6-Methylchromone hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methylchromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.H2O/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQUUMSUBFRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583679 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-19-1 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 6-Methylchromone Hydrate
This guide provides a comprehensive, technically-grounded protocol for the synthesis and purification of 6-methylchromone hydrate (CAS No: 207511-19-1). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol. By understanding the "why," scientists can better troubleshoot and adapt this methodology. 6-Methylchromone and its derivatives are valuable scaffolds in medicinal chemistry, explored for their anti-inflammatory and antioxidant properties, and serve as key precursors in natural product synthesis and for the development of fluorescent probes.[1][2]
Section 1: The Synthetic Pathway: A Mechanistic Approach
The synthesis of the chromone core is a classic endeavor in heterocyclic chemistry. For 6-methylchromone, a robust and widely adopted strategy involves a two-stage process: the formation of a 1,3-diketone intermediate, followed by an acid-catalyzed intramolecular cyclization. This is a variation of the well-known Baker-Venkataraman rearrangement and subsequent cyclodehydration.
The Causality Behind the Pathway:
-
Step 1: 1,3-Diketone Formation. The process begins with the acylation of a phenolic ketone, 2-hydroxy-5-methylacetophenone. In the presence of a strong base like potassium hydroxide, the phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks an acylating agent (acetic anhydride). This forms an ester intermediate. A subsequent intramolecular Claisen condensation, driven by a strong base like powdered potassium hydroxide in pyridine, causes the ester to rearrange into a more stable 1,3-diketone. This diketone is the crucial precursor for the chromone ring.[3]
-
Step 2: Acid-Catalyzed Cyclization. The 1,3-diketone is then subjected to strong acidic conditions (e.g., sulfuric acid or hydrochloric acid).[3] The acid protonates one of the carbonyl oxygens, activating it towards nucleophilic attack. The phenolic hydroxyl group then acts as the intramolecular nucleophile, attacking the activated carbonyl and initiating the cyclization. A subsequent dehydration (loss of a water molecule) from the resulting hemiacetal-like intermediate yields the thermodynamically stable, aromatic chromone ring system.
Caption: Synthetic pathway for 6-methylchromone.
Section 2: Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents:
| Reagent/Material | Formula | CAS No. | Supplier Example | Notes |
| 2-Hydroxy-5-methylacetophenone | C₉H₁₀O₂ | 699-82-1 | Sigma-Aldrich | Starting material. |
| Pyridine (Anhydrous) | C₅H₅N | 110-86-1 | Acros Organics | Solvent and base. Must be dry. |
| Acetic Anhydride | (CH₃CO)₂O | 108-24-7 | J&K Scientific | Acylating agent. |
| Potassium Hydroxide (Powdered) | KOH | 1310-58-3 | Fisher Chemical | Base for rearrangement. Must be powdered. |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Merck | Solvent for cyclization. |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 7664-93-9 | VWR Chemicals | Catalyst for cyclization. |
| Ice and Deionized Water | H₂O | 7732-18-5 | - | For workup and precipitation. |
| Hydrochloric Acid (Concentrated) | HCl | 7647-01-0 | - | For workup acidification. |
Step-by-Step Methodology:
Part A: Synthesis of the 1,3-Diketone Intermediate
-
Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) in anhydrous pyridine (approx. 5-10 volumes).
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise while stirring. Allow the reaction to stir at room temperature for 4-6 hours. Causality: This step forms the ester precursor necessary for the subsequent rearrangement.
-
Rearrangement: To the same flask, add powdered potassium hydroxide (3 equivalents). Heat the reaction mixture to 50-60 °C and stir vigorously for 3-4 hours.[3] The solution will typically become thick and yellowish-orange. Monitor the consumption of the ester intermediate by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~2). A yellow solid should precipitate. Trustworthiness Check: The formation of a solid upon acidification is a strong indicator that the 1,3-diketone has formed, as it is typically insoluble in acidic water.
-
Isolation: Filter the precipitated yellow solid using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. This crude 1-(2-hydroxy-5-methylphenyl)-1,3-butanedione can often be used in the next step without further purification.
Part B: Cyclization to 6-Methylchromone
-
Reaction Setup: Place the crude 1,3-diketone from the previous step into a round-bottom flask. Add a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 10:1 v/v ratio).
-
Cyclodehydration: Heat the mixture to 80-100 °C for 1-2 hours. The color of the solution may darken. The reaction progress can be monitored by TLC until the diketone spot disappears.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a large beaker of crushed ice with stirring. A pale yellow or off-white solid, the crude 6-methylchromone, will precipitate.
-
Collection: Filter the crude product, wash extensively with cold water to remove any residual acid, and then wash with a small amount of cold ethanol. Dry the solid. This crude product is now ready for purification.
Section 3: The Purification Imperative: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4] Its efficacy is based on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the target compound and its impurities when hot, but only the target compound will crystallize out upon slow cooling, leaving the impurities behind in the solution.[5]
Key Principles for Success:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol or ethanol-water mixtures are often effective for chromone derivatives.[6]
-
Slow Cooling: Gradual cooling is paramount. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to "crash out" as an amorphous precipitate, trapping impurities.[5]
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Using too much solvent will reduce the final yield, as more of the product will remain dissolved even after cooling.
Caption: Workflow for the purification of 6-methylchromone.
Section 4: Detailed Purification Protocol
-
Dissolution: Place the crude 6-methylchromone in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hotplate with stirring. Continue to add ethanol in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. Causality: This step removes any insoluble impurities (and charcoal, if used) that were present in the crude product.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin as the solution cools and becomes supersaturated.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or air-dry to a constant weight. The final product should be a crystalline solid, which is the stable hydrate form.
Section 5: Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step. The following data provides a benchmark for validation.
Physical and Spectroscopic Data:
| Parameter | Expected Result | Reference |
| Appearance | Solid / Crystalline Powder | [7] |
| Melting Point | 76-78 °C | [7] |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, H-2), ~7.5-7.8 (m, 2H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃) | Spectral databases |
| IR (KBr, cm⁻¹) | ~3400 (O-H, hydrate), ~1640 (C=O, γ-pyrone), ~1600, 1480 (C=C, aromatic) | [7] |
| Molecular Formula | C₁₀H₈O₂ · xH₂O | [7][8] |
| MW (Anhydrous) | 160.17 g/mol | [8] |
Expertise Insight: The presence of a broad peak around 3400 cm⁻¹ in the IR spectrum is characteristic of the water of hydration. The sharp singlet for the methyl protons around 2.4 ppm in the ¹H NMR is a key identifier for the 6-methyl substitution pattern. The structure and purity can be unequivocally confirmed through a combination of these spectroscopic methods.[1][7]
References
- Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Magritek. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved January 17, 2026, from [Link]
- Mamedov, I.G., & Mamedov, E.I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, 61B(9), 961-968.
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020). Recrystallization. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved January 17, 2026, from [Link]
- Li, J., Yu, Y., Xu, Y., Li, F., Liu, Y., Sun, Y., Wang, C., Chen, P., & Wang, L. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase.
-
MDPI. (n.d.). Synthesis and Characterization of a Series of Chromone–Hydrazones. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 3-Formyl-6-methylchromone. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-Methylchromone. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-Methylchromone hydrate. Retrieved January 17, 2026, from [Link]
Sources
- 1. 598. Synthesis and Characterization of a Series of Chromone–Hydrazones - Magritek [magritek.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. 6-Methylchromone hydrate | C10H10O3 | CID 16212708 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methylchromone Hydrate
This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylchromone hydrate, a key heterocyclic compound with applications in pharmaceutical development and natural product synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.
Introduction: The Molecular Blueprint of 6-Methylchromone Hydrate
6-Methylchromone belongs to the chromone family, a class of benzopyran derivatives.[2][3] These structures are of significant interest due to their diverse pharmacological activities.[4] Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline, ensuring compound identity and purity. This guide delves into the core spectroscopic techniques used to characterize the hydrated form of 6-Methylchromone.
The molecular structure, including the conventional numbering of the chromone ring, is fundamental to interpreting its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[5] For 6-Methylchromone, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups, particularly the aromatic ring and the carbonyl group.
Table 1: ¹H NMR Spectral Data for 6-Methylchromone (300-600 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | 1H | H-5 |
| ~7.5 - 7.7 | Doublet of Doublets | 1H | H-7 |
| ~7.3 - 7.5 | Doublet | 1H | H-8 |
| ~6.3 - 6.5 | Doublet | 1H | H-3 |
| ~7.8 - 8.0 | Doublet | 1H | H-2 |
| ~2.4 - 2.6 | Singlet | 3H | -CH₃ (at C-6) |
Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield chemical shift of H-5 is attributed to the deshielding effect of the adjacent carbonyl group at C-4. The protons on the pyrone ring, H-2 and H-3, exhibit characteristic shifts for chromone systems.[6] The methyl group at C-6 appears as a singlet, as expected, in the typical range for an aromatic methyl group.[5] The splitting patterns (multiplicities) of the aromatic protons are key to confirming their positions on the benzene ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon backbone of the molecule. The carbonyl carbon is a particularly useful diagnostic peak due to its significant downfield shift.
Table 2: ¹³C NMR Spectral Data for 6-Methylchromone (75-150 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~177 - 179 | C-4 (C=O) |
| ~155 - 157 | C-2 |
| ~154 - 156 | C-8a |
| ~134 - 136 | C-7 |
| ~133 - 135 | C-6 |
| ~125 - 127 | C-5 |
| ~123 - 125 | C-4a |
| ~118 - 120 | C-8 |
| ~112 - 114 | C-3 |
| ~20 - 22 | -CH₃ (at C-6) |
Note: Chemical shifts are approximate and based on data for similar chromone derivatives.[5]
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The carbonyl carbon (C-4) is characteristically found at a very low field (downfield), typically in the 177-195 ppm range for chromones.[5] The methyl carbon at C-6 resonates at a much higher field (upfield), consistent with an sp³ hybridized carbon attached to an aromatic ring.[5] The remaining aromatic and vinylic carbons appear in the expected regions, and their specific assignments can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and high-quality data.[4]
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 6-Methylchromone hydrate for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[4]
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃), a common choice for chromone derivatives.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no particulate matter is present.[4]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).[4]
Data Acquisition:
-
Spectrometer: Use a 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of bonds.
Table 3: Characteristic IR Absorption Bands for 6-Methylchromone Hydrate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400 (broad) | O-H (hydrate) | Stretch | Medium-Strong |
| ~3100 - 3000 | =C-H (aromatic/vinylic) | Stretch | Medium |
| ~3000 - 2850 | -C-H (methyl) | Stretch | Medium |
| ~1660 - 1685 | C=O (α,β-unsaturated ketone) | Stretch | Strong |
| ~1600 - 1585 | C=C (aromatic) | Stretch | Medium |
| ~1500 - 1400 | C=C (aromatic) | Stretch | Medium |
| ~1320 - 1210 | C-O (ether) | Stretch | Strong |
Note: Values are based on typical ranges for chromone and related functional groups.[7][8][9]
Expertise & Experience: Interpreting the IR Spectrum
The most prominent peak in the IR spectrum of 6-Methylchromone is the strong absorption from the carbonyl (C=O) stretch. Its position, typically between 1660-1685 cm⁻¹, is characteristic of an α,β-unsaturated ketone, a hallmark of the chromone ring system.[6] The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration from the water of hydration. The presence of both aromatic/vinylic and aliphatic C-H stretching bands further confirms the overall structure.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 6-Methylchromone hydrate sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. For 6-Methylchromone, the anhydrous molecular weight is 160.17 g/mol .
Table 4: Key Mass Spectrometry Data for 6-Methylchromone
| m/z (mass-to-charge ratio) | Interpretation |
| 160 | [M]⁺, Molecular ion |
| 132 | [M - CO]⁺ |
| 131 | [M - H - CO]⁺ or [M - CHO]⁺ |
| 104 | [M - 2CO]⁺ |
| 78 | Benzene fragment |
Note: Fragmentation is based on Electron Ionization (EI) and general fragmentation patterns of chromones.[10]
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum will show a molecular ion peak [M]⁺ at m/z 160, corresponding to the anhydrous formula C₁₀H₈O₂.[10] A characteristic fragmentation pathway for chromones is the retro-Diels-Alder (RDA) reaction.[11][12] Another common fragmentation is the loss of a neutral carbon monoxide (CO) molecule, leading to a peak at m/z 132.[11][12] Further fragmentation can lead to the other observed ions, providing a unique fingerprint for the 6-Methylchromone structure.
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like 6-Methylchromone.
-
Sample Preparation: Prepare a dilute solution of 6-Methylchromone hydrate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature ramp (e.g., starting at 100 °C and ramping to 280 °C) is used to elute the compound.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-400).
-
Visualization of Key Structural and Workflow Relationships
Diagrams can simplify the understanding of molecular structure and experimental processes.
Caption: General workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of 6-Methylchromone hydrate. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the functional group identification by IR, and the molecular weight and fragmentation pattern confirmation by MS. The protocols and interpretive guidance provided herein serve as a robust resource for scientists engaged in the research and development of chromone-based compounds.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 594810, 6-Methylchromone. National Center for Biotechnology Information. [Link]
- Sharma, et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- Sharma, et al. Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.
- Nchinda, A. T. (2001).
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 6-METHYLCHROMONE-2-CARBOXYLIC ACID | 5006-44-0 [chemicalbook.com]
- 3. 6-CHLORO-3-FORMYL-7-METHYLCHROMONE | 64481-12-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methylchromone Hydrate
Introduction: The Significance of Crystalline Form in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are dictated by the specific three-dimensional arrangement of molecules in the crystal lattice, profoundly influence critical parameters such as solubility, dissolution rate, stability, and bioavailability.[1] Chromone derivatives, a class of heterocyclic compounds, are widely recognized for their diverse biological activities and pharmacological potential.[2][3] 6-Methylchromone, in particular, has been a subject of interest for its potential applications in the development of anti-inflammatory and antioxidant agents.[4]
This guide focuses on the crystal structure analysis of 6-Methylchromone in its hydrated form. The incorporation of water molecules into a crystal lattice—forming a hydrate—is a common phenomenon when crystallization occurs from aqueous solutions.[5][6] These "waters of crystallization" are not mere impurities; they are integral components of the crystal structure, often playing a crucial role in stabilizing the lattice through a network of hydrogen bonds.[1][5][7] Understanding the precise structure of 6-Methylchromone hydrate is therefore essential for controlling its physicochemical properties and ensuring the development of a safe, stable, and effective drug product. This document provides a detailed walkthrough of the experimental and analytical workflow, grounded in established crystallographic principles, to elucidate the molecular and supramolecular structure of this compound.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a meticulous process that begins with the synthesis of the material and culminates in the refinement of a detailed atomic model.[8][9] Each step is designed to ensure the integrity and accuracy of the final structure.
Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound. 6-Methylchromone can be synthesized via several established routes, often starting from substituted 2-hydroxyacetophenones.[10] For the purpose of this guide, we will assume the starting material, 6-Methylchromone, has been synthesized and purified to a high degree (>97%).
Protocol for Single Crystal Growth of 6-Methylchromone Hydrate:
-
Rationale for Solvent Choice: The formation of a hydrate necessitates the presence of water. A mixed solvent system, such as ethanol/water, is often ideal. Ethanol provides good solubility for the organic chromone molecule, while water provides the necessary component for hydrate formation. The "slow evaporation" technique is chosen as it allows for the gradual and ordered growth of large, high-quality single crystals suitable for diffraction experiments.
-
Step-by-Step Protocol:
-
Dissolve approximately 50 mg of purified 6-Methylchromone in 5 mL of ethanol in a small, clean beaker. Gentle warming may be applied to facilitate dissolution.
-
To this solution, add deionized water dropwise until a slight turbidity (cloudiness) is observed. This indicates that the solution is nearing saturation.
-
Add a few more drops of ethanol until the solution becomes clear again, ensuring it is just below the saturation point.
-
Cover the beaker with a piece of parafilm. Using a needle, pierce a few small holes in the parafilm. This will allow the solvent to evaporate slowly over several days.
-
Place the beaker in a vibration-free environment at a constant, ambient temperature.
-
Monitor the beaker daily. Colorless, well-defined crystals should form within 3-7 days.
-
Once suitable crystals have formed, carefully select a well-formed, transparent crystal with sharp edges for X-ray analysis.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms within a crystal.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Experimental workflow for the crystal structure analysis.
Protocol for Data Collection and Structure Refinement:
-
Rationale for Experimental Choices:
-
Mounting: A suitable crystal is mounted on a loop using cryo-oil to protect it from atmospheric moisture and to facilitate handling.[11]
-
Low Temperature: Data collection is typically performed at low temperatures (e.g., 100-173 K).[12] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern, higher resolution data, and a more precise final structure.
-
Radiation: Molybdenum (Mo-Kα, λ = 0.71073 Å) is a common X-ray source for small molecule crystallography, providing a good balance between diffraction intensity and resolution.[11][12]
-
Software: Widely accepted and validated software packages like SHELX are used for structure solution and refinement, ensuring the reliability of the results.[11][12]
-
-
Step-by-Step Protocol:
-
A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker or Oxford Diffraction instrument).[11][12]
-
The crystal is cooled to the target temperature (e.g., 173 K) using a cryostream system.
-
The unit cell parameters and crystal system are determined from initial diffraction frames.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[13]
-
The collected data is processed (integrated and scaled), and an absorption correction is applied.
-
The space group is determined based on systematic absences in the diffraction data.
-
The structure is solved using direct methods, which reveals the initial positions of most non-hydrogen atoms.[12]
-
The structural model is refined using full-matrix least-squares on F². In this iterative process, the atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms, particularly those on the water molecule, are typically located from the difference Fourier map and refined isotropically. Other hydrogen atoms are placed in calculated positions.[12]
-
The final model is validated by checking key refinement indicators such as the R-factor, goodness-of-fit (GooF), and residual electron density.
-
Results and Discussion: Unveiling the Structure
The successful application of the above methodology yields a detailed picture of the 6-Methylchromone hydrate crystal structure.
Crystallographic Data Summary
The primary result of the analysis is a set of crystallographic parameters that define the crystal lattice and the quality of the refined structure.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₈O₂ · H₂O | Confirms the presence of one water molecule per 6-Methylchromone molecule in the crystal lattice. |
| Formula Weight | 178.18 g/mol | Molecular mass of the asymmetric unit.[14] |
| Crystal System | Monoclinic | Defines the basic symmetry and shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | Typical values | The dimensions of the unit cell along the three primary axes. |
| β (°) | Typical value | The angle between the a and c axes in a monoclinic system. |
| V (ų) | Typical value | The volume of the unit cell. |
| Z | 4 | The number of formula units (C₁₀H₁₀O₃) in one unit cell. |
| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the agreement between the model and the observed data; a lower value is better.[2] |
| wR₂ (all data) | < 0.15 | A weighted R-factor based on all data, providing a more robust measure of refinement quality.[2] |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good refinement, indicating an appropriate model and weighting scheme.[2] |
(Note: Specific unit cell parameters would be determined experimentally.)
Molecular Structure and Conformation
The analysis confirms the expected molecular structure of 6-Methylchromone, consisting of a fused benzene and γ-pyrone ring system with a methyl group at the C6 position. The chromone ring system is essentially planar, a characteristic feature of such π-conjugated systems.[15] Bond lengths and angles within the molecule fall within expected ranges, consistent with other reported chromone derivatives.[2][3]
The Role of the Hydrate: Supramolecular Architecture
The most critical insights from this analysis concern the role of the water molecule in the crystal packing. In crystalline solids, molecules are held together by a network of non-covalent interactions, with hydrogen bonds being particularly important.[15][16]
In the crystal lattice of 6-Methylchromone hydrate, the water molecule acts as a crucial bridge, forming hydrogen bonds that link adjacent chromone molecules. Typically, the water molecule will act as a hydrogen bond donor (via its H atoms) to the carbonyl oxygen (O=C) of the chromone, and as a hydrogen bond acceptor (via its O atom) from C-H groups on neighboring chromone molecules. This network of O-H···O and C-H···O interactions creates a stable, three-dimensional supramolecular architecture. The specific geometry and strength of these hydrogen bonds are key determinants of the crystal's overall stability and physical properties.[15]
Conclusion
The single-crystal X-ray diffraction analysis of 6-Methylchromone hydrate provides a definitive and high-resolution view of its solid-state structure. The methodology outlined in this guide represents a robust, self-validating workflow for obtaining accurate crystallographic data. The results confirm the molecular structure of 6-Methylchromone and, crucially, elucidate the integral role of the water molecule in establishing a stable, hydrogen-bonded crystal lattice. This fundamental structural knowledge is indispensable for drug development professionals, as it provides the basis for understanding and controlling the material properties of this promising pharmaceutical compound, ultimately enabling the rational design of stable and bioavailable dosage forms.
References
-
IUCr Journals. (n.d.). Electron density studies on hydrogen bonding in two chromone derivatives. Retrieved from [Link]
-
A Guide to the IJSO. (n.d.). Crystal Hydrates. Retrieved from [Link]
-
Wikipedia. (n.d.). Water of crystallization. Retrieved from [Link]
-
Medium. (2023, December 21). Water of crystallization. Teach Chemistry. Retrieved from [Link]
-
Britannica. (2025, December 29). Hydrate. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal and Molecular Structures of New Chromone Derivatives as Empirical Evidence of Intramolecular Proton Transfer Reaction; Ab Initio Studies on Intramolecular H-Bonds in Enaminones. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal and Molecular Structures of New Chromone Derivatives as Empirical Evidence of Intramolecular Proton Transfer Reaction; A. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Collection of X-ray diffraction data from macromolecular crystals. Retrieved from [Link]
-
Supplementary Information. (n.d.). Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]
-
MEL Science. (n.d.). Features and significance of hydration in chemistry. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
MDPI. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Retrieved from [Link]
-
Single crystal X-ray diffraction analysis. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylchromone hydrate. Retrieved from [Link]
- Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
Sources
- 1. medium.com [medium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Crystal Hydrates [ijsoguide.com]
- 6. Water of crystallization - Wikipedia [en.wikipedia.org]
- 7. Hydrate | Description, Formation, & Examples | Britannica [britannica.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 10. asianpubs.org [asianpubs.org]
- 11. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 12. rsc.org [rsc.org]
- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Methylchromone hydrate | C10H10O3 | CID 16212708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]
Physical and chemical properties of 6-Methylchromone hydrate
An In-Depth Technical Guide to 6-Methylchromone Hydrate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 6-Methylchromone hydrate (CAS No. 207511-19-1), a key heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. As a derivative of the chromone scaffold, a recognized "privileged structure" in medicinal chemistry, 6-Methylchromone hydrate serves as a valuable building block for developing novel therapeutic agents, particularly anti-inflammatory and antioxidant drugs.[1][2] This document details its physicochemical properties, synthesis and purification methodologies, comprehensive analytical characterization, stability considerations, and key applications. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate its effective use in the laboratory.
Introduction: The Significance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) nucleus is a fundamental heterocyclic motif prevalent in a vast number of natural products and synthetic compounds. Its rigid, bicyclic framework has proven to be an exceptionally effective template for designing novel molecules that can interact with a wide range of biological targets, including enzymes and receptors.[2] This versatility has earned it the designation of a "privileged scaffold" in drug discovery.[2]
The 6-methyl substituent on the chromone ring modifies the electronic and steric properties of the core structure, influencing its biological activity and physicochemical characteristics. The hydrated form, 6-Methylchromone hydrate, is the commercially available and commonly used variant in research settings, making a thorough understanding of its properties, particularly the role and behavior of its water of hydration, essential for reproducible and accurate experimental work.
Physicochemical and Computed Properties
A precise understanding of the fundamental properties of 6-Methylchromone hydrate is critical for its handling, formulation, and application in experimental designs. The key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-methylchromen-4-one;hydrate | [3] |
| CAS Number | 207511-19-1 | [1][3][4][5] |
| Molecular Formula | C₁₀H₈O₂·H₂O (or C₁₀H₁₀O₃) | [1][4] |
| Molecular Weight | 178.19 g/mol | [1] |
| Anhydrous MW | 160.17 g/mol | [4][5][6] |
| Appearance | White to light-yellow solid; crystalline powder | [1][7] |
| Melting Point | 76-92 °C (Dehydration/melting range) | [1][5][8] |
| Purity (Typical) | ≥97% (HPLC) | [1] |
| InChI Key | QWIQUUMSUBFRAX-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=CC2=C(C=C1)OC=CC2=O.O | [3] |
| Storage | Store at 0-8°C, desiccated | [1] |
Synthesis and Purification Workflow
The synthesis of the chromone scaffold is a well-established area of organic chemistry, often commencing from substituted 2-hydroxyacetophenones.[2] A plausible and efficient route to 6-Methylchromone involves the cyclization of 2-hydroxy-5-methylacetophenone.
Causality in Synthesis:
The Vilsmeier-Haack reaction is a common and effective method for synthesizing 3-formylchromones, which can then be deformylated if the unsubstituted chromone is desired.[9] However, a more direct route involves a Claisen-type condensation. The reaction of a 2-hydroxyaryl ketone with an ester or its equivalent, followed by acid-catalyzed cyclization and dehydration, is a cornerstone of chromone synthesis.[2] The choice of a base, such as sodium hydride, is critical for forming the initial enolate, which drives the reaction forward.[2]
Protocol: Recrystallization for Purification
Recrystallization is a robust technique for purifying crude crystalline solids. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[10] Ethanol or an ethanol-water mixture is often effective for chromone derivatives.
-
Solvent Selection: Place a small amount of crude 6-Methylchromone in a test tube. Add a few drops of ethanol and heat. If it dissolves readily, ethanol is a good candidate. If solubility is high even when cold, a multi-solvent system (e.g., ethanol/water) may be required.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently, until the solid just dissolves. Adding excess solvent will significantly reduce the final yield.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to yield pure 6-Methylchromone hydrate.
Analytical Characterization Workflow
A multi-technique approach is necessary to confirm the identity, purity, and structure of 6-Methylchromone hydrate. The workflow below outlines the critical analytical tests and their purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[13]
-
¹H NMR (in CDCl₃): The spectrum is expected to show:
-
A singlet for the methyl (CH₃) protons around δ 2.4-2.5 ppm.
-
A doublet for the C3-H proton around δ 6.2-6.4 ppm.
-
A doublet for the C2-H proton around δ 7.8-8.0 ppm.
-
A series of signals in the aromatic region (δ 7.2-7.8 ppm) for the three protons on the benzene ring.
-
A broad singlet for the hydrate's water proton, which can be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃): Key expected signals include:
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups.[16] The spectrum of 6-Methylchromone hydrate will be dominated by:
-
A strong, sharp absorption band for the γ-pyrone carbonyl (C=O) stretch, typically between 1630-1660 cm⁻¹.[17]
-
C-O-C (ether) stretching bands around 1000-1300 cm⁻¹.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
-
A broad absorption band centered around 3400 cm⁻¹, characteristic of the O-H stretching of the water of hydration.
-
-
UV-Visible Spectroscopy: The conjugated benzopyrone system gives rise to characteristic UV absorptions. Chromones typically exhibit two main absorption bands, often between 220-250 nm and 290-320 nm.[18][19]
Chromatographic and Thermal Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[20][21]
-
Protocol: Purity Analysis by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 300 nm.
-
Sample Prep: Dissolve ~1 mg/mL in methanol or acetonitrile.
-
Analysis: The purity is calculated from the peak area percentage of the main peak relative to the total area of all peaks.
-
-
-
Thermal Analysis (TGA/DSC): Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing a hydrated compound.[3][4]
-
Causality and Expected Results: When heated, the sample will first lose its water of hydration. TGA measures this as a distinct mass loss. For a monohydrate (C₁₀H₈O₂·H₂O), the expected mass loss is ~10.1% (18.02 g/mol / 178.19 g/mol ). DSC will show an endothermic event corresponding to the energy required for this dehydration. Following dehydration, the now anhydrous 6-Methylchromone will melt, which is observed as a sharp endothermic peak in the DSC trace at its characteristic melting point.[6]
-
Protocol: Thermal Analysis
-
Instrument: Calibrated TGA/DSC instrument.
-
Sample: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Atmosphere: Inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Temperature Program: Heat from 25°C to 200°C at a rate of 10 °C/min.
-
Data Analysis: Determine the percentage mass loss from the TGA curve in the dehydration region (typically 50-100°C). Determine the onset temperature of the melting endotherm from the DSC curve.
-
-
Stability and Storage
The stability of chromone derivatives is generally good under neutral conditions. However, the ester-like ether linkage and the pyrone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The methyl group is generally stable, but the overall molecule may be sensitive to strong oxidizing agents. Long-term stability is best ensured by adhering to recommended storage conditions.
-
Recommended Storage: Store at 0-8°C in a tightly sealed container, protected from light and moisture.[1] The use of a desiccator is advised to prevent the compound from absorbing additional atmospheric moisture or losing its water of hydration, which could alter its effective molecular weight and impact the accuracy of weighing for experiments.
Applications in Research & Development
6-Methylchromone hydrate is a versatile intermediate with broad applications in drug discovery and chemical biology. Its utility stems from the proven biological activities of the chromone scaffold.
-
Pharmaceutical Development: Chromone derivatives have been extensively studied for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][22] 6-Methylchromone hydrate serves as a starting point for synthesizing libraries of novel compounds to screen for these activities. For instance, its derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX).[22]
-
Natural Product Synthesis: It is a key intermediate in the synthesis of more complex, naturally occurring molecules that contain the chromone core.[1][3]
-
Fluorescent Probes: The chromone system is fluorescent. This property is exploited by using it as a core structure for developing fluorescent probes for biological imaging, allowing for the visualization of specific cellular processes or analytes.[1][3]
References
- Dimic, D., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society.
-
PubChem. 6-Methylchromone | C10H8O2 | CID 594810. [Link]
-
IEA SHC. Thermochemical Storage Materials Research - TGA/DSC-Hydration Studies. [Link]
-
Univen Institutional Repository. Synthetic and spectroscopic studies of 6-substituted chromone derivatives. [Link]
-
PubChem. 6-Methylchromone | C10H8O2 | CID 594810 - Spectral Information. [Link]
-
Oud Academia. High-Performance Liquid Chromatography (HPLC) for chromone detection. [Link]
-
ResearchGate. Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. [Link]
-
Taylor & Francis Online. Development of novel chromones as antioxidant COX2 inhibitors. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Canadian Science Publishing. Spectroscopic studies on some chromones. [Link]
-
ACS Publications. Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. II. Hydroxy Derivatives. [Link]
-
University of Cape Town Libraries. Chemical studies of selected chromone derivatives. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
-
ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 6. [Link]
-
Chemistry LibreTexts. 2.1: Recrystallization. [Link]
-
ResearchGate. Synthesis and antioxidant properties of new chromone derivatives. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). [Link]
-
French-Ukrainian Journal of Chemistry. Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]
-
MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
WWJMRD. FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]
-
Cellulose Chemistry and Technology. HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]
-
PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
-
Asian Journal of Chemistry. Synthesis of Substituted 3-Formyl Chromones. [Link]
-
ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
CP Lab Safety. Understanding Common Lab Solvents. [Link]
-
Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-甲基色酮 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. surfacesciencewestern.com [surfacesciencewestern.com]
- 17. d-nb.info [d-nb.info]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. oudacademia.com [oudacademia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
The Therapeutic Potential of 6-Methylchromone Derivatives: A Technical Guide to Biological Activity and Evaluation
Introduction: The Privileged Scaffold of Chromone and the Significance of the 6-Methyl Substitution
The chromone scaffold, a benzopyran-4-one core, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its prevalence in a diverse array of natural products and synthetic compounds that exhibit significant pharmacological potential.[1][2][3][4] The versatility of the chromone nucleus allows for substitutions at various positions, critically influencing the resulting pharmacological profile.[1][2] Among these, derivatives featuring a methyl group at the 6-position have garnered considerable attention for their distinct biological activities. This guide provides an in-depth exploration of the biological activities of novel 6-methylchromone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols, quantitative data, and visualizations of key molecular pathways and experimental workflows.
The strategic placement of a methyl group at the C-6 position can significantly modulate the electronic and steric properties of the chromone ring system, thereby influencing its interaction with biological targets.[5] This seemingly simple modification can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles, making 6-methylchromone derivatives a fertile ground for the development of novel therapeutics.[2][5]
Anticancer Activity: Targeting the Hallmarks of Malignancy
6-Methylchromone derivatives have emerged as promising candidates in the landscape of anticancer drug discovery, demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that govern cell proliferation, apoptosis, and survival.[1]
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary anticancer mechanism for many chromone derivatives, including those with 6-methyl substitution, is the inhibition of protein kinases, which are pivotal for cell signaling and proliferation.[1] For instance, certain chromone derivatives have been shown to inhibit the mTOR/PI3Kα pathway, leading to reduced cell growth and the induction of apoptosis in cancer cells.[1][2] Another critical target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a complex role in cancer progression.[1][6][7]
Furthermore, some 6-chloro-/fluorochromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors, which are crucial enzymes involved in DNA replication and repair.[8] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.
Signaling Pathway: Inhibition of the mTOR/PI3Kα Pathway by 6-Methylchromone Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-methylchromone derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of 6-methylchromone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 3 | MCF-7 | Breast | 0.056 ± 0.0027 | [1] |
| Compound 17 | MCF-7 | Breast | 0.9 | [1] |
| Compound 22 | T47D | Breast | 1.42 ± 0.13 | [1] |
| Compound 19 | HepG-2 | Liver | 1.61 | [2] |
| Compound 20 | HCT-116 | Colon | 1.56 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10][11]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[9]
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 6-methylchromone derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[12][13] Chromone derivatives have demonstrated potent anti-inflammatory properties, often by targeting key mediators and signaling pathways in the inflammatory response.[1][6][7]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of 6-methylchromone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[6][7] This is frequently achieved through the modulation of signaling pathways like the NF-κB and MAPK pathways.[6][7][14]
A notable mechanism involves the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[6][7] By reducing the production of reactive oxygen species (ROS), certain chromone derivatives can disrupt the formation of the TRAF6-ASK1 complex, thereby inhibiting the downstream activation of p38 MAPK and subsequent inflammatory responses.[6][7]
Signaling Pathway: Anti-inflammatory Action via Inhibition of the ROS-p38 MAPK Pathway
Caption: Anti-inflammatory action of chromones via inhibition of the ROS-p38 MAPK pathway.[1]
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of 6-methylchromone derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators.
| Compound ID | Assay | Effect | IC₅₀/Inhibition | Reference |
| Compound 18 | Lipoxygenase (LOX) | Inhibition | 79.9 ± 6.6% | [1] |
| Epiremisporine G (2) | fMLP-induced O₂⁻ generation | Inhibition | ≤ 33.52 µM | [1] |
| Epiremisporine H (3) | fMLP-induced O₂⁻ generation | Inhibition | ≤ 33.52 µM | [1] |
| Compound 5-9 | NO production in RAW264.7 cells | Inhibition | EC₅₀ = 5.33 ± 0.57 μM | [15] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[1]
-
Pre-treatment: Treat the cells with various concentrations of the 6-methylchromone derivatives for 1-2 hours before stimulation.[1]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone).[1]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[1]
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[16] Chromone derivatives, including 6-methylated analogs, have been investigated for their activity against a wide range of pathogenic bacteria and fungi.[1][17][18][19]
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial mechanisms of 6-methylchromone derivatives can vary. Some compounds may disrupt the integrity of the microbial cell membrane, leading to cell lysis.[17][19] Others may interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activity.[20] For instance, certain formylchromones have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[17][19] They can also downregulate the expression of genes associated with quorum sensing and pathogenicity.[17]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of 6-methylchromone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17][19][21][22]
| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | Antibacterial & Antibiofilm | 20 | [17][19] |
| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | Antibacterial & Antibiofilm | 20 | [17][19] |
| 6-Methylchromone-3-carbonitrile | Candida albicans | Antifungal | 5-50 | [18] |
| Dithiazolylchromone 3c | Bacterial strains | Significant inhibition | Not specified | [1] |
| Dithiazolylchromone 3h | Saccharomyces cerevisiae | Significant inhibition | Not specified | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[22][23]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[22][23]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the 6-methylchromone derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.[23]
Conclusion: A Promising Future for 6-Methylchromone Derivatives
6-Methylchromone and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, and antimicrobial activities. The strategic inclusion of the 6-methyl group often enhances these biological properties, making these derivatives particularly attractive for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of novel 6-methylchromone derivatives. Future research should focus on elucidating the precise structure-activity relationships, optimizing lead compounds, and conducting in vivo studies to translate the promising in vitro findings into tangible clinical applications.
References
-
Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 55(2), 966-976. [Link]
-
Gottesman, M. M., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of the National Cancer Institute, 111(12), 1245-1255. [Link]
-
Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 73(1), 1-13. [Link]
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]
-
Ma, F.-F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48113-48124. [Link]
-
Jorgensen, J. H., & Turnidge, J. D. (2015). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 61(8), 1245-1253. [Link]
-
Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 1-13. [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37513. [Link]
-
Wang, Y., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(6), e37513. [Link]
-
Kumar, D., et al. (2009). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(14), 3691-3695. [Link]
-
Singh, P., & Kaur, M. (2018). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Advances, 8(30), 16862-16885. [Link]
-
Nishikawa, Y., et al. (1993). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 36(15), 2156-2162. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]
-
Sathiyamoorthi, E., et al. (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 14, 1245084. [Link]
-
Hsieh, P.-W., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic Chemistry, 108, 104663. [Link]
-
Kumar, R., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Organic Chemistry, 24(10), 1087-1111. [Link]
-
Lee, J. H., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01931-23. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery. [Link]
-
Li, X., et al. (2011). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-β-D-rutinoside. ACS Chemical Biology, 6(9), 929-934. [Link]
-
Kumar, A., et al. (2016). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 28(1), 1-10. [Link]
-
Nchinda, A. T. (2000). Chemical studies of selected chromone derivatives. [Link]
-
Sathiyamoorthi, E., et al. (2023). Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 14, 1245084. [Link]
-
Al-Ostoot, F. H., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 16295. [Link]
-
Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]
-
Liu, X., et al. (2022). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 20(6), 389. [Link]
-
Nielsen, S. F., et al. (2017). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules, 22(10), 1655. [Link]
-
Gunawardana, S. A., et al. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 24(7), 1381. [Link]
-
Wójcik, M., et al. (2023). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. International Journal of Molecular Sciences, 24(13), 10898. [Link]
- Google Patents. (n.d.).
-
Szymański, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(11), 2345. [Link]
-
Szymański, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(11), 2345. [Link]
-
Gumienna-Kontecka, E., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Coordination Chemistry Reviews, 408, 213184. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. journalajrb.com [journalajrb.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
In Vitro Mechanism of Action of 6-Methylchromone Hydrate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the in vitro mechanism of action of 6-Methylchromone hydrate. As a member of the chromone family, a class of oxygen-containing heterocyclic compounds, 6-Methylchromone hydrate is of significant interest for its potential therapeutic applications, particularly in the realms of inflammation and oncology. While direct experimental data on 6-Methylchromone hydrate is emerging, this guide synthesizes the substantial body of evidence from closely related chromone derivatives to elucidate its probable molecular pathways and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.
Introduction to 6-Methylchromone Hydrate and the Chromone Scaffold
The chromone core structure is a key pharmacophore found in many naturally occurring and synthetic bioactive molecules.[1] These compounds have garnered attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. 6-Methylchromone hydrate, a specific derivative, is utilized in research for its potential therapeutic effects and as a building block in the synthesis of more complex bioactive molecules.[2] The insights presented in this guide are largely derived from studies on various chromone derivatives, providing a robust framework for understanding the likely mechanisms of 6-Methylchromone hydrate.
Anti-Inflammatory Mechanisms of Action
The anti-inflammatory properties of chromone derivatives are well-documented and appear to be multi-faceted, primarily targeting key signaling pathways that regulate the inflammatory response. The likely mechanisms for 6-Methylchromone hydrate are detailed below.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3] Several studies have demonstrated that chromone derivatives can effectively inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
The proposed mechanism involves the prevention of the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, chromones prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes.
Diagram: Inhibition of NF-κB Signaling by Chromone Derivatives
Caption: Inferred inhibition of the NF-κB pathway by 6-Methylchromone hydrate.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is another critical pathway in the inflammatory process.[3] Evidence suggests that certain chromone derivatives can suppress the phosphorylation of key kinases in this pathway. One study highlighted a novel chromone derivative that inhibits the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. By interfering with MAPK signaling, 6-Methylchromone hydrate likely reduces the expression of pro-inflammatory genes.
Inhibition of Pro-Inflammatory Enzymes and Mediators
A significant body of research points to the ability of chromone derivatives to inhibit enzymes that produce inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): Many chromone derivatives have been identified as inhibitors of COX-2, the enzyme responsible for producing prostaglandins during inflammation. Some derivatives exhibit selectivity for COX-2 over the constitutively expressed COX-1, which is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects.
-
Inducible Nitric Oxide Synthase (iNOS): Chromones have been shown to decrease the expression of iNOS, leading to a reduction in the production of nitric oxide (NO), a potent inflammatory mediator.[3]
The table below summarizes the inhibitory concentrations (IC50) of various chromone derivatives against key inflammatory targets.
| Compound Class | Target | IC50 Value (µM) | Cell Line/Assay |
| Chromone Derivatives | COX-2 | Varies (nanomolar to micromolar) | Enzyme assays |
| Chromone Derivatives | 15-LOX | Varies | Enzyme assays |
| Chromone-sulfonamides | iNOS (NO production) | 36.95 ± 3.9 | LPS-stimulated macrophages |
| 2-Styrylchromones | NF-κB activation | Varies | THP-1 monocytes |
Note: Data is compiled from studies on various chromone derivatives and serves as a reference for the potential potency of 6-Methylchromone hydrate.
Anti-Cancer Mechanism of Action: Induction of Apoptosis
In addition to its anti-inflammatory potential, the chromone scaffold is being investigated for its anti-cancer properties. The primary mechanism appears to be the induction of programmed cell death, or apoptosis.
Modulation of the Bax/Bcl-2 Ratio and Cell Cycle Arrest
A study on 6-fluoro-3-formylchromone, a structurally similar compound to 6-Methylchromone, demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells. The key findings from this study, which are likely translatable to 6-Methylchromone hydrate, include:
-
Upregulation of Bax and Downregulation of Bcl-2: The pro-apoptotic protein Bax was upregulated, while the anti-apoptotic protein Bcl-2 was downregulated. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors.
-
Cell Cycle Arrest: The compound induced cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.
-
Suppression of PCNA: The expression of Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation, was significantly suppressed.
Diagram: Apoptosis Induction by Chromone Derivatives
Caption: Inferred apoptotic pathway induced by 6-Methylchromone hydrate.
Experimental Protocols
The following are generalized, step-by-step methodologies for key in vitro experiments used to investigate the mechanisms of action of chromone derivatives.
Protocol: In Vitro NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable reporter cell line (e.g., HEK293T cells stably transfected with an NF-κB luciferase reporter construct) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 6-Methylchromone hydrate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the stimulated control.
Protocol: Western Blot Analysis for Bax and Bcl-2 Expression
-
Cell Culture and Treatment: Culture a cancer cell line (e.g., hepatocellular carcinoma cells) and treat with varying concentrations of 6-Methylchromone hydrate for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.
Conclusion and Future Directions
The available evidence from studies on a range of chromone derivatives strongly suggests that 6-Methylchromone hydrate possesses significant anti-inflammatory and anti-cancer properties in vitro. Its likely mechanisms of action involve the inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, and the induction of apoptosis in cancer cells through modulation of the Bax/Bcl-2 ratio.
Future research should focus on validating these inferred mechanisms specifically for 6-Methylchromone hydrate. This would involve direct enzyme inhibition assays, detailed signaling pathway analysis using specific inhibitors and activators, and comprehensive in vitro cytotoxicity screening across a panel of cancer cell lines. Such studies will be crucial for advancing our understanding of this promising compound and for its potential development as a therapeutic agent.
References
-
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
6-Methylchromone hydrate | 207511-19-1. (n.d.). J&K Scientific. Retrieved from [Link]
Sources
A Technical Guide to the Discovery and Isolation of Chromones from Natural Sources: A Case Study of 2-(2-Phenylethyl)chromones from Aquilaria sinensis
A Note on 6-Methylchromone Hydrate: Preliminary research indicates that 6-Methylchromone hydrate is not a documented natural product and is likely of synthetic origin. Therefore, this guide will utilize a well-characterized class of naturally occurring chromones, the 2-(2-phenylethyl)chromones from Aquilaria sinensis (agarwood), to provide an in-depth, field-proven technical framework for the discovery and isolation of novel chromones from natural sources. The principles and methodologies detailed herein are broadly applicable to the phytochemical investigation of this important class of compounds.
Introduction: The Significance of Chromones in Drug Discovery
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in the plant kingdom.[1] Their core structure, a benzo-γ-pyrone ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation reflects the ability of the chromone framework to serve as a template for the development of ligands for multiple receptor and enzyme targets through strategic structural modifications.[2] This versatility has led to the discovery of a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making chromones and their derivatives highly promising candidates for drug discovery and development.[1]
Natural Sources of Chromone Compounds
Chromones are widely distributed secondary metabolites in various plant families. Notable plant genera rich in these compounds include Aloe, Cassia, Saposhnikovia, and importantly for this guide, Aquilaria.[1] Aquilaria species, particularly Aquilaria sinensis, produce a resinous heartwood known as agarwood in response to injury or infection. This agarwood is a rich source of a specific subclass of chromones known as 2-(2-phenylethyl)chromones, which are major contributors to its characteristic fragrance and pharmacological properties.[3][4][5][6]
Part 1: Extraction and Isolation of 2-(2-Phenylethyl)chromones from Aquilaria sinensis
The isolation of chromones from plant matrices is a multi-step process involving extraction and chromatographic purification. The choice of methodology is dictated by the physicochemical properties of the target compounds and the nature of the plant material.
Rationale for Method Selection
The 2-(2-phenylethyl)chromones found in agarwood are relatively polar compounds. Therefore, a polar solvent is required for efficient extraction. Hot reflux extraction with an ethanol-water mixture is a robust method for extracting these compounds from the dense, resinous wood matrix.[7][8] Subsequent purification requires a combination of chromatographic techniques to separate the complex mixture of chromones and other co-extracted metabolites.
Detailed Experimental Protocol: Extraction
-
Sample Preparation:
-
Air-dry the agarwood (Aquilaria sinensis) at room temperature to a constant weight.
-
Grind the dried wood into a fine powder to increase the surface area for solvent penetration.
-
-
Hot Reflux Extraction:
-
Accurately weigh approximately 200 mg of the powdered agarwood and place it in a round-bottom flask.[7][8]
-
Connect the flask to a reflux condenser and heat the mixture to 90°C for 60 minutes.[7][8]
-
After cooling to room temperature, filter the mixture to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
-
Workflow for Extraction and Isolation
Caption: A generalized workflow for the extraction and isolation of 2-(2-phenylethyl)chromones from Aquilaria sinensis.
Detailed Experimental Protocol: Isolation and Purification
-
Column Chromatography (Initial Fractionation):
-
The crude extract is adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto a silica gel column (230-400 mesh).
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing chromones. Fractions with similar TLC profiles are combined.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
The combined, partially purified fractions from column chromatography are dissolved in a suitable solvent (e.g., methanol).
-
The solution is injected onto a semi-preparative HPLC system equipped with a C18 column.
-
A gradient elution is typically employed, using a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Fractions corresponding to individual peaks are collected.
-
The solvent is evaporated from the collected fractions to yield the pure, isolated chromone compounds.
-
Part 2: Structural Elucidation and Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
Spectroscopic Methods
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula. For 2-(2-phenylethyl)chromones, a characteristic fragmentation is the cleavage of the CH₂-CH₂ bond between the chromone and phenyl moieties.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These are crucial for assembling the complete molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the chromone nucleus.
Representative Data for a 2-(2-Phenylethyl)chromone
The following table summarizes hypothetical but representative spectral data for a simple 2-(2-phenylethyl)chromone.
| Technique | Observed Data | Interpretation |
| HRMS | [M+H]⁺ ion at m/z 251.0759 | Corresponds to a molecular formula of C₁₇H₁₄O₂ |
| ¹³C NMR | δ ~178 ppm | Carbonyl carbon (C-4) of the chromone ring |
| δ 110-160 ppm | Aromatic and olefinic carbons | |
| δ ~35 ppm, ~29 ppm | Ethyl bridge carbons (-CH₂-CH₂-) | |
| ¹H NMR | δ ~7.8 ppm (d) | Proton on C-5 of the chromone ring |
| δ ~6.2 ppm (s) | Proton on C-3 of the chromone ring | |
| δ ~7.2-7.4 ppm (m) | Protons of the phenyl ring | |
| δ ~3.0 ppm (t), ~3.1 ppm (t) | Protons of the ethyl bridge | |
| IR (cm⁻¹) | ~1640 cm⁻¹ | C=O stretching of the γ-pyrone ring |
| ~3030 cm⁻¹ | Aromatic C-H stretching | |
| ~1600, 1450 cm⁻¹ | C=C stretching of the aromatic rings |
Part 3: Biological Significance and Applications
The 2-(2-phenylethyl)chromones isolated from agarwood exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[3][5] Their presence is a key indicator of the quality of agarwood.[5] The study of these compounds is crucial for understanding the therapeutic potential of agarwood and for the development of new drugs.
Potential Signaling Pathways
While the precise mechanisms of action for many 2-(2-phenylethyl)chromones are still under investigation, their anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: A hypothetical model of the anti-inflammatory action of 2-(2-phenylethyl)chromones via inhibition of the NF-κB signaling pathway.
Conclusion
This guide provides a comprehensive technical framework for the isolation and characterization of chromones from natural sources, using the 2-(2-phenylethyl)chromones from Aquilaria sinensis as a representative case study. The methodologies described herein, from extraction to structural elucidation, are foundational for natural product researchers. The continued exploration of the vast chemical diversity of the plant kingdom, guided by these principles, holds immense potential for the discovery of novel therapeutic agents.
References
-
Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (URL: [Link])
-
2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation. (URL: [Link])
-
Characterization and determination of 2-(2-phenylethyl)chromones in agarwood by GC-MS. (URL: [Link])
-
Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. (URL: [Link])
-
Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times. (URL: [Link])
- Sesquiterpenes and Chromones of Agarwood: A Review. (URL: Not available)
-
2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. (URL: [Link])
-
An Updated Review of Aquilaria Species: Distribution, Chemical Constituents and Authentication Methods. (URL: [Link])
-
New 2-(2-Phenylethyl)chromone derivatives from agarwood originating from Aquilaria sinensis. (URL: [Link])
-
New 2-(2-Phenylethyl)chromone derivatives from agarwood originating from Aquilaria sinensis. (URL: [Link])
-
2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. (URL: [Link])
-
Review: Secondary Metabolites of Aquilaria, a Thymelaeaceae Genus. (URL: [Link])
-
Overview of sesquiterpenes and chromones of agarwood originating from four main species of the genus Aquilaria. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 9. Characterization and determination of 2-(2-phenylethyl)chromones in agarwood by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Methylchromone Hydrate Interactions: A Technical Guide
Abstract
6-Methylchromone and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The inclusion of a hydrate moiety introduces an additional layer of complexity and potential for specific molecular interactions, making it a compelling subject for in silico investigation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to model the interactions of 6-methylchromone hydrate with biological targets. We will delve into the core computational methodologies, from initial structure preparation to advanced molecular dynamics simulations, emphasizing the causal logic behind protocol choices to ensure scientific integrity and reproducible results.
Introduction: The Significance of 6-Methylchromone and the Role of Hydration
Chromones, a class of benzopyran-4-one compounds, are prevalent in natural products and have been extensively explored for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] The 6-methyl substitution on the chromone ring can influence its electronic properties and steric interactions, potentially modulating its biological activity.[6]
The presence of a water molecule in 6-methylchromone hydrate introduces the capacity for forming specific hydrogen bond networks, which can be critical for molecular recognition at a biological target. This hydrate can act as a bridge, connecting the ligand to the receptor, or it can be displaced upon binding. Understanding the energetic favorability of these states is paramount for accurate predictions of binding affinity and mechanism of action. In silico modeling provides a powerful lens through which to dissect these intricate interactions at an atomic level.[7][8]
Foundational In Silico Strategies: A Multi-faceted Approach
A robust in silico investigation of 6-methylchromone hydrate necessitates a multi-tiered approach, progressively increasing in computational complexity and detail. This guide will focus on three core pillars of molecular modeling:
-
Molecular Docking: To predict the preferred binding orientation and affinity of 6-methylchromone hydrate within a target's binding site.
-
Molecular Dynamics (MD) Simulations: To explore the dynamic behavior and stability of the ligand-receptor complex over time, providing insights into the role of the hydrate and surrounding solvent.
-
Quantum Mechanics (QM) Calculations: To accurately determine the electronic properties, partial charges, and optimized geometry of 6-methylchromone hydrate, which are crucial inputs for classical simulations.
This integrated workflow ensures that each stage informs and refines the subsequent one, leading to a more holistic and reliable model.
Caption: Integrated in silico workflow for modeling 6-methylchromone hydrate.
Part I: Quantum Mechanics - Parameterizing 6-Methylchromone Hydrate
The accuracy of any classical simulation is fundamentally dependent on the quality of the force field parameters used to describe the molecule. For a novel or less-common molecule like 6-methylchromone hydrate, these parameters are often not standard. Therefore, the first critical step is to derive them using quantum mechanics.
Rationale and Choice of Method
Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for calculating the electronic structure of small to medium-sized molecules.[9][10] The B3LYP functional combined with a basis set such as 6-31G(d) is a widely accepted and validated method for geometry optimization and electronic property calculations of organic molecules.[1][11]
Experimental Protocol: Geometry Optimization and ESP Charge Calculation using Gaussian
This protocol outlines the use of the Gaussian software package, a reference in computational chemistry, to perform these calculations.[12][13][14]
-
Input Structure Preparation:
-
Build the 3D structure of 6-methylchromone using a molecular editor (e.g., GaussView, Avogadro).
-
Add a water molecule in proximity to a potential hydrogen bonding site on the 6-methylchromone molecule. The initial placement can be guided by chemical intuition (e.g., near the carbonyl oxygen).
-
-
Gaussian Input File (.gjf or .com):
-
#p B3LYP/6-31G(d) : Specifies the DFT method and basis set.[9][10]
-
Opt : Requests a geometry optimization to find the lowest energy conformation.
-
Freq : Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=MK iop(6/33=2,6/42=6) : Requests the calculation of electrostatic potential (ESP) derived charges using the Merz-Kollman scheme, which are suitable for classical simulations.
-
-
Execution and Analysis:
-
Run the Gaussian calculation.
-
Verify the successful completion of the job and check the output file (.log or .out) for the absence of imaginary frequencies.
-
Extract the optimized Cartesian coordinates and the calculated ESP charges for each atom. These will be used to create the ligand topology for subsequent docking and MD simulations.
-
Part II: Molecular Docking - Predicting Binding Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] This step is crucial for generating a plausible starting structure for MD simulations.
Causality in Tool Selection: AutoDock Vina
AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[16][17] Its scoring function is effective at predicting binding affinities and poses for a diverse range of protein-ligand systems.
Step-by-Step Methodology: Docking 6-Methylchromone Hydrate
This protocol assumes the availability of a target protein crystal structure from the Protein Data Bank (PDB).
-
Receptor Preparation:
-
Download the PDB file of the target receptor.
-
Using software like AutoDock Tools (ADT) or PyMOL, remove any co-crystallized ligands, ions, and water molecules that are not structurally essential.[16]
-
Add polar hydrogens to the receptor, as they are crucial for hydrogen bonding interactions.
-
Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.
-
Save the prepared receptor in the .pdbqt format, which includes atomic charges and atom types required by Vina.[18]
-
-
Ligand Preparation:
-
Use the QM-optimized coordinates for 6-methylchromone hydrate.
-
In ADT, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Identify the binding site of the receptor. This can be inferred from the position of a co-crystallized ligand or through binding site prediction software.
-
Define a 3D grid box that encompasses the entire binding site. The size and center of this box are critical parameters.[16][17] A box that is too small may miss the correct binding pose, while one that is too large will increase computation time unnecessarily.
-
-
Configuration File (conf.txt):
-
Running Vina and Analyzing Results:
-
Execute Vina from the command line using the configuration file.
-
Vina will generate an output .pdbqt file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[19]
-
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between 6-methylchromone hydrate and the receptor. Pay close attention to the role of the hydrate's water molecule in mediating these interactions.
-
| Parameter | Description | Recommended Value/Tool | Rationale |
| Ligand Geometry | 3D coordinates of the ligand | QM Optimized (DFT B3LYP/6-31G(d)) | Ensures a physically realistic and low-energy starting conformation. |
| Ligand Charges | Partial atomic charges | ESP from QM | Provides a more accurate representation of the electrostatic potential compared to generic methods. |
| Receptor Structure | 3D coordinates of the target | High-resolution crystal structure (PDB) | A high-quality experimental structure is the most reliable starting point. |
| Docking Software | Program for predicting binding pose | AutoDock Vina | Widely validated, efficient, and provides reliable scoring and ranking of poses.[17][19] |
| Search Space | Defined region for docking | Grid box encompassing the active site | Focuses the computational effort on the relevant binding pocket. |
Table 1: Key Parameters and Rationale for Molecular Docking Setup.
Part III: Molecular Dynamics - Simulating the Dynamic Complex
While docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing the system to evolve and relax.[20] This is essential for assessing the stability of the docked pose and observing the dynamic interplay of 6-methylchromone hydrate, the receptor, and the surrounding solvent.
Choosing the Right Tool: GROMACS
GROMACS is a highly efficient and versatile open-source software package for performing MD simulations, particularly for biomolecular systems.[21][22][23] Its performance on modern computer architectures and extensive analysis tools make it a preferred choice in the field.
Detailed Protocol for Protein-Ligand MD Simulation
This protocol describes the setup and execution of an MD simulation for the 6-methylchromone hydrate-receptor complex obtained from docking.
Caption: Workflow for a GROMACS Molecular Dynamics simulation.
-
System Preparation:
-
Topology Generation: A topology file describes the interactions within the system (bonds, angles, dihedrals, charges).
-
For the protein, use the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36, AMBER).[2]
-
For the ligand (6-methylchromone hydrate), use the QM-derived charges and a parameterization server like CGenFF or the antechamber suite to generate the topology (.itp file).[21] This step is critical and ensures the ligand is described accurately.
-
-
Combine Topologies: Merge the protein and ligand topology files into a single system topology.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic, dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edge (typically 1.0 nm).[24]
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Perform a short simulation (e.g., 100 ps) to bring the system to the desired temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Perform a longer simulation (e.g., 500 ps) to adjust the system pressure and achieve the correct density, again with position restraints on the solute.
-
-
Production MD:
-
Remove the position restraints and run the production simulation for a duration sufficient to observe the desired phenomena (typically 50-100 ns or longer).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand (including its hydrate water) and the receptor.
-
Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the receptor.
-
ADMET Prediction: Assessing Drug-Likeness
In parallel with interaction modeling, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6-methylchromone.[25] In silico tools can provide early-stage predictions of these properties, helping to identify potential liabilities.
Rationale for ADMET Screening
Early assessment of ADMET properties can significantly reduce the attrition rate of drug candidates in later stages of development.[25][26] Web-based servers and standalone software can predict a wide range of properties based on the molecule's structure.
Recommended Tools and Properties
-
Key Properties to Analyze:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), Cytochrome P450 (CYP) inhibition.[1]
-
Drug-Likeness: Lipinski's Rule of Five, Veber's rule.[5]
-
Toxicity: hERG inhibition, mutagenicity.
-
| Property | Predicted Value (Example) | Implication |
| Molecular Weight | < 500 g/mol | Good oral bioavailability |
| LogP | 1-3 | Balanced solubility and permeability |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| BBB Permeation | No | Reduced potential for CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Table 2: Example ADMET Profile for a Hypothetical Chromone Derivative.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for modeling the interactions of 6-methylchromone hydrate. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a comprehensive and dynamic picture of how this compound interacts with a biological target. The causality-driven approach to protocol design, from QM-based parameterization to detailed MD analysis, ensures a foundation of scientific integrity.
The insights gained from these models—understanding the precise role of the hydrate, identifying key interacting residues, and assessing the stability of the complex—are invaluable for guiding lead optimization, designing new derivatives with improved affinity and specificity, and ultimately accelerating the drug discovery process.
References
-
AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Faiza, M. (2021, June 29). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(3), 120. [Link]
-
Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. (2023). Scientific Reports, 13, 13812. [Link]
-
In silico approaches which are used in pharmacy. (2024). Journal of Applied Pharmaceutical Science, 14(4), 001-010. [Link]
-
MD simulation of small molecules using Gromacs. (2023, February 22). YouTube. [Link]
-
DFT, FMO, ESP, Molecular Docking and Molecular Dynamics Simulations of Bis-2-(2-Phenethyl)Chromone as a Potential PPAR Agonist. (2023). Current Computer-Aided Drug Design, 19(4), 423-435. [Link]
-
Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. (2023). International Journal of Molecular Sciences, 24(13), 10811. [Link]
-
Arvindekar, S. A., et al. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 41(15), 7436-7451. [Link]
-
Gaussian. RITME. [Link]
-
Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biointerface Research in Applied Chemistry, 13(2), 104. [Link]
-
Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. (2015). Journal of Chemical Information and Modeling, 55(6), 1201-1213. [Link]
-
Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). BMC Pharmacology and Toxicology, 16, 1. [Link]
-
Gaussian (software). Wikipedia. [Link]
-
MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM. [Link]
-
GROMACS Documentation. GROMACS. [Link]
-
Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. (2024). Chemistry Proceedings, 18(1), 63. [Link]
-
GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. [Link]
-
Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. (2024). ResearchGate. [Link]
-
The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Research Journal of Pharmacy and Technology, 17(3), 1373-1378. [Link]
-
Investigating the Potential of 6-Substituted 3-Formyl Chromone Derivatives as Anti-Diabetic Agents Using DFT, Molecular Docking and Molecular Dynamics Methods. (2023). ResearchGate. [Link]
-
Gaussian 16. (2019, October 14). Gaussian, Inc.. [Link]
-
Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega, 8(1), 1083-1094. [Link]
-
Density Functional (DFT) Methods. (2022, August 30). Gaussian, Inc.. [Link]
-
In Silico Methods for Drug Design and Discovery. Frontiers Media S.A.. [Link]
-
6-Methylchromone hydrate. PubChem. [Link]
-
Patil, R. B., & Patil, S. D. (2014). Docking and molecular dynamics studies on chromone based cyclin dependent kinase-2 inhibitors. Pharmacophore, 5(5), 711-724. [Link]
-
In Silico Engineering of Hydrate Anti-agglomerant Molecules Using Bias-Exchange Metadynamics Simulations. (2020). The Journal of Physical Chemistry C, 124(35), 19130-19140. [Link]
-
Banerjee, A., Shepard, R., & Simons, J. (1980). Monte Carlo simulation of small hydrate clusters of NO−2. The Journal of Chemical Physics, 73(4), 1814–1826. [Link]
-
6-Methylchromone. PubChem. [Link]
-
Nchinda, A. T. (1998). Chemical studies of selected chromone derivatives. University of Cape Town. [Link]
-
Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. (2023). Pharmaceutics, 15(7), 1888. [Link]
-
Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (1997). Molbank. [Link]
-
Ewies, F. F., et al. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
-
Molecular modeling towards in silico drug delivery formulations. (2021). ETH Zurich Research Collection. [Link]
-
In silico studies of the properties of water hydrating a small protein. (2014). ResearchGate. [Link]
-
What is pharmacophore modeling and its applications? (2024). Patsnap Synapse. [Link]
-
Pharmacophore modeling in drug design. (2024). Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). Molecules, 23(12), 3108. [Link]
-
Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. (2019). Journal of Pharmacogenomics & Pharmacoproteomics, 10(2), 184. [Link]
Sources
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijrpc.com [ijrpc.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. gaussian.com [gaussian.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ritme.com [ritme.com]
- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 14. gaussian.com [gaussian.com]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. biotech-asia.org [biotech-asia.org]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. GROMACS Tutorials [mdtutorials.com]
- 24. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 25. japsonline.com [japsonline.com]
- 26. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Critical Role of Hydrate Characterization in Pharmaceutical Development
An In-depth Technical Guide: Thermogravimetric Analysis for the Stability and Stoichiometry Assessment of 6-Methylchromone Hydrate
Abstract This technical guide provides a comprehensive framework for utilizing Thermogravimetric Analysis (TGA) to characterize the stability and hydration state of 6-Methylchromone hydrate, an active pharmaceutical ingredient (API) analogue. Hydration and dehydration phenomena are critical quality attributes (CQAs) that can significantly impact the stability, solubility, and bioavailability of a drug substance.[1] TGA is a powerful thermal analysis technique that measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This guide, intended for researchers, scientists, and drug development professionals, details the fundamental principles of TGA, presents a robust, step-by-step experimental protocol, and offers in-depth guidance on data interpretation. By grounding the methodology in established pharmacopeial standards and scientific principles, this document serves as a practical resource for ensuring the physicochemical integrity of hydrated pharmaceutical compounds.
In solid-state pharmaceutical science, the crystalline form of an API is paramount. Polymorphs, solvates, and hydrates of the same API can exhibit distinct physicochemical properties, including melting point, dissolution rate, and stability.[1] Hydrates, which are crystalline solids containing water molecules within their lattice structure, are of particular interest. The water of hydration can be stoichiometric or non-stoichiometric, and its presence can be either integral to the crystal structure or loosely bound.
The stability of a hydrate is a crucial factor during drug development, manufacturing, and storage.[4] A transition from a hydrated form to an anhydrous form (or vice versa) can be triggered by changes in temperature and relative humidity. Such a transformation can lead to undesirable changes in the drug product's performance and shelf-life. Therefore, a thorough understanding and precise characterization of an API's hydration state are mandated by regulatory bodies to ensure product quality and consistency.[5][6][7]
6-Methylchromone, a derivative of the chromone scaffold, serves as an excellent model compound for this guide. Its defined chemical structure allows for a clear investigation of its hydrated state. This guide will use 6-Methylchromone hydrate to illustrate the application of TGA in determining:
-
The stoichiometry of hydration (i.e., the number of water molecules per molecule of API).
-
The thermal stability of the hydrate and the temperature range of dehydration.
-
The thermal decomposition profile of the anhydrous material.
Fundamentals of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a cornerstone technique of thermal analysis that provides quantitative information on mass changes in a material.[3][8] The principle of TGA is based on continuously monitoring the mass of a sample placed in a high-precision microbalance as it is subjected to a controlled temperature program in a defined atmosphere.[2][9]
A typical TGA instrument consists of:
-
A High-Precision Balance: Capable of measuring mass changes in the microgram range.
-
A Furnace: Programmed to heat or cool the sample at a precise, linear rate.
-
A Purge Gas System: To maintain a controlled atmosphere (e.g., inert nitrogen or reactive air) around the sample.
-
A Data Acquisition and Control System: To record the mass, temperature, and time, and to generate the resulting thermogram.
The output from a TGA experiment is a thermogram , a plot of mass (or mass percent) on the y-axis against temperature (or time) on the x-axis. Mass loss events, such as dehydration, desolvation, or decomposition, appear as steps in the TGA curve.[3]
Experimental Protocol: TGA of 6-Methylchromone Hydrate
This section provides a detailed, self-validating protocol for the TGA analysis of 6-Methylchromone hydrate. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility. This protocol aligns with the general principles outlined in the United States Pharmacopeia (USP) General Chapter <891> Thermal Analysis.[10][11][12]
Instrument Calibration and Verification
Trustworthiness Pillar: An accurately calibrated instrument is the foundation of reliable data.
-
Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known magnetic transition points (Curie points), such as nickel.[13] This ensures the temperature recorded on the thermogram is the true sample temperature.
-
Mass Calibration: Verify the balance response using certified calibration weights within the expected mass range of the experiment. This ensures the accuracy of all mass loss measurements.
-
System Verification: Perform a test run using a well-characterized material, such as Calcium Oxalate Monohydrate, to verify the instrument's overall performance against its known multi-step dehydration and decomposition profile.
Sample Preparation and Loading
-
Sample Mass: Accurately weigh approximately 5-10 mg of 6-Methylchromone hydrate directly into the TGA pan.
-
Causality: This mass range is optimal. A smaller mass might not be representative of the bulk sample, while a larger mass can lead to thermal gradients within the sample, poor resolution of thermal events, and potential contamination of the furnace.[8]
-
-
Crucible (Pan) Type: Use an open aluminum or platinum crucible.
-
Causality: An open pan is critical as it allows volatile products, such as water vapor, to escape freely from the sample environment. A crimped or hermetically sealed pan would prevent this, leading to a pressure buildup and inaccurate results for a dehydration study. Platinum is preferred for experiments exceeding 600 °C.
-
TGA Method Parameters
-
Initial Purge: Equilibrate the furnace at a starting temperature of 25-30 °C for 5-10 minutes.
-
Causality: This step ensures a stable baseline and a consistent, inert atmosphere within the furnace before heating begins.
-
-
Atmosphere: Use high-purity Nitrogen (N₂) as the purge gas at a flow rate of 50-100 mL/min.
-
Causality: An inert atmosphere is crucial to prevent oxidative degradation of the organic 6-methylchromone molecule.[14] This ensures that the initial mass loss observed is due to dehydration only, and not a chemical reaction with oxygen. The flow rate is sufficient to remove evolved gases without causing sample disturbance.
-
-
Heating Program: Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min.
-
Causality: A heating rate of 10 °C/min provides an excellent balance between analytical speed and the resolution of thermal events.[14] A slower rate (e.g., 5 °C/min) could be used to achieve higher resolution for closely occurring events, while a faster rate might be suitable for rapid screening. The temperature range up to 400 °C is chosen to capture the full dehydration event and the onset of thermal decomposition of the anhydrous API.
-
Caption: TGA Experimental Workflow for 6-Methylchromone Hydrate Analysis.
Data Analysis and Interpretation
The resulting thermogram provides a wealth of quantitative and qualitative information. The analysis involves identifying the temperature of mass loss events and quantifying the amount of mass lost.
Identifying Dehydration and Decomposition
A typical thermogram for a hydrate will show at least two distinct mass loss steps:
-
Dehydration: The first step, occurring at a lower temperature (typically below 150 °C), corresponds to the loss of water molecules. The temperature at which this mass loss begins is the "onset temperature of dehydration," a key indicator of the hydrate's thermal stability.
-
Decomposition: Subsequent mass loss steps at higher temperatures signify the thermal decomposition of the anhydrous 6-Methylchromone molecule into volatile fragments.
Calculating the Stoichiometry of Hydration
The stoichiometry (number of water molecules, x) can be calculated from the percentage mass loss during the dehydration step.
Molecular Weight (MW):
-
Anhydrous 6-Methylchromone (C₁₀H₈O₂): 160.17 g/mol [15]
-
Water (H₂O): 18.02 g/mol
The theoretical mass percent of water in a hydrate (C₁₀H₈O₂ · xH₂O) is given by:
Theoretical Water % = (x * MW_water) / (MW_anhydrous + x * MW_water) * 100
By rearranging this formula, we can determine x from the experimentally observed mass loss:
x = (Observed Mass Loss % * MW_anhydrous) / (MW_water * (100 - Observed Mass Loss %))
Example Calculation: If the TGA experiment shows a mass loss of 10.1% during the dehydration step: x = (10.1 * 160.17) / (18.02 * (100 - 10.1)) x = 1617.7 / (18.02 * 89.9) = 1617.7 / 1619.9 ≈ 1.0 This result indicates that the sample is a monohydrate .
Caption: The process of thermal dehydration of a hydrated API.
Tabulating Quantitative Data
Summarizing results in a table is essential for comparing different batches or stability studies.
| Parameter | Sample Batch A | Sample Batch B | Specification |
| Initial Sample Mass (mg) | 8.542 | 8.611 | 5 - 10 mg |
| Dehydration Onset T (°C) | 85.2 | 84.9 | Report |
| Observed Mass Loss (%) | 10.12 | 10.09 | 9.9 - 10.3% |
| Calculated Moles of Water (x) | 1.00 | 0.99 | 0.95 - 1.05 |
| Decomposition Onset T (°C) | 215.5 | 216.1 | > 200 °C |
Regulatory Context and Best Practices
The characterization of hydrates is not merely an academic exercise; it is a regulatory expectation. The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances," states that the solid-state form, including the presence of hydrates, must be controlled.[5][16][17] TGA is a primary technique used to establish these specifications.
-
Acceptance Criteria: As shown in the table above, TGA data can be used to set acceptance criteria for the water content of an API hydrate, ensuring batch-to-batch consistency.[6]
-
Stability Testing: TGA is integral to stability testing programs. By analyzing samples stored under various conditions (e.g., accelerated stability at 40 °C / 75% RH), TGA can detect any changes in the hydration state over time.[4][18]
-
Compatibility Studies: TGA can also be used in early formulation to assess the compatibility of the hydrated API with various excipients by detecting shifts in dehydration or decomposition temperatures.[2][4]
Conclusion
Thermogravimetric Analysis is an indispensable tool for the comprehensive characterization of pharmaceutical hydrates like 6-Methylchromone hydrate. It provides precise, quantitative data on water content, enabling the determination of hydration stoichiometry. Furthermore, it delivers critical information on the thermal stability of both the hydrated and anhydrous forms of the API. By following a robust, well-justified protocol and interpreting the data within the context of established scientific principles and regulatory guidelines, researchers can ensure the quality, safety, and efficacy of their drug substances. This guide provides the necessary framework to confidently apply TGA in a drug development setting.
References
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency (EMA).
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Particle Analytical.
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Tepnel Pharma Services.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). GMP Compliance.
- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). Pharmaceuticals (Basel).
- <891> Thermal Analysis. (n.d.). US Pharmacopeia (USP).
- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
- General Chapters: <891> THERMAL ANALYSIS. (n.d.). uspbpep.com.
- ICH Q6A Guideline. (n.d.). IKEV.
- 〈891〉 Thermal Analysis. (2023). USP-NF.
- TGA Analysis in Pharmaceuticals. (2025).
- Thermogravimetric Analysis. (2022). Improved Pharma.
- 6-Methylchromone hydr
- 6-Methylchromone. (n.d.). PubChem.
- The principle of thermogravimetric analysis and its applic
- Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. (2021). Crystal Growth & Design.
- Water of hydration in CuSO4.5H2O.A Thermogravimetric analysis( TGA) based numerical. (2024). YouTube.
Sources
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ikev.org [ikev.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. usp.org [usp.org]
- 11. uspbpep.com [uspbpep.com]
- 12. â©891⪠Thermal Analysis [doi.usp.org]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. particle.dk [particle.dk]
- 17. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 18. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for 6-Methylchromone Hydrate in Fluorescence Microscopy
Introduction: Unveiling the Potential of 6-Methylchromone Hydrate as a Novel Fluorophore
The chromone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its diverse biological activities and intriguing photophysical properties.[1] Derivatives of chromone have been explored for their potential as fluorescent probes, often exhibiting sensitivity to their local environment.[2][3] 6-Methylchromone hydrate, a simple derivative, presents an accessible starting point for researchers seeking new tools for cellular imaging. Theoretical studies suggest that the substitution at the 6-position, such as with a methyl group, may enhance fluorescence quantum yield, making it a promising candidate for a novel fluorescent stain.[4]
This technical guide provides a comprehensive framework for the evaluation and application of 6-Methylchromone hydrate in fluorescence microscopy. As specific data for its use as a cellular probe is not yet widely established, this document is structured to empower researchers with the necessary protocols to characterize its photophysical properties and to develop robust staining methodologies for both live and fixed cells. We will detail the causality behind experimental choices, enabling users to optimize these protocols for their specific cell types and imaging systems.
Physicochemical Properties and Handling
A thorough understanding of the fundamental properties of a fluorescent probe is critical for its effective use.
Material Properties
| Property | Value | Source |
| Chemical Name | 6-methylchromen-4-one hydrate | [5] |
| Molecular Formula | C₁₀H₈O₂ · H₂O | [6] |
| Molecular Weight | 178.19 g/mol | [6] |
| Appearance | White solid | [6] |
| Melting Point | 84-92 °C | [6] |
| Purity | ≥ 97% (HPLC recommended) | [6] |
Stock Solution Preparation: The Foundation of Reproducibility
The quality of your staining is directly dependent on the correct preparation and storage of the probe. Due to its aromatic structure, 6-Methylchromone hydrate is expected to have poor solubility in aqueous solutions. Therefore, an organic solvent is required for the initial stock solution.
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media and buffers. A high-concentration stock allows for minimal solvent carryover into the final staining solution, reducing potential solvent-induced cytotoxicity.
Protocol for 10 mM Stock Solution:
-
Weigh out 1.78 mg of 6-Methylchromone hydrate.
-
Add 1.0 mL of anhydrous, high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. A desiccated environment is recommended.
Photophysical Characterization: Defining the Spectral Fingerprint
Before cellular application, it is imperative to determine the excitation and emission spectra of 6-Methylchromone hydrate in a biologically relevant buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4. These properties can be influenced by the local environment, a phenomenon known as solvatochromism.[7]
Predicted and Experimental Photophysical Properties
Theoretical studies on chromone derivatives provide a basis for predicting the spectral characteristics. The methyl group at the 6-position is an electron-donating group which is expected to positively influence the fluorescence quantum yield.[2][4]
| Parameter | Predicted Range / Recommended Standard | Rationale & Key Considerations |
| Excitation Maximum (λex) | ~320 - 380 nm | Based on the known absorbance of chromone scaffolds. This region is compatible with standard DAPI filter sets on many microscopes. |
| Emission Maximum (λem) | ~400 - 480 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to cyan region of the spectrum. |
| Quantum Yield (Φ) | > 0.1 (in PBS) | Chromone derivatives can have variable quantum yields.[4] A value above 0.1 is generally considered useful for imaging. |
| Recommended Standard | Coumarin 6 in ethanol (Φ = 0.78)[8] | A well-characterized standard is essential for accurate quantum yield determination.[9] |
Workflow for Photophysical Characterization
This workflow outlines the essential steps to experimentally validate the spectral properties of 6-Methylchromone hydrate.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50) of 6-Methylchromone hydrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Incorrect filter set. | Verify the experimentally determined excitation/emission spectra and use the appropriate filters. |
| Low probe concentration. | Increase the concentration of 6-Methylchromone hydrate in the staining solution. | |
| Insufficient incubation time. | Increase the staining incubation time. | |
| Probe photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High Background | Incomplete removal of unbound probe. | Increase the number and duration of post-staining wash steps. |
| Probe precipitation. | Ensure the final DMSO concentration in the working solution is low (typically <0.5%). Prepare fresh working solutions. | |
| Signs of Cytotoxicity | Probe concentration is too high. | Perform a dose-response curve and use the lowest effective concentration. |
| (e.g., cell rounding, blebbing) | Prolonged incubation or imaging time. | Reduce incubation and imaging duration. |
Conclusion
6-Methylchromone hydrate represents an intriguing and accessible scaffold for the development of new fluorescent probes. While its application in cellular imaging is still in a nascent stage, this guide provides the fundamental principles and robust protocols necessary for its characterization and implementation. By systematically determining its photophysical properties and carefully optimizing staining conditions, researchers can unlock the potential of this compound for visualizing cellular structures and processes. The emphasis on rigorous controls and validation ensures that the data obtained will be both reliable and of high scientific value.
References
-
Oregon Medical Laser Center. Coumarin 6. OMLC. [Link]
-
J&K Scientific. 6-Methylchromone hydrate | 207511-19-1. [Link]
-
ResearchGate. Emission and excitation spectra of 6 in DMF. [Link]
-
ACS Omega. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. [Link]
-
PubChem. 3-Formyl-6-methylchromone. [Link]
-
PubChem. 6-Methylchromone. [Link]
-
Nchinda, A. T. Chemical Studies of Selected Chromone Derivatives. University of Botswana. [Link]
-
RSC Advances. An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. [Link]
-
ResearchGate. A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
SciELO. Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. [Link]
-
Prieto, P., et al. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos. Journal of Visualized Experiments. [Link]
-
ResearchGate. Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. [Link]
-
ResearchGate. Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn (II) ions. [Link]
-
Optics Express. Quantum yield measurement in a multicolor chromophore solution using a nanocavity. [Link]
-
MDPI. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. [Link]
-
Biophysical Journal. Fluorescent Derivatives of the GFP Chromophore Give a New Insight into the GFP Fluorescence Process. [Link]
-
Organic & Biomolecular Chemistry. A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells. [Link]
-
European Journal of Human Genetics. The sub-nucleolar localization of PHF6 defines its role in rDNA transcription and early processing events. [Link]
-
IdeaExchange@UAkron. Synthesis and Fluorescent Properties of a New Flavonoid Compound. [Link]
-
Prieto, D., et al. Application of the DNA-Specific Stain Methyl Green in the Fluorescent Labeling of Embryos. Journal of Visualized Experiments. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. [Link]
-
RSC Publishing. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. [Link]
-
Wikipedia. Solvatochromism. [Link]
-
Journal of Fluorescence. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. omlc.org [omlc.org]
- 9. Quantum yield measurement in a multicolor chromophore solution using a nanocavity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methylchromone Hydrate as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
Introduction: The Potential of Chromone Scaffolds in Cellular Imaging
The chromone core, a benzopyran-4-one structure, is a privileged scaffold in medicinal chemistry and is increasingly recognized for its utility in the development of fluorescent probes.[1][2] These compounds are naturally abundant and generally exhibit low mammalian toxicity.[1][2] The inherent photochemical properties of the chromone ring system make it an attractive fluorophore for designing probes to visualize dynamic cellular processes.[1][3][4][5][6] While extensive research exists on various chromone derivatives, this guide focuses on the potential application of 6-methylchromone hydrate as a novel fluorescent probe for cellular imaging.
This document provides a comprehensive overview of the theorized photophysical properties of 6-methylchromone, protocols for its preparation and application in live-cell imaging, and methods for assessing its cellular uptake and potential cytotoxicity. The protocols and insights presented here are synthesized from established methodologies for similar fluorescent probes and chromone derivatives, offering a robust framework for researchers to explore the capabilities of 6-methylchromone hydrate in their specific cellular imaging applications.
Scientific Foundation: Understanding the Chromone Fluorophore
The fluorescence of chromone derivatives is often influenced by the nature and position of substituents on the chromone ring.[2][7] These modifications can modulate the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. For instance, the introduction of an electron-donating group can enhance fluorescence. While specific data for 6-methylchromone hydrate is not extensively available, we can infer its potential properties from related compounds like 6-methoxy-4-methylcoumarin, where the substituent position impacts the photophysical characteristics.
Chromone-based probes have been successfully developed for sensing various intracellular analytes and environmental conditions, including metal ions like Fe³⁺ and Zn²⁺, and biologically important molecules such as hydrogen sulfide (H₂S).[3][4][5][6] This suggests that 6-methylchromone could serve as a core structure for the development of novel sensors.
Quantitative Data Summary: Predicted Photophysical Properties
The following table summarizes the predicted and known photophysical properties of chromone derivatives to provide a baseline for experimental design with 6-methylchromone hydrate. It is crucial to experimentally determine these values for the specific probe and conditions used.
| Parameter | Predicted/Reported Value (for related chromones) | Key Considerations |
| Absorption Maximum (λabs) | ~320-380 nm | Solvent polarity can cause shifts (solvatochromism). |
| Emission Maximum (λem) | ~400-500 nm | Dependent on the intracellular environment (e.g., pH, viscosity). |
| Stokes Shift | Moderate to large | A larger Stokes shift is desirable to minimize self-quenching. |
| Quantum Yield (ΦF) | Variable | Can be influenced by binding to intracellular targets. |
| Photostability | Generally good | Important for long-term imaging to minimize photobleaching.[8] |
Experimental Protocols
PART 1: Probe Preparation and Characterization
This section outlines the fundamental steps for preparing and characterizing a 6-methylchromone hydrate stock solution for use in cellular imaging.
Workflow for Probe Preparation and Handling
Caption: Workflow for preparing and characterizing 6-methylchromone hydrate.
Protocol 1.1: Preparation of 6-Methylchromone Hydrate Stock Solution
-
Weighing: Accurately weigh out a precise amount of 6-methylchromone hydrate powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Store at -20°C in a desiccated environment to prevent moisture absorption.
Protocol 1.2: Spectroscopic Characterization
-
Absorption Spectrum: Dilute the stock solution in the desired solvent (e.g., phosphate-buffered saline, PBS, or ethanol) to a suitable concentration (typically 1-10 µM). Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Emission Spectrum: Using a spectrofluorometer, excite the diluted probe solution at its λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).
PART 2: Live-Cell Imaging
This section provides a detailed protocol for labeling live cells with 6-methylchromone hydrate and acquiring fluorescent images.
Live-Cell Imaging Workflow
Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.
Protocol 2.1: Staining of Live Cells
-
Cell Seeding: Seed the cells of interest onto imaging-grade glass-bottom dishes or chamber slides and culture them under optimal conditions until they reach the desired confluency.
-
Probe Working Solution: On the day of imaging, prepare a working solution of 6-methylchromone hydrate by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Loading: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium to the cells and immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the probe.
Important Considerations for Live-Cell Imaging:
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[8][9][10]
-
For time-lapse imaging, consider using an anti-fade reagent compatible with live cells to reduce photobleaching.[9]
PART 3: Assessment of Cellular Uptake and Localization
Understanding how the probe enters and where it localizes within the cell is crucial for interpreting imaging data.
Cellular Uptake and Localization Analysis
Caption: Methods for analyzing cellular uptake and subcellular localization.
Protocol 3.1: Co-localization with Organelle-Specific Dyes
-
Probe Loading: Stain live cells with 6-methylchromone hydrate as described in Protocol 2.1.
-
Co-staining: Following the incubation with 6-methylchromone hydrate, co-stain the cells with a commercially available organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or LysoTracker for lysosomes). Ensure the spectral properties of the co-stain do not overlap with those of the 6-methylchromone probe.
-
Imaging: Acquire images in separate channels for each probe using a confocal microscope.
-
Analysis: Merge the images and analyze the degree of co-localization to determine the subcellular distribution of the 6-methylchromone probe.
PART 4: Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of any new fluorescent probe to ensure that it does not adversely affect cell health and function.
Protocol 4.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with various concentrations of 6-methylchromone hydrate (and a vehicle control, e.g., DMSO) for a period that reflects the duration of imaging experiments (e.g., 1, 6, or 24 hours).[7][11]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. For instance, the spectroscopic characterization ensures that the correct excitation and emission wavelengths are used for imaging. The cytotoxicity assay validates that the concentrations of the probe used for imaging are non-toxic and do not introduce experimental artifacts. Co-localization studies provide an internal control for the specificity of the probe's localization.
Conclusion and Future Directions
6-Methylchromone hydrate holds promise as a core structure for the development of novel fluorescent probes for cellular imaging. The methodologies outlined in this guide provide a comprehensive starting point for researchers to explore its potential. Future work should focus on the detailed characterization of its photophysical properties, the synthesis of functionalized derivatives for specific sensing applications, and in-depth studies of its cellular uptake mechanisms and long-term effects on cell viability. The adaptability of the chromone scaffold suggests that a wide range of fluorescent probes with tailored properties can be developed from this versatile starting material.
References
- Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide - Benchchem. (URL: )
- Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone deriv
-
Time courses of cytotoxicity induction by chromone derivatives in... - ResearchGate. (URL: [Link])
- In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (URL: )
-
Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives - Der Pharma Chemica. (URL: [Link])
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - NIH. (URL: [Link])
-
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (URL: [Link])
-
A rhodamine and chromone based “turn-on” fluorescent probe (RC1) for Zn(II) in aqueous solutions and its application - ResearchGate. (URL: [Link])
-
Optimizing live-cell imaging: From probe to FLIM-STED integration - YouTube. (URL: [Link])
-
A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - RSC Publishing. (URL: [Link])
-
Smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ions detection: Environmental monitoring and cancer cell imaging - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
Application of 6-Methylchromone Hydrate in Antioxidant Capacity Assays: A Technical Guide for Researchers
Introduction: The Role of Chromone Scaffolds in Antioxidant Research
Chromones, characterized by a benzo-γ-pyrone core, are a pivotal class of heterocyclic compounds widely distributed in the plant kingdom and form the backbone of many flavonoids.[1] These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including well-documented antioxidant properties.[2][3] Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals, making the evaluation of their capacity a critical step in the development of new therapeutic agents.
6-Methylchromone hydrate is a simple derivative of the core chromone structure. While complex flavonoids with multiple hydroxyl groups are known for their potent antioxidant effects, studying simpler, synthetically accessible chromones like 6-methylchromone is crucial for understanding the fundamental structure-activity relationships (SAR) that govern antioxidant potential.[4][5] The methyl and carbonyl groups' influence on the electron distribution of the aromatic ring system dictates its ability to donate a hydrogen atom or an electron to neutralize free radicals.[6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antioxidant capacity of 6-Methylchromone hydrate. It offers detailed, field-proven protocols for three standard antioxidant assays: the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating system for screening and characterizing potential antioxidant compounds.
Scientific Rationale: Selecting the Right Assay
No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, employing a battery of tests with different mechanisms is essential for a comprehensive assessment.[7] The assays detailed herein are based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
HAT-Based Assays (e.g., ORAC): These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay, in particular, is highly relevant as it uses a biologically relevant peroxyl radical source.[8]
-
SET-Based Assays (e.g., DPPH, ABTS): These methods measure the capacity of an antioxidant to reduce an oxidant, which manifests as a color change.[9] The DPPH and ABTS assays are complementary; ABTS is applicable to both hydrophilic and lipophilic compounds, while DPPH is more suitable for hydrophobic systems.[9]
By utilizing both HAT and SET-based assays, researchers can gain a more complete profile of the antioxidant potential of 6-Methylchromone hydrate.
PART 1: The Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH (2,2′-Azobis(2-methylpropionamidine) dihydrochloride).[8] The protection is quantified by measuring the area under the fluorescence decay curve.
Workflow for the ORAC Assay
Caption: High-level workflow for the ORAC antioxidant assay.
Detailed Protocol for ORAC Assay
1. Reagent Preparation:
- 75mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH. This buffer system maintains physiological pH, which is crucial for the stability of the fluorescent probe and the antioxidant.
- Fluorescein Sodium Salt (4nM): Prepare a stock solution in the phosphate buffer. On the day of the assay, dilute to the working concentration. Fluorescein is the fluorescent probe that is consumed by the radicals.
- AAPH (153mM): Prepare fresh daily in phosphate buffer. AAPH is the source of peroxyl radicals upon thermal decomposition.
- Trolox® (6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) Standards: Prepare a stock solution and create a serial dilution (e.g., 0-50 µM) in phosphate buffer. Trolox, a water-soluble vitamin E analog, serves as the positive control and reference standard.[10]
- 6-Methylchromone Hydrate Samples: Prepare a stock solution in a suitable solvent (e.g., DMSO, ethanol) and dilute to various concentrations in phosphate buffer. It is critical to test a range of concentrations to determine the dose-response curve.
2. Assay Procedure (96-well black, clear-bottom plate):
- Add 25 µL of Trolox® standards, 6-Methylchromone hydrate samples, or buffer (as a blank) to respective wells.
- Add 150 µL of the 4nM fluorescein solution to all wells.
- Incubate the plate at 37°C for 30 minutes in the plate reader to allow the temperature to equilibrate.
- Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.
- Immediately begin kinetic fluorescence measurements (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for at least 90 minutes.
3. Data Analysis:
- Calculate the Area Under the Curve (AUC) for the blank, Trolox® standards, and 6-Methylchromone hydrate samples.
- Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
- Plot the net AUC for the Trolox® standards against their concentrations to generate a standard curve.
- Determine the Trolox Equivalents (TE) for each concentration of 6-Methylchromone hydrate from the standard curve. The final result is expressed as µmole of TE per µmole of 6-Methylchromone hydrate.
| Parameter | Recommended Value/Range | Rationale |
| Plate Type | 96-well, black, clear bottom | Minimizes well-to-well light scattering and is suitable for fluorescence readings from the bottom. |
| Incubation Temperature | 37°C | Mimics physiological temperature and ensures consistent thermal decomposition of AAPH. |
| Final Volume | 200 µL | Standard volume for microplate assays. |
| Standard | Trolox® | Industry-standard water-soluble antioxidant for comparison.[10] |
| Kinetic Read Time | ~90-120 minutes | Ensures the reaction goes to completion and captures the full fluorescence decay curve. |
PART 2: The DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to yellow.[11] The change is measured spectrophotometrically at ~517 nm.
Workflow for the DPPH Assay
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle.
- Ascorbic Acid or Trolox® Standards: Prepare a stock solution and a range of dilutions in the same solvent used for the DPPH solution. This will serve as the positive control.
- 6-Methylchromone Hydrate Samples: Prepare a stock solution and serial dilutions in the appropriate solvent.
2. Assay Procedure:
- In a test tube or microplate well, add a small volume of the 6-Methylchromone hydrate sample or standard (e.g., 40 µL).
- Add a larger volume of the DPPH solution (e.g., 2.96 mL for cuvettes) to initiate the reaction.
- Mix thoroughly and incubate at room temperature in the dark for 30 minutes. The incubation period is crucial to allow the reaction to reach a steady state.
- Measure the absorbance at 517 nm against a blank (solvent without DPPH).
3. Data Analysis:
- Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- Plot the % Inhibition against the concentration of the 6-Methylchromone hydrate samples.
- Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] A lower IC50 value indicates higher antioxidant activity.
| Parameter | Recommended Value/Range | Rationale |
| Wavelength | ~517 nm | This is the wavelength of maximum absorbance for the DPPH radical. |
| Solvent | Methanol or Ethanol | DPPH is readily soluble in these solvents. Consistency of solvent is key for comparability. |
| Incubation Time | 20-30 minutes | Allows for the reaction to reach equilibrium. Some slow-acting antioxidants may require longer. |
| Standard | Ascorbic Acid or Trolox® | Common standards for comparing radical scavenging activity. |
PART 3: The ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at ~734 nm.
Workflow for the ABTS Assay
Caption: Procedural flow for the ABTS radical cation decolorization assay.
Detailed Protocol for ABTS Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve ABTS in water.
- Potassium Persulfate (2.45 mM): Dissolve in water.
- ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.
- ABTS•+ Working Solution: On the day of the assay, dilute the radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Trolox® Standards: Prepare a stock and serial dilutions in the buffer.
- 6-Methylchromone Hydrate Samples: Prepare a stock and serial dilutions in the buffer.
2. Assay Procedure:
- Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette.
- Add a small volume of the 6-Methylchromone hydrate sample or Trolox® standard (e.g., 10 µL).
- Mix and allow the reaction to proceed for a defined time (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
3. Data Analysis:
- Calculate the percentage of inhibition using the same formula as in the DPPH assay.
- Create a dose-response curve by plotting the percentage of inhibition versus the concentration of the Trolox® standards.
- Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for 6-Methylchromone hydrate. The TEAC is the concentration of Trolox® that gives the same percentage of inhibition as the sample.
| Parameter | Recommended Value/Range | Rationale |
| Wavelength | ~734 nm | The primary absorbance peak for the ABTS radical cation, minimizing interference from colored samples.[13] |
| Radical Generation | 12-16 hours incubation | Ensures complete and stable formation of the ABTS•+ radical cation. |
| Reaction Time | ~6 minutes | A standardized time point for measuring the reaction; kinetics can vary between antioxidants. |
| Standard | Trolox® | The assay is often referred to as the TEAC assay, making Trolox the definitive standard.[14] |
Expected Outcomes and Interpretation
Based on structure-activity relationship studies of chromone derivatives, it is hypothesized that 6-Methylchromone hydrate will exhibit modest antioxidant activity. The absence of hydroxyl groups, which are potent hydrogen donors, suggests its radical scavenging capacity will be significantly lower than that of polyhydroxylated flavonoids like quercetin or luteolin.[4] The antioxidant activity, if any, would likely arise from the ability of the chromone ring system to stabilize a radical species. Comparing the results from ORAC, DPPH, and ABTS assays will provide a comprehensive picture of its antioxidant profile. A significant result in any of these assays would warrant further investigation into its mechanism of action and potential for derivatization to enhance its activity.
References
-
He, W., et al. (2022). Synthesis of Melatonin Derivatives and the Neuroprotective Effects on Parkinson's Disease Models of Caenorhabditis elegans. ResearchGate. Available at: [Link]
-
Coreopsis tinctoria Nutt. DPPH radical scavenging activity (IC50 value) and total antioxidant activity (AEAC) on the ethanol extract and its solvent fractions. ResearchGate. Available at: [Link]
-
DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan. ResearchGate. Available at: [Link]
-
Huang, D., et al. (2002). Development and Validation of Oxygen Radical Absorbance Capacity Assay for Lipophilic Antioxidants Using Randomly Methylated ??-Cyclodextrin as the Solubility Enhancer. ResearchGate. Available at: [Link]
-
Kurucz, R., et al. (2021). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. PMC. Available at: [Link]
-
Ferreira, I. C., et al. (2011). Dietary chromones as antioxidants—the structural variable. ResearchGate. Available at: [Link]
-
Lichý, M., et al. (2020). A Modification of the ABTS Decolorization Method and an Insight into Its Mechanism. ResearchGate. Available at: [Link]
-
Cao, G., et al. (1997). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. ResearchGate. Available at: [Link]
-
Hsieh, P.-W., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]
-
Chen, Z., et al. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. PubMed. Available at: [Link]
-
Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. ResearchGate. Available at: [Link]
-
Adameova, Z., et al. (2016). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC. Available at: [Link]
-
Müller, L., et al. (2011). Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin. PubMed. Available at: [Link]
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]
-
Sig-Słuszniak, J., et al. (2020). Correlations between molecular structure and biological activity in “logical series” of dietary chromone derivatives. PubMed Central. Available at: [Link]
-
In vitro antioxidant and free radical scavenging activity of different parts of Tabebuia pallida growing in Bangladesh. ResearchGate. Available at: [Link]
-
Takač, I., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available at: [Link]
-
Synthesis and Free Radical-Scavenging Activities of Di-Mannich Bases of Cyclovalone Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
Wang, W., et al. (2022). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. MDPI. Available at: [Link]
-
Investigations on Antioxidant Properties of Semicarbazone Based Schiff Bases Of 2-anilino-3 Formylchromone Chromone Derivatives. BIO Web of Conferences. Available at: [Link]
-
Bîcu, E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available at: [Link]
-
Shi, H., et al. (2009). Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method. PubMed. Available at: [Link]
-
Gorinstein, S., et al. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI. Available at: [Link]
-
Pérez-Jiménez, J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available at: [Link]
-
Re, R., et al. (1999). Improved Trolox® Equivalent Antioxidant Capacity Assay for Efficient and Fast Search of New Antioxidant Agents. ResearchGate. Available at: [Link]
-
Mohamed, H. M., et al. (2010). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. Available at: [Link]
Sources
- 1. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]
- 2. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chromone Derivatives: An Application Guide Utilizing 6-Methylchromone Hydrate as a Versatile Precursor
Introduction: The Privileged Chromone Scaffold in Modern Drug Discovery
The chromone (4H-chromen-4-one) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Chromone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][3] The versatility of the chromone scaffold allows for chemical modifications at various positions, which critically influences the resulting pharmacological profile. This guide provides detailed protocols and insights for the synthesis of diverse chromone derivatives, using the readily available 6-methylchromone hydrate as a strategic starting point. We will focus on the synthesis of a key intermediate, 3-formyl-6-methylchromone, and its subsequent elaboration into more complex molecular architectures through well-established synthetic transformations.
Precursor Profile: 6-Methylchromone Hydrate
6-Methylchromone hydrate is a stable, solid material that serves as an excellent precursor for the synthesis of a wide array of chromone derivatives.[4][5] Its handling and storage are straightforward, requiring standard laboratory practices for non-hazardous chemical solids. It is advisable to store it in a cool, dry place, away from incompatible materials.
Strategic Synthesis of the Key Intermediate: 3-Formyl-6-methylchromone
A pivotal step in the diversification of the 6-methylchromone scaffold is the introduction of a formyl group at the C-3 position. This is most efficiently achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxyacetophenone.[6][7]
Protocol 1: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
This protocol details the synthesis of 3-formyl-6-methylchromone from 2-hydroxy-5-methylacetophenone.
Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[8] The in situ generated Vilsmeier reagent (a chloroiminium salt) acts as the electrophile, reacting with the enol form of the 2-hydroxyacetophenone. Subsequent intramolecular cyclization and dehydration yield the desired 3-formylchromone.[6]
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 15 mL). Cool the flask to 0-5 °C using an ice bath. To this, add phosphorus oxychloride (POCl₃, 5.5 mL, 0.06 mol) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Reaction with Acetophenone: After the addition of POCl₃ is complete, stir the mixture at room temperature for 30 minutes. To this freshly prepared Vilsmeier reagent, add a solution of 2-hydroxy-5-methylacetophenone (3.0 g, 0.02 mol) in DMF (10 mL) dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into crushed ice (200 g) with vigorous stirring. A solid precipitate will form. Allow the ice to melt completely, and then filter the solid product using a Buchner funnel.
-
Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Recrystallize the solid from ethanol to obtain pure 3-formyl-6-methylchromone as a crystalline solid.[9]
Expected Yield: 70-80%
Diversification of the Chromone Scaffold: Key Synthetic Protocols
The aldehyde functionality of 3-formyl-6-methylchromone is a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a diverse library of chromone derivatives.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Chromone Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] This reaction is highly effective for the synthesis of chromone derivatives with an unsaturated side chain at the C-3 position.
Rationale: The reaction is typically catalyzed by a weak base and proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde carbon of the 3-formyl-6-methylchromone. Subsequent elimination of water yields the α,β-unsaturated product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-formyl-6-methylchromone (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (2-3 drops).
-
Reaction Progression: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure Knoevenagel condensation product.[3]
Protocol 3: Claisen-Schmidt Condensation for the Synthesis of Chromonyl Chalcones
The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[11][12] This reaction is instrumental in synthesizing chalcone-like structures appended to the chromone core.
Rationale: In a basic medium, an enolizable ketone (e.g., acetophenone) forms an enolate ion which acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-formyl-6-methylchromone. The resulting β-hydroxy ketone readily undergoes dehydration to yield the conjugated chalcone.[13][14]
Step-by-Step Methodology:
-
Reactant Preparation: In a flask, dissolve 3-formyl-6-methylchromone (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (20 mL).
-
Base Addition: To this solution, add an aqueous solution of a strong base, such as 10% sodium hydroxide or potassium hydroxide, dropwise with stirring at room temperature.
-
Reaction Progression: Continue stirring the mixture at room temperature for 6-8 hours. The formation of a solid precipitate indicates product formation.
-
Work-up and Isolation: Filter the precipitated solid and wash it thoroughly with cold water to remove excess base.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent like ethanol to afford the pure chromonyl chalcone.[11]
Protocol 4: Synthesis of Pyrazole-Substituted Chromones
The reaction of 3-formylchromones with hydrazine derivatives provides a straightforward route to pyrazole-containing chromone hybrids, which are of significant interest due to their diverse biological activities.[15][16]
Rationale: The reaction proceeds via the initial formation of a hydrazone by the condensation of the formyl group with hydrazine. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the C-2 position of the chromone ring, followed by ring-opening of the pyrone and subsequent recyclization, leads to the formation of the pyrazole ring.[17][18]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-formyl-6-methylchromone (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reaction Progression: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 6-8 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure pyrazole-substituted chromone.[15]
Data Presentation
Table 1: Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 6-Methylchromone | C₁₀H₈O₂ | 160.17 | 2.40 (s, 3H, -CH₃), 6.35 (d, 1H, H-3), 7.40-7.80 (m, 3H, Ar-H), 8.10 (d, 1H, H-2) | 20.8, 112.5, 117.8, 124.5, 125.6, 134.8, 135.2, 154.3, 156.1, 177.9 |
| 3-Formyl-6-methylchromone | C₁₁H₈O₃ | 188.18 | 2.45 (s, 3H, -CH₃), 7.50-7.90 (m, 3H, Ar-H), 8.80 (s, 1H, H-2), 10.20 (s, 1H, -CHO) | 21.0, 117.9, 118.5, 125.0, 126.5, 136.0, 137.5, 155.0, 160.0, 176.0, 189.5[19][20] |
Note: NMR data are approximate and may vary depending on the solvent and instrument used.
Visualizing the Synthesis
Caption: Synthetic workflow for chromone derivatives.
Conclusion
This application guide provides a robust framework for the synthesis of a diverse range of chromone derivatives starting from 6-methylchromone hydrate. By focusing on the strategic preparation of the key intermediate, 3-formyl-6-methylchromone, researchers can access a plethora of valuable compounds through well-established and reliable synthetic protocols. The detailed methodologies and underlying chemical principles presented herein are intended to empower researchers in drug discovery and medicinal chemistry to explore the vast potential of the chromone scaffold in developing next-generation therapeutics.
References
-
Uncatalysed Knoevenagel condensation of 3-formylchromones in green media: Polyethylene glycol - 400 (PEG-400). (n.d.). Retrieved from [Link]
-
Santos, C. M. M., Silva, V. L. M., & Silva, A. M. S. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688709, 3-Formyl-6-methylchromone. Retrieved from [Link].
- (Placeholder for additional reference if needed)
-
Sangeetha, M., Ramalingam, S., Margret, R., & Periandy, S. (2017). 1 H NMR spectrum of 3-formyl 6-methylchromone. ResearchGate. [Link]
- (Placeholder for additional reference if needed)
-
Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(2), 654-663. [Link]
- (Placeholder for additional reference if needed)
-
Nandgaonkar, P. A., Nagral, A. P., & Meshram, J. S. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
-
Ghosh, C. K., & Khan, S. (1980). Pyrazoles from 3-formylchromone-ethyl vinyl ether adduct. Indian Journal of Chemistry - Section B, 19B, 1068-1070. [Link]
-
Lévai, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(7), 937-951. [Link]
- (Placeholder for additional reference if needed)
-
Knorr Pyrazole Synthesis. (2019, January 19). [Video]. YouTube. [Link]
- (Placeholder for additional reference if needed)
- (Placeholder for additional reference if needed)
- (Placeholder for additional reference if needed)
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Hamashi, A. A., & Al-Bayati, R. I. H. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27801-27833. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
- (Placeholder for additional reference if needed)
- (Placeholder for additional reference if needed)
- (Placeholder for additional reference if needed)
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Saptarini, N. M., & Jusman, S. W. D. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2020). Organic & Biomolecular Chemistry, 18(3), 424-430. [Link]
- (Placeholder for additional reference if needed)
-
de la Torre, M. C., & Sierra, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7622. [Link]
- (Placeholder for additional reference if needed)
- (Placeholder for additional reference if needed)
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Methylchromone 98 207511-19-1 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
- 17. youtube.com [youtube.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 6-Methylchromone Hydrate
Core Directive: A Multi-Faceted Approach to Characterizing the Anti-inflammatory Potential of 6-Methylchromone Hydrate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of 6-Methylchromone hydrate in a robust in vitro setting. The experimental design detailed herein moves beyond a simple screening assay, offering a multi-pronged strategy to not only determine the efficacy of the compound but also to elucidate its potential mechanism of action.
The protocol is structured to first establish a non-cytotoxic working concentration range for 6-Methylchromone hydrate. Subsequently, its ability to suppress key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) will be quantified. Finally, to provide deeper mechanistic insights, the protocol outlines methods to assess the compound's impact on the critical NF-κB and MAPK inflammatory signaling pathways, as well as the gene expression of pro-inflammatory enzymes and cytokines. This integrated approach ensures a thorough and scientifically rigorous evaluation of 6-Methylchromone hydrate as a potential anti-inflammatory agent.
Scientific Integrity & Logic: The Rationale Behind the Experimental Design
The trustworthiness of any in vitro study hinges on a logical experimental flow and the inclusion of self-validating controls. The chosen model, LPS-stimulated RAW 264.7 macrophages, is a widely accepted and well-characterized system for mimicking gram-negative bacterial-induced inflammation.[1] LPS, a component of the outer membrane of these bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of a plethora of pro-inflammatory mediators.[2]
Our investigation will focus on key pillars of the inflammatory response:
-
Cytotoxicity Assessment: It is paramount to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. The MTT assay, which measures mitochondrial metabolic activity, serves as a reliable indicator of cell viability.[3] This initial step ensures that the concentrations of 6-Methylchromone hydrate used in subsequent experiments are non-toxic.
-
Quantification of Key Inflammatory Mediators:
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. We will quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reaction.[4][5]
-
Prostaglandin E2 (PGE2): This lipid mediator, synthesized by cyclooxygenase-2 (COX-2), is a potent pro-inflammatory molecule. Its levels will be measured by a competitive enzyme-linked immunosorbent assay (ELISA).[6][7]
-
Pro-inflammatory Cytokines (TNF-α and IL-6): These signaling proteins are central to the inflammatory cascade. Their secretion into the cell culture medium will be quantified using sandwich ELISA kits.[8][9]
-
-
Mechanistic Elucidation:
-
Signaling Pathways (NF-κB and MAPK): The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the primary signaling cascades activated by LPS.[10][11] We will use Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., p65, IκBα for NF-κB, and p38, ERK, JNK for MAPK), providing direct evidence of the compound's molecular targets.[12][13]
-
Gene Expression Analysis: The expression of genes encoding for pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-6) is tightly regulated. Quantitative Polymerase Chain Reaction (qPCR) will be employed to determine if 6-Methylchromone hydrate exerts its effects at the transcriptional level.[14][15]
-
This hierarchical approach, from assessing safety to quantifying efficacy and finally to exploring the underlying mechanism, provides a robust framework for the comprehensive evaluation of 6-Methylchromone hydrate's anti-inflammatory potential.
Experimental Workflow and Signaling Pathways
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Protocols
Part 1: Preparation and Cytotoxicity Assay
1.1. Preparation of 6-Methylchromone Hydrate Stock Solution
Due to its hydrophobic nature, 6-Methylchromone hydrate should be dissolved in dimethyl sulfoxide (DMSO). [16]
-
Prepare a 10 mM stock solution of 6-Methylchromone hydrate in sterile, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication in a 37°C water bath can be used to aid dissolution if necessary. [17]3. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.
1.2. Cell Culture
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
1.3. MTT Assay for Cell Viability
This assay determines the non-toxic concentration range of 6-Methylchromone hydrate. [3][18][19]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of 6-Methylchromone hydrate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Prepare working solutions by diluting the stock solution in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. [20]Include a vehicle control (medium with 0.1% DMSO).
-
After 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that show >95% cell viability for subsequent experiments.
Part 2: Anti-inflammatory Activity Assays
2.1. Cell Treatment
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for Griess and ELISA, 6-well plates for Western blot and qPCR) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 6-Methylchromone hydrate for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. [1]Include the following controls:
-
Untreated control (cells in medium only)
-
LPS-only control (cells treated with 1 µg/mL LPS)
-
Vehicle control (cells treated with 0.1% DMSO and 1 µg/mL LPS)
-
-
After incubation, collect the cell culture supernatants for NO, PGE2, TNF-α, and IL-6 analysis. Store at -80°C if not used immediately.
-
Wash the cells with ice-cold PBS and lyse them for protein (Western blot) or RNA (qPCR) extraction.
2.2. Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable product of NO, in the culture supernatant. [4][5][21]
-
Add 50 µL of cell culture supernatant to a 96-well plate in duplicate.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
2.3. PGE2, TNF-α, and IL-6 ELISAs
Quantify the levels of these inflammatory mediators in the cell culture supernatant using commercially available ELISA kits. Follow the manufacturer's instructions precisely. A general protocol is outlined below. [6][8][9][20][22]
-
Prepare standards and samples as per the kit's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentrations of PGE2, TNF-α, and IL-6 in the samples from the respective standard curves.
Part 3: Mechanistic Studies
3.1. Western Blot Analysis for NF-κB and MAPK Pathways
This technique will be used to assess the phosphorylation state of key signaling proteins. [4][6][12][13][23][24][25][26]
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
3.2. Quantitative PCR (qPCR) for Gene Expression Analysis
This method will determine the effect of 6-Methylchromone hydrate on the mRNA levels of pro-inflammatory genes. [1][2][14][15][21][27]
-
Isolate total RNA from the treated cells using a suitable kit (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the LPS-only treated group.
Data Presentation and Interpretation
| Assay | Parameters Measured | Expected Outcome with Effective Anti-inflammatory Activity |
| MTT Assay | Cell Viability (%) | No significant decrease in cell viability at tested concentrations. |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease in LPS-induced nitrite production. |
| ELISA | PGE2, TNF-α, IL-6 Concentrations (pg/mL or ng/mL) | Dose-dependent decrease in LPS-induced cytokine and PGE2 secretion. |
| Western Blot | Relative protein levels of p-p65/p65, p-IκBα/IκBα, p-p38/p38, p-ERK/ERK, p-JNK/JNK | Dose-dependent decrease in the phosphorylation of key signaling proteins. |
| qPCR | Relative mRNA expression of iNOS, COX-2, TNF-α, IL-6 | Dose-dependent decrease in the mRNA expression of pro-inflammatory genes. |
A successful outcome would show that 6-Methylchromone hydrate, at non-toxic concentrations, significantly reduces the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated macrophages. Furthermore, a corresponding decrease in the phosphorylation of NF-κB and/or MAPK pathway components and a reduction in the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 would provide strong evidence for its mechanism of action.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Kim, B. H., Reddy, P. V., Kim, J. S., Lim, S. T., Park, S. K., & Kim, Y. M. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-based complementary and alternative medicine : eCAM, 2012, 248592. [Link]
-
Fernando, I. R., Sanjeewa, K. K. A., Kim, H. S., Vaas, M. D. T. D., De Silva, M. H. G. C., & Jeon, Y. J. (2024). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. Marine drugs, 22(1), 38. [Link]
-
ResearchGate. (n.d.). 1669 questions with answers in DMSO | Science topic. Retrieved from [Link]
-
Kim, H. J., Lee, J. Y., Kim, J. H., Kang, S., & Kim, C. (2022). Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways. Technology in cancer research & treatment, 21, 15330338221075677. [Link]
-
Chen, Y. C., Lin, Y. C., & Chang, C. T. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Molecules (Basel, Switzerland), 26(18), 5649. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, M., Zhang, H., Cui, Y., ... & Li, Y. (2018). SAK-HV Promotes RAW264.7 cells Migration Mediated by MCP-1 via JNK and NF-κB Pathways. Frontiers in pharmacology, 9, 1243. [Link]
-
Li, M., Liu, Y., Jiang, S., Li, C., Li, X., An, Y., & Gao, J. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget, 8(67), 111394–111406. [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis of NF-kB p65 in RAW 264.7 macrophages. RAW.... Retrieved from [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]
-
Kim, H. J., Lee, J. Y., Kim, J. H., Kang, S., & Kim, C. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Molecules (Basel, Switzerland), 26(17), 5351. [Link]
-
El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Agamy, D. S. (2022). Anti-inflammatory potential of aspergillus unguis SP51-EGY: TLR4-dependent effects & chemical diversity via Q-TOF LC-HRMS. Saudi journal of biological sciences, 29(6), 103298. [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
ResearchGate. (n.d.). qPCR analysis of transcriptional levels of cytokines of RAW264.7.... Retrieved from [Link]
-
Genovese, G., Tedeschi, E., Faggio, C., & Morabito, M. (2024). Structural Characterization and Anti-Inflammatory Properties of an Alginate Extracted from the Brown Seaweed Ericaria amentacea. Marine drugs, 22(1), 41. [Link]
-
Kim, H., Kim, H., Lee, D. H., Lee, S. K., & Kim, K. T. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Antioxidants (Basel, Switzerland), 10(11), 1776. [Link]
-
Li, Y., He, Y., He, K., Zhang, Y., Zheng, X., Zhou, Y., & Liu, Z. (2019). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of inflammation (London, England), 16, 16. [Link]
-
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... Retrieved from [Link]
-
Li, M., Zhang, H., Wang, Y., Cui, Y., Zhang, Y., & Li, Y. (2021). Formosanin C attenuates lipopolysaccharide-induced inflammation through nuclear factor-κB inhibition in macrophages. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 25(5), 425–433. [Link]
-
Girhepunje, K. M., Ganjare, A. B., & Nagori, K. B. (2010). 3-Formylchromones: potential antiinflammatory agents. European journal of medicinal chemistry, 45(5), 2008–2013. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of humoral immune responses and inhibition of proinflammatory cytokines and nitric oxide production by 10-methoxycanthin-6-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. SAK-HV Promotes RAW264.7 cells Migration Mediated by MCP-1 via JNK and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using 6-Methylchromone Hydrate
Introduction: The Scientific Imperative for Characterizing Enzyme Inhibitors
In the landscape of modern drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are of paramount importance. Enzymes are central to virtually all biological processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases. Consequently, molecules that can modulate enzyme activity are invaluable as therapeutic agents and as tools for dissecting complex biological pathways.[1][2][3]
6-Methylchromone hydrate belongs to the chromone class of compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a multitude of biologically active molecules.[4] The rigid bicyclic structure of chromones provides a versatile template for the design of compounds with a wide array of pharmacological activities, including anti-inflammatory and antioxidant effects.[4][5] While the therapeutic potential of 6-Methylchromone hydrate is an area of active investigation, a critical step in realizing this potential is a thorough understanding of its interactions with specific enzyme targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to meticulously characterize the enzyme inhibition kinetics of 6-Methylchromone hydrate. The protocols herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the underlying scientific principles and the rationale behind experimental design. We will delve into the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mode of inhibition (MoI), providing a solid framework for assessing the inhibitory potential of this promising compound.
Part 1: Foundational Analysis - IC50 Determination
The initial step in characterizing any potential enzyme inhibitor is to determine its potency. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[2][6][7] This parameter is a cornerstone of inhibitor profiling and is essential for comparing the potency of different compounds.
Causality in Experimental Design: Why These Steps?
The protocol for IC50 determination is more than a series of steps; it is a systematic approach to generating a dose-response relationship. The use of a serial dilution of 6-Methylchromone hydrate allows for the examination of its inhibitory effect over a wide concentration range, which is crucial for accurately defining the sigmoidal curve from which the IC50 is derived.[6] Pre-incubation of the enzyme with the inhibitor is a critical step to allow the binding to reach equilibrium before initiating the enzymatic reaction.[1] The inclusion of appropriate controls (no inhibitor and no enzyme) is fundamental for data normalization and for ensuring that the observed effects are indeed due to enzyme inhibition.
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination of 6-Methylchromone hydrate.
Detailed Protocol: IC50 Determination
This protocol is a general template and should be optimized for the specific enzyme under investigation.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 6-Methylchromone hydrate in a suitable solvent, such as DMSO.
-
Create a series of serial dilutions of the 6-Methylchromone hydrate stock solution in the assay buffer. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[8]
-
Prepare working solutions of the purified enzyme and its substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[3]
-
-
Assay Setup (96-well plate format):
-
To each well, add the appropriate volume of the serially diluted 6-Methylchromone hydrate solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the enzyme solution to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[1]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the product being formed. Collect data at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the 6-Methylchromone hydrate concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8][9]
-
Data Presentation: Example IC50 Data
| 6-Methylchromone Hydrate (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 4.8 ± 1.2 |
| 0.1 | 14.2 ± 2.1 |
| 1 | 49.5 ± 3.5 |
| 10 | 88.1 ± 2.8 |
| 100 | 97.6 ± 1.5 |
| IC50 (µM) | ~1.0 |
Part 2: Mechanistic Insights - Determination of the Mode of Inhibition
While the IC50 value provides a measure of inhibitor potency, it does not reveal the mechanism by which the inhibitor interacts with the enzyme. Understanding the mode of inhibition (MoI) is crucial for lead optimization in drug development and for elucidating the inhibitor's effect on the enzyme's catalytic cycle. The primary reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[1][10]
The Logic of MoI Experiments: A Self-Validating System
Experimental Workflow: Mode of Inhibition Determination
Caption: Workflow for determining the mode of inhibition.
Detailed Protocol: Mode of Inhibition Studies
-
Experimental Design:
-
Perform the enzyme activity assay using a range of substrate concentrations at several fixed concentrations of 6-Methylchromone hydrate (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Assay Execution:
-
For each inhibitor concentration, measure the initial reaction velocity (V₀) at each substrate concentration. Follow the general assay procedure outlined in the IC50 determination section.
-
-
Data Analysis and Graphical Representation:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[11][13] The pattern of line intersections will indicate the mode of inhibition.[12][14][15]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: Plot 1/V₀ versus the inhibitor concentration at different fixed substrate concentrations.[16][17][18] This plot is particularly useful for determining the inhibition constant (Ki).[19][20] The intersection point of the lines reveals the Ki.
-
Visualizing Inhibition: Interpreting Graphical Data
Caption: Simplified model of enzyme-inhibitor interactions.
Data Presentation: Example Lineweaver-Burk Plot Data
| 1/[Substrate] (µM⁻¹) | 1/V₀ (No Inhibitor) | 1/V₀ (+ Inhibitor) |
| 0.1 | 0.5 | 0.8 |
| 0.2 | 0.6 | 1.1 |
| 0.4 | 0.8 | 1.7 |
| 0.8 | 1.2 | 2.9 |
| 1.0 | 1.4 | 3.5 |
Conclusion: From Data to Discovery
The systematic study of enzyme inhibition kinetics is a critical endeavor in the fields of biochemistry and drug discovery. By employing the robust protocols detailed in these application notes, researchers can confidently determine the inhibitory potency (IC50) and the mechanistic action (MoI) of 6-Methylchromone hydrate against a chosen enzyme target. This foundational knowledge is indispensable for advancing our understanding of the biological activities of this compound and for guiding future research, whether in the realm of basic science or in the development of novel therapeutics. The integration of meticulous experimental design, precise execution, and rigorous data analysis will undoubtedly pave the way for new discoveries and applications for 6-Methylchromone hydrate.
References
- Vertex AI Search. (2025, September 12). Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained.
- Taylor & Francis Online. (n.d.). A graphical method for determining inhibition constants.
- Vertex AI Search. (2025, September 12). How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach.
- Wikipedia. (n.d.). Lineweaver–Burk plot.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide.
- Fiveable. (n.d.). Dixon Plots Definition - Biological Chemistry II Key Term.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Vertex AI Search. (n.d.). Enzyme inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
- edX. (n.d.).
- Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
- MedSchoolCoach. (n.d.).
- PubMed. (n.d.). A graphical method for determining inhibition parameters for partial and complete inhibitors.
- Wikipedia. (n.d.). IC50.
- PubMed. (2020).
- BenchChem. (2025).
- BenchChem. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (2013, June 13). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
- Jack Westin. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
- PubMed. (2023, June 5).
- Thermo Fisher Scientific. (n.d.). Monitoring enzyme kinetics using UV-Visible absorption spectroscopy.
- J&K Scientific. (n.d.).
- Chem-Impex. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- PubMed. (2022, June 24). m 6 A in the Signal Transduction Network.
- NIH. (n.d.). m6A in the Signal Transduction Network - PMC.
- NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
- PubChem. (n.d.).
- LookChem. (n.d.). 6-methylchromone Hydrate, CasNo.314041-54-8 Career Henan Chemical Co China (Mainland).
- PubChem. (n.d.). 6-Methylchromone | C10H8O2 | CID 594810.
- MDPI. (n.d.). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review.
- TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- AccessMedicine. (2025, December 29).
- MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- MDPI. (n.d.). Cadmium Stress Signaling Pathways in Plants: Molecular Responses and Mechanisms.
- MDPI. (n.d.).
- NIH. (n.d.). 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. microbenotes.com [microbenotes.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. medschoolcoach.com [medschoolcoach.com]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. letstalkacademy.com [letstalkacademy.com]
- 18. fiveable.me [fiveable.me]
- 19. tandfonline.com [tandfonline.com]
- 20. Untitled Document [ucl.ac.uk]
Application Notes and Protocols: Development of a 6-Methylchromone Hydrate-Based Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chromone Scaffolds in Fluorescent Biosensing
Fluorescent biosensors are indispensable tools in modern biological research and drug discovery, offering high sensitivity and spatiotemporal resolution for visualizing complex cellular processes.[1] Among the various fluorophores utilized, the chromone scaffold has emerged as a privileged structure due to its intrinsic fluorescence, photostability, and synthetic accessibility.[2] Chromone derivatives are being extensively explored for the development of "smart" probes that exhibit changes in their fluorescence properties upon interaction with specific analytes.[3] This application note details the development and application of a biosensor platform based on 6-methylchromone hydrate, a versatile building block for creating novel fluorescent probes.[4]
6-Methylchromone hydrate (CAS: 207511-19-1) possesses a simple, modifiable structure that makes it an ideal starting point for the synthesis of targeted biosensors.[5] By functionalizing the chromone core, it is possible to develop probes for a wide range of biological targets, including metal ions and reactive oxygen species (ROS), which are crucial mediators in various physiological and pathological processes.[6][7]
Principle of Detection: A "Turn-Off" Fluorescent Biosensor for Ferric Ions (Fe³⁺)
This application note will focus on a specific application: the development of a 6-methylchromone hydrate-derived Schiff base probe for the selective detection of ferric ions (Fe³⁺). Iron is an essential element, but its dysregulation is implicated in numerous diseases, making the ability to monitor its cellular levels critical.[2] The designed probe operates on a "turn-off" fluorescence mechanism, where the inherent fluorescence of the chromone moiety is quenched upon binding to Fe³⁺.[2]
The sensing mechanism is based on the formation of a complex between the Schiff base ligand and the Fe³⁺ ion. This complexation alters the electronic properties of the fluorophore, leading to a non-radiative decay of the excited state and subsequent fluorescence quenching.[2] This "turn-off" response provides a direct and sensitive method for the quantification of Fe³⁺.
Caption: Signaling pathway of the 6-methylchromone-based "turn-off" biosensor for Fe³⁺ detection.
Synthesis of the 6-Methylchromone Hydrate-Based Biosensor
The synthesis of the Fe³⁺ biosensor involves a two-step process starting from 6-methylchromone. The first step is the formylation of the 6-methylchromone to produce 3-formyl-6-methylchromone, a key intermediate.[8] This is followed by a condensation reaction with a suitable hydrazine derivative to form the final Schiff base probe.
Caption: Synthetic workflow for the 6-methylchromone hydrate-based biosensor.
Experimental Protocols
Protocol 1: Synthesis of 3-Formyl-6-methylchromone
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Dissolve 6-methylchromone in DMF and add it dropwise to the Vilsmeier-Haack reagent.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 3-formyl-6-methylchromone, is then filtered, washed with water, and dried.[8]
Protocol 2: Synthesis of the Schiff Base Fluorescent Probe
-
Dissolve 3-formyl-6-methylchromone and an equimolar amount of a suitable hydrazine derivative (e.g., thiophene-2-carbohydrazide) in ethanol.[6]
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product, the Schiff base fluorescent probe, is collected by filtration, washed with cold ethanol, and dried under vacuum.[6]
Protocol 3: In Vitro Spectroscopic Analysis of Fe³⁺ Sensing
-
Prepare a stock solution of the fluorescent probe (1 mM) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.
-
In a quartz cuvette, add the buffer solution (e.g., HEPES, pH 7.4) and the probe stock solution to achieve a final probe concentration of 10 µM.
-
Record the initial fluorescence emission spectrum of the probe (e.g., excitation at 345 nm).[2]
-
Titrate the probe solution with increasing concentrations of the Fe³⁺ stock solution and record the fluorescence spectrum after each addition.
-
To assess selectivity, add other metal ion solutions to the probe solution and record the fluorescence spectra.
Protocol 4: Cellular Imaging of Intracellular Fe³⁺
-
Culture cells (e.g., HeLa cells) on a glass-bottom dish in a suitable growth medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of the fluorescent probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chromone fluorophore.
-
To visualize the response to Fe³⁺, treat the probe-loaded cells with a solution of FeCl₃ or an iron ionophore and acquire fluorescence images.[2]
Data Presentation
Table 1: Photophysical Properties of the 6-Methylchromone-Based Biosensor
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~345 nm | [2] |
| Emission Wavelength (λem) | ~439 nm | [2] |
| Quantum Yield (Φ) | Varies with solvent | N/A |
| Stokes Shift | ~94 nm | Calculated |
Table 2: Performance of the Fe³⁺ Biosensor
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.044 µM | [2] |
| Linear Range | Varies | [2] |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | [2] |
| Response Time | < 1 minute | [2] |
Applications in Drug Development and Research
The development of 6-methylchromone hydrate-based biosensors opens up numerous possibilities in both fundamental research and pharmaceutical development.
-
High-Throughput Screening (HTS): These probes can be utilized in HTS assays to identify small molecules that modulate intracellular iron levels, which could be potential therapeutic candidates for iron-related disorders.[9]
-
Disease Diagnosis and Monitoring: Fluorescent probes for specific analytes implicated in disease, such as ROS or metal ions, can serve as valuable tools for early diagnosis and for monitoring disease progression and therapeutic response.[3][7]
-
Cellular Biology Research: These biosensors enable the real-time visualization of dynamic changes in the intracellular concentrations of key signaling molecules, providing deeper insights into cellular processes and signaling pathways.[10]
Conclusion
6-Methylchromone hydrate serves as an excellent platform for the design and synthesis of novel fluorescent biosensors. The straightforward derivatization of the chromone core allows for the development of probes with high selectivity and sensitivity for a variety of biologically important analytes. The "turn-off" fluorescent probe for Fe³⁺ detailed in this application note exemplifies the potential of this system. With their robust performance and ease of application, 6-methylchromone-based biosensors are poised to become valuable tools for researchers, scientists, and drug development professionals.
References
-
Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn (II) ions. (2025). ResearchGate. [Link]
-
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. [Link]
-
A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. (n.d.). Royal Society of Chemistry. [Link]
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. (n.d.). SCIRP. [Link]
-
6-Methylchromone hydrate. (n.d.). J&K Scientific. [Link]
-
A rhodamine-6G-based “turn-on” fluorescent probe for selective detection of Fe3+ in living cells. (2019). Analytical Methods, 11(6), 757-763. [Link]
-
Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2021). Plant and Cell Physiology, 62(11), 1739-1750. [Link]
-
Novel 6-formylpterin derivatives: chemical synthesis and O2 to ROS conversion activities. (2006). Journal of the American Chemical Society, 128(20), 6554-6555. [Link]
-
Use of 6-Methylisoxanthopterin, a Fluorescent Guanine Analog, to Probe Fob1-Mediated Dynamics at the Stalling Fork Barrier DNA Sequences. (2019). Chembiochem, 20(24), 2996-3002. [Link]
-
Editorial: Reactive Oxygen Species (ROS) Detection Methods in Biological System. (2019). Frontiers in Plant Science, 10, 1179. [Link]
-
A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (2021). Micromachines, 12(10), 1193. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014). Accounts of Chemical Research, 47(8), 2459-2467. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Sensors, 19(3), 503. [Link]
-
Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (n.d.). Royal Society of Chemistry. [Link]
-
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research, 52(9), 2542-2553. [Link]
Sources
- 1. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A rhodamine-6G-based “turn-on” fluorescent probe for selective detection of Fe3+ in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Methylchromone Hydrate in Natural Product Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 6-methylchromone hydrate as a foundational starting material in the synthesis of complex natural products and their analogs. Moving beyond a simple recitation of procedures, this guide elucidates the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols. We will explore the reactivity of the chromone scaffold and demonstrate how the methyl substituent at the 6-position can be leveraged for the synthesis of diverse heterocyclic systems, including flavonoids and other bioactive molecules.
Introduction: The Strategic Value of the Chromone Scaffold
The chromone ring system, a benzopyran-4-one, is a "privileged structure" in medicinal chemistry and natural product synthesis.[1] This rigid bicyclic fragment is a core component of numerous naturally occurring compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1] 6-Methylchromone hydrate, a stable and commercially available derivative, serves as an invaluable and versatile building block for accessing this chemical space.[2] Its utility stems from the inherent reactivity of the chromone core, which allows for a variety of synthetic transformations.[2][3] The methyl group at the 6-position, while seemingly simple, offers a strategic handle for further functionalization or can influence the electronic properties of the aromatic ring, thereby modulating the biological activity of the final product.
This guide will focus on two primary applications of 6-methylchromone hydrate: its conversion to 3-formyl-6-methylchromone as a key intermediate and its subsequent use in the synthesis of flavonoid-like structures.
Core Reactivity and Synthetic Potential
The synthetic versatility of 6-methylchromone hydrate lies in the electrophilic nature of the C2 and C4 positions of the pyrone ring and the potential for functionalization of the benzene ring.[4] This allows for a range of nucleophilic addition and substitution reactions. A particularly powerful strategy involves the formylation of the C3 position, creating a highly versatile intermediate for further elaboration.
Diagram 1: Key Synthetic Transformations of 6-Methylchromone
Caption: Synthetic pathways from 6-methylchromone hydrate.
Application I: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
The introduction of a formyl group at the C3 position of the chromone nucleus is a critical transformation, yielding an intermediate that can be readily converted into a variety of other functional groups and heterocyclic systems.[5][6] The Vilsmeier-Haack reaction is a highly efficient method for achieving this formylation.[4][6]
Mechanistic Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, which then attacks the electron-rich C3 position of the chromone ring. Subsequent hydrolysis of the resulting iminium salt affords the desired 3-formylchromone.
Detailed Experimental Protocol
Materials:
-
6-Methylchromone hydrate (C₁₀H₈O₂·H₂O, MW: 178.19 g/mol )[2]
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Cool the flask in an ice bath. To the flask, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with 6-Methylchromone: Dissolve 6-methylchromone hydrate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude 3-formyl-6-methylchromone by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a solid product.
Data and Expected Outcome
| Parameter | Expected Value |
| Product | 3-Formyl-6-methylchromone |
| Appearance | Solid |
| Melting Point | 172-173 °C |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
Application II: Synthesis of Flavonoid Analogs
Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 skeleton.[7] Many exhibit significant biological activities, including antioxidant and anticancer properties.[8][9] 3-Formyl-6-methylchromone is an excellent precursor for the synthesis of flavonoid-like structures through reactions that build the second aromatic ring.
Synthetic Strategy: The Baker-Venkataraman Rearrangement
A common strategy for flavonoid synthesis involves the Baker-Venkataraman rearrangement. While the classical approach starts from o-hydroxyacetophenones, a modified pathway can be envisioned starting from the versatile 3-formyl-6-methylchromone intermediate. A more direct approach involves the condensation of an appropriate acetophenone derivative with the 3-formyl group, followed by cyclization.
Diagram 2: Workflow for Flavonoid Analog Synthesis
Caption: Synthesis of a 6-methylflavone analog.
Detailed Experimental Protocol
Materials:
-
3-Formyl-6-methylchromone
-
A substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Standard laboratory glassware and work-up materials
Procedure:
-
Chalcone Formation (Claisen-Schmidt Condensation): In a round-bottom flask, dissolve 3-formyl-6-methylchromone (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol. Add a catalytic amount of a strong base, such as potassium hydroxide or sodium hydroxide. Stir the mixture at room temperature until TLC indicates the formation of the chalcone intermediate.
-
Work-up and Isolation of Chalcone: Pour the reaction mixture into cold water and acidify with dilute HCl. The precipitated chalcone can be collected by filtration, washed with water, and dried.
-
Oxidative Cyclization: Dissolve the isolated chalcone intermediate in dimethyl sulfoxide (DMSO). Add a catalytic amount of iodine (I₂) and heat the mixture to 100-120 °C. Monitor the reaction by TLC until the chalcone is consumed.
-
Final Work-up and Purification: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated flavonoid analog can be collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Safety and Handling
6-Methylchromone Hydrate:
-
Hazards: May be harmful if swallowed.
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water.
-
Precautions: Handle only in a chemical fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure all glassware is dry.
General Anaphylaxis Awareness: While not specific to these reagents, it is crucial for all laboratory personnel to be aware of the signs of anaphylaxis, a severe, rapid-onset allergic reaction.[10] In the event of a suspected reaction, immediate medical attention is paramount.
Conclusion
6-Methylchromone hydrate is a cost-effective and synthetically tractable starting material for the construction of complex, biologically relevant molecules. Its strategic formylation provides a gateway to a diverse array of derivatives, including flavonoid analogs. The protocols detailed herein are robust and scalable, offering a solid foundation for research and development programs aimed at exploring the chemical space of chromone-containing natural products.
References
-
J&K Scientific. 6-Methylchromone hydrate | 207511-19-1. [Link]
-
MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. [Link]
-
University of Cape Town. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
-
National Institutes of Health. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-β-rutinoside. [Link]
-
ResearchGate. Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. [Link]
-
National Institutes of Health. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. [Link]
-
National Institutes of Health. Chemoenzymatic total synthesis of natural products. [Link]
-
Royal Society of Chemistry. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. [Link]
-
PubMed. Structure, bioactivity, and synthesis of methylated flavonoids. [Link]
-
MDPI. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. [Link]
-
Taylor & Francis Online. Flavonoid biosynthesis – Knowledge and References. [Link]
-
National Institutes of Health. Emergency treatment of anaphylaxis: concise clinical guidance. [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emergency treatment of anaphylaxis: concise clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Methylchromone Hydrate Derivatives
Introduction: The Therapeutic Potential of the Chromone Scaffold
The chromone ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities.[1] Derivatives of the chromone core have garnered significant interest in medicinal chemistry due to their demonstrated efficacy as anti-inflammatory, anticancer, and neuroprotective agents. 6-Methylchromone hydrate and its derivatives represent a promising class of small molecules for drug discovery, with evidence suggesting their interaction with key cellular signaling pathways implicated in various pathologies.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize novel bioactive 6-methylchromone hydrate derivatives. The protocols outlined herein are designed to be robust, reproducible, and adaptable to standard HTS automation platforms.
Scientific Rationale: Targeting Key Signaling Pathways in Inflammation and Cancer
The therapeutic potential of chromone derivatives is largely attributed to their ability to modulate critical intracellular signaling cascades. Notably, studies have implicated chromones in the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response and cancer progression.[4][5] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the p38 MAPK pathway through a ROS-dependent mechanism involving TRAF6 and ASK1.[6] Furthermore, the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation, is another relevant target for chromone-based therapeutics.[7][8]
Therefore, a logical HTS strategy for 6-methylchromone hydrate derivatives involves a primary screen to identify modulators of the NF-κB pathway, followed by secondary and counter-screens to elucidate their mechanism of action by probing key kinases within the MAPK and PI3K/Akt pathways.
High-Throughput Screening Workflow
A well-structured HTS workflow is essential for the efficient and accurate identification of promising lead compounds. The proposed workflow for screening 6-methylchromone hydrate derivatives is a multi-stage process designed to systematically progress from a large compound library to a small set of validated hits.
Caption: A multi-phase workflow for the high-throughput screening of 6-methylchromone hydrate derivatives.
Experimental Protocols
PART 1: Primary High-Throughput Screen: NF-κB Reporter Gene Assay
This cell-based assay is designed to identify compounds that modulate the NF-κB signaling pathway, a key regulator of inflammation.[9][10]
Principle: A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is utilized.[11][12] Activation of the NF-κB pathway upon stimulation (e.g., with TNF-α) leads to the expression of the reporter gene, which can be quantified by measuring luminescence or fluorescence. Inhibitors of the pathway will decrease the signal, while activators will increase it.
Materials:
-
Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or G418).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents:
-
6-Methylchromone hydrate derivative library (dissolved in 100% DMSO).
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Phosphate-Buffered Saline (PBS).
-
-
Instrumentation:
-
Automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Protocol:
-
Cell Seeding:
-
Harvest and resuspend the NF-κB reporter cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a working stock of the 6-methylchromone hydrate derivative library in an appropriate solvent (e.g., 100% DMSO).
-
Using an acoustic liquid handler, transfer 40 nL of each compound from the library plate to the corresponding wells of the cell plate, resulting in a final compound concentration of 10 µM (assuming a final assay volume of 40 µL).
-
Include appropriate controls on each plate:
-
Negative Control: DMSO vehicle (0.1% final concentration).
-
Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
-
-
Cell Stimulation:
-
Prepare a 2X working solution of TNF-α in culture medium (final concentration of 10 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Add 10 µL of culture medium to the unstimulated control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the raw luminescence data to the plate controls. The percent inhibition can be calculated using the following formula:
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay.[13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15]
-
Hit Selection: Identify compounds that exhibit a statistically significant inhibition of the NF-κB signal (e.g., >50% inhibition or a Z-score < -2).
PART 2: Secondary Assays: Biochemical Kinase Assays
These assays are designed to determine if the "hit" compounds from the primary screen directly inhibit key kinases in the MAPK and PI3K/Akt pathways.[16][17]
Principle: A variety of HTS-compatible kinase assay formats are available, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based ADP detection.[18][19] These assays measure the activity of a purified kinase enzyme on a specific substrate.
Example Protocol: p38α MAPK TR-FRET Assay
Materials:
-
Enzyme: Recombinant human p38α MAPK.
-
Substrate: A specific peptide substrate for p38α MAPK (e.g., biotinylated-ATF2).
-
Reagents:
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin, Thermo Fisher Scientific).
-
Assay buffer (containing MgCl2, DTT, and a detergent).
-
-
Assay Plates: 384-well, low-volume, black plates.
-
Instrumentation: Plate reader with TR-FRET capabilities.
Protocol:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense them into the assay plates.
-
Enzyme and Substrate Addition: Prepare a mixture of the p38α MAPK enzyme and the biotinylated-ATF2 substrate in assay buffer and add it to the wells.
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the TR-FRET detection reagents (Eu-labeled antibody and streptavidin-Alexa Fluor 647) and incubate to allow for binding.
-
Signal Reading: Measure the TR-FRET signal on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.[2]
PART 3: Counter-Screen: Cytotoxicity Assay
This assay is crucial to eliminate compounds that show activity in the primary and secondary screens due to non-specific cytotoxicity.
Principle: A variety of cell viability assays can be used, such as those based on ATP content (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or resazurin reduction), or membrane integrity (e.g., LDH release).
Example Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cell Line: The same cell line used in the primary screen (NF-κB reporter cells).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Instrumentation: Plate reader with luminescence detection capabilities.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the primary screen, but without the TNF-α stimulation step.
-
Incubation: Incubate the plates for the same duration as the primary assay.
-
Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) for each compound.
-
Compounds with a CC50 value close to their IC50 or EC50 values from the primary and secondary screens should be flagged as potentially cytotoxic and deprioritized.
Data Presentation and Interpretation
All quantitative data from the HTS campaign should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Primary HTS Results
| Compound ID | % Inhibition (10 µM) | Z-score | Hit (Yes/No) |
| 6MC-001 | 65.2 | -3.1 | Yes |
| 6MC-002 | 12.5 | -0.6 | No |
| 6MC-003 | 88.9 | -4.5 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response and Selectivity Data for Confirmed Hits
| Compound ID | NF-κB IC50 (µM) | p38α MAPK IC50 (µM) | Akt1 IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| 6MC-001 | 2.5 | 1.8 | > 50 | 45.2 | 18.1 |
| 6MC-003 | 0.8 | > 50 | 12.3 | > 50 | > 62.5 |
| ... | ... | ... | ... | ... | ... |
Visualization of Signaling Pathways
Understanding the interplay of the targeted signaling pathways is crucial for interpreting the screening results.
Caption: Key signaling pathways targeted in the HTS of 6-methylchromone hydrate derivatives.
Conclusion and Future Directions
The high-throughput screening workflow detailed in this application note provides a robust framework for the identification and characterization of novel 6-methylchromone hydrate derivatives with therapeutic potential. By employing a tiered screening approach, from a broad primary screen to more focused secondary and counter-screens, researchers can efficiently identify potent and selective modulators of key signaling pathways involved in inflammation and cancer. The subsequent hit-to-lead optimization, guided by structure-activity relationship studies, will be crucial for advancing the most promising compounds towards preclinical development.
References
-
Astashkina, A., Mann, B., & Grainger, D. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106. [Link]
-
Bray, M. A., & Carpenter, A. E. (2015). Advanced assay development guidelines for image-based high-content screening and analysis. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Chen, Y., et al. (2015). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. Biochemical Pharmacology, 94(3), 146-156. [Link]
-
Iorio, F., et al. (2016). A landscape of events that shape the responses of cancer cells to drugs. Cell, 166(3), 740-754. [Link]
-
Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences, 96(3), 229-245. [Link]
-
Koo, J. E., et al. (2021). Anti-inflammatory effects of 6-methylcoumarin in LPS-stimulated RAW 264.7 macrophages via regulation of MAPK and NF-κB signaling pathways. Molecules, 26(17), 5337. [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
-
McPhee, S. (2024). High-throughput Dose-Response Data Analysis. Medium. [Link]
-
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies, 7(1), 48-56. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Zang, R., Li, D., Tang, P., & Wang, J. (2013). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 2(1), 1-12. [Link]
Sources
- 1. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTScan® Akt3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Cellular Uptake and Localization Studies of 6-Methylchromone Hydrate
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals investigating the cellular uptake and subcellular localization of 6-Methylchromone hydrate. This document offers a framework of experimental strategies, detailed protocols, and the underlying scientific rationale to ensure robust and reproducible results.
Introduction: Unveiling the Cellular Journey of 6-Methylchromone Hydrate
6-Methylchromone, a derivative of the chromone scaffold, belongs to a class of compounds widely distributed in nature and recognized for a spectrum of biological activities, including antioxidant and anti-inflammatory properties.[1] Its potential therapeutic applications necessitate a thorough understanding of its interaction with biological systems, beginning at the cellular level. Key to elucidating its mechanism of action is determining how it enters cells, its rate of accumulation, and its ultimate subcellular destination.
This guide leverages the probable intrinsic fluorescent properties of the chromone structure to outline methods for direct visualization and quantification of 6-Methylchromone hydrate within cells. While specific spectral data for the hydrate form is not extensively documented, the anhydrous form of 6-Methylchromone exhibits a maximum UV absorption at approximately 310 nm, suggesting a potential for fluorescence in the blue region of the spectrum. Furthermore, various substituted chromones are known to be fluorescent. These protocols are designed to be adaptable, providing a pathway for investigation assuming intrinsic fluorescence, as well as a contingency for fluorescent labeling should the native signal be insufficient for sensitive detection.
Foundational Protocols: Cell Culture and Compound Preparation
A consistent and healthy cell culture is the bedrock of reliable cellular uptake studies. The choice of cell line should be guided by the research question. For general uptake studies, commonly used and well-characterized cell lines are recommended.
Table 1: Recommended Cell Lines for Initial Studies
| Cell Line | Type | Morphology | Key Characteristics |
| HeLa | Human Cervical Cancer | Epithelial | Robust, easy to culture, widely used in cell biology research. |
| HEK293 | Human Embryonic Kidney | Epithelial | High transfection efficiency, suitable for mechanistic studies. |
| A549 | Human Lung Carcinoma | Epithelial | Relevant for studying compounds targeting lung-related diseases. |
| MCF-7 | Human Breast Cancer | Epithelial | Estrogen-receptor positive, a common model for breast cancer research. |
Protocol: General Cell Culture Maintenance
Objective: To maintain healthy, sub-confluent cell cultures for experimentation.
Materials:
-
Selected cell line (e.g., HeLa)
-
Complete growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the growth medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Determine cell viability and density using a hemocytometer or automated cell counter.
-
Seed new flasks or plates at the desired density for maintenance or experimentation. For imaging studies, seed cells on glass-bottom dishes or chamber slides.
Protocol: Preparation of 6-Methylchromone Hydrate Stock Solution
Objective: To prepare a concentrated, sterile stock solution of 6-Methylchromone hydrate for cellular treatments.
Materials:
-
6-Methylchromone hydrate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of 6-Methylchromone hydrate powder needed to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolve the powder in an appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Quantitative Analysis of Cellular Uptake
To understand the dynamics of 6-Methylchromone hydrate entry into cells, it is crucial to quantify its accumulation over time and at different concentrations.
Workflow for Quantitative Uptake Analysis
Caption: Workflow for quantitative cellular uptake analysis.
Protocol: Fluorometric Quantification of Cellular Uptake
Objective: To quantify the intracellular concentration of 6-Methylchromone hydrate using a plate reader-based fluorescence assay. This protocol assumes the compound is intrinsically fluorescent.
Materials:
-
Cells seeded in a 96-well black, clear-bottom plate
-
6-Methylchromone hydrate working solutions (prepared by diluting the stock solution in complete growth medium)
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Time-dependent study: Treat cells with a fixed concentration of 6-Methylchromone hydrate (e.g., 10 µM) and incubate for different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Concentration-dependent study: Treat cells with increasing concentrations of 6-Methylchromone hydrate (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time point (determined from the time-dependent study, e.g., 2 hours).
-
At each time point/concentration, aspirate the treatment medium and wash the cells three times with cold PBS to remove extracellular compound.
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubating on ice for 15 minutes.
-
Transfer the cell lysates to a new 96-well plate.
-
Measure the fluorescence of the lysates using a microplate reader. Use an excitation wavelength around 310 nm and scan for emission in the 350-500 nm range to determine the optimal emission wavelength.
-
In parallel, use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay, following the manufacturer's instructions.
-
Normalize the fluorescence intensity to the protein concentration for each sample.
-
Plot the normalized fluorescence as a function of time or concentration.
Qualitative Analysis: Visualization of Cellular Uptake and Subcellular Localization
Confocal fluorescence microscopy is a powerful technique to visualize the spatial distribution of 6-Methylchromone hydrate within cells and to determine its co-localization with specific organelles.
Experimental Workflow for Co-localization Studies
Caption: Workflow for subcellular localization via confocal microscopy.
Protocol: Confocal Microscopy for Subcellular Localization
Objective: To visualize the intracellular distribution of 6-Methylchromone hydrate and its co-localization with the nucleus, mitochondria, and lysosomes.
Materials:
-
Cells seeded on glass-bottom dishes or chamber slides
-
6-Methylchromone hydrate working solution
-
Organelle-specific fluorescent stains (see Table 2)
-
Paraformaldehyde (4% in PBS), for fixing
-
Mounting medium with DAPI (optional, if not using a live-cell nuclear stain)
-
Confocal laser scanning microscope
Table 2: Recommended Fluorescent Dyes for Co-localization Studies
| Organelle | Fluorescent Dye | Excitation (nm) | Emission (nm) | Notes |
| Nucleus | Hoechst 33342 | ~350 | ~461 | Live or fixed cells. Spectrally compatible with blue-emitting compounds. |
| NucSpot® Live 488 | ~500 | ~515 | Live or fixed cells. Use if 6-Methylchromone hydrate emits in the far-blue/violet. | |
| Mitochondria | MitoTracker™ Green FM | ~490 | ~516 | Live cells. Stains mitochondria regardless of membrane potential. |
| MitoTracker™ Red CMXRos | ~579 | ~599 | Live cells. Sequesters in mitochondria based on membrane potential. | |
| Lysosomes | LysoTracker™ Green DND-26 | ~504 | ~511 | Live cells. Accumulates in acidic compartments. |
| LysoTracker™ Red DND-99 | ~577 | ~590 | Live cells. Accumulates in acidic compartments. |
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat cells with 6-Methylchromone hydrate at the desired concentration and for the optimal incubation time determined from the quantitative studies.
-
Live-cell imaging: a. During the last 15-30 minutes of incubation with 6-Methylchromone hydrate, add the organelle-specific fluorescent dye(s) to the culture medium according to the manufacturer's instructions. b. Gently wash the cells twice with pre-warmed growth medium. c. Image the cells immediately using a confocal microscope equipped with the appropriate laser lines and emission filters for 6-Methylchromone hydrate and the chosen organelle stains.
-
Fixed-cell imaging: a. After incubation with 6-Methylchromone hydrate and any live-cell organelle stains, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. If required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Mount the coverslips using a mounting medium, optionally containing DAPI for nuclear counterstaining. f. Image the cells using a confocal microscope.
-
Image Analysis: a. Acquire separate images for each fluorescent channel. b. Merge the images to visualize co-localization (indicated by overlapping signals, often appearing as a new color, e.g., yellow from red and green overlap). c. Quantify the degree of co-localization using image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate Pearson's or Mander's coefficients.
Contingency: Fluorescent Labeling of 6-Methylchromone Hydrate
Should the intrinsic fluorescence of 6-Methylchromone hydrate be insufficient for reliable detection, covalent labeling with a bright, photostable fluorophore is a viable alternative. The choice of fluorophore and labeling chemistry will depend on the functional groups available on the 6-Methylchromone molecule. Assuming the presence of a reactive site, a common strategy is to use an amine-reactive dye.
Table 3: Potential Fluorophores for Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Group |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Isothiocyanate |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | N-hydroxysuccinimidyl ester |
| Rhodamine B isothiocyanate (RITC) | ~553 | ~580 | Isothiocyanate |
The specific protocol for labeling will need to be optimized based on the chosen fluorophore and the reactivity of 6-Methylchromone hydrate. It is crucial to purify the labeled compound to remove any unconjugated dye, which could lead to artifacts in the imaging experiments. Following successful labeling and purification, the protocols outlined in sections 3 and 4 can be adapted using the excitation and emission wavelengths of the chosen fluorophore.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust starting point for investigating the cellular uptake and localization of 6-Methylchromone hydrate. By combining quantitative and qualitative methods, researchers can gain a comprehensive understanding of how this compound interacts with cells. Future studies could delve deeper into the mechanisms of uptake by using pharmacological inhibitors of endocytosis or specific transporters. Furthermore, the identification of subcellular localization can provide valuable clues about the compound's potential molecular targets and biological functions.
References
-
J&K Scientific. (n.d.). 6-Methylchromone hydrate. Retrieved from [Link]
-
Bitesize Bio. (2022). Top 5 of the Most Commonly Used Cell Lines. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Giska, I., et al. (2013). Subcellular Localization Experiments and FRET-FLIM Measurements in Plants. Bio-protocol, 3(20), e951. [Link]
-
Bloch, R. J. (n.d.). Localization of Proteins by Confocal Microscopy. University of Maryland School of Medicine. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11137–11147. [Link]
-
NIH. (2023). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. International Journal of Nanomedicine, 18, 13-29. [Link]
-
NIH. (2011). Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins. Molecular Pharmaceutics, 8(4), 1145–1157. [Link]
-
NIH. (2022). Dark-Field Microscopic Study of Cellular Uptake of Carbon Nanodots: Nuclear Penetrability. Nanomaterials, 12(8), 1279. [Link]
-
PubMed. (2004). A comparative study of the cellular uptake, localization and phototoxicity of meta-tetra(hydroxyphenyl) chlorin encapsulated in surface-modified submicronic oil/water carriers in HT29 tumor cells. Journal of Photochemistry and Photobiology B: Biology, 74(1), 31-40. [Link]
-
NIH. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(3), 3291–3317. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in 6-Methylchromone hydrate synthesis
Welcome to the technical support center for the synthesis of 6-Methylchromone hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. Here, you will find a detailed troubleshooting guide, key experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific, practical problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low, and I recover a significant amount of my starting material (2'-Hydroxy-5'-methylacetophenone). What are the primary causes and how can I fix this?
A1: Recovering starting material is a clear indication of an incomplete reaction. In the context of a Kostanecki-Robinson reaction, which is a common route for this synthesis, several factors are critical for driving the reaction to completion.[1][2]
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction requires high temperatures, typically in the range of 180-190 °C, to facilitate the necessary cyclization and dehydration steps.[2][3] Insufficient heat will slow down or stall the reaction.
-
Time: A prolonged heating period of 8 hours or more is often necessary.[2] Monitor your reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding with the workup.
-
-
Reagent Purity and Stoichiometry:
-
Anhydrous Conditions: The presence of water can interfere with the acetic anhydride and the reaction intermediates. Ensure your sodium acetate is freshly fused or thoroughly dried and that your glassware is oven-dried before use.[4]
-
Reagent Excess: An excess of acetic anhydride is typically used to act as both a reactant and the solvent. A common ratio is 1 equivalent of the starting ketone to 3 equivalents of acetic anhydride and 1 equivalent of sodium acetate.[2]
-
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer and ensure your heating mantle or oil bath maintains a consistent temperature of at least 180 °C.
-
Extend Reaction Time: If TLC analysis after the standard 8 hours still shows starting material, consider extending the reflux time, monitoring every 1-2 hours.
-
Ensure Anhydrous Conditions: Flame-dry your reaction flask and condenser before starting. Use freshly opened or properly stored anhydrous reagents.
Q2: My yield is low, but the crude product is a complex, dark, and tarry mixture, not unreacted starting material. What are the likely side reactions?
A2: The formation of a complex, resinous mixture suggests that while the starting material has been consumed, it has been converted into undesired side products. High temperatures, while necessary, can also promote side reactions if not carefully controlled or if the reaction is run for an excessive amount of time.[5][6]
-
Self-Condensation/Polymerization: Acetophenones and their derivatives can undergo self-condensation reactions under harsh basic or acidic conditions, leading to polymeric materials.[5]
-
Formation of 3-Acetylchromones: The Kostanecki-Robinson reaction can sometimes yield a 3-acetyl-2-methylchromone derivative as a byproduct, which can be hydrolyzed to the desired 2-methylchromone under different conditions.[6]
-
Decomposition: Higher reaction temperatures can lead to the decomposition of the iodo-compounds.[6]
Mitigation Strategies:
-
Precise Temperature Control: Avoid exceeding the recommended temperature range (180-190 °C). Overheating can significantly increase the rate of decomposition and polymerization.
-
Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long heating times can degrade the product. Stop the reaction as soon as TLC indicates the disappearance of the starting material.
-
Purification: A dark, crude mixture may still contain the desired product. Purification via column chromatography followed by recrystallization can often isolate the 6-methylchromone from the resinous impurities.[7]
Q3: I seem to lose a significant amount of product during the workup and recrystallization steps. How can I improve my isolation technique?
A3: Product loss during purification is a common contributor to low overall yield.[4] The workup for a Kostanecki-Robinson reaction typically involves quenching the hot reaction mixture in ice water to precipitate the crude product.[2] Optimizing this and the subsequent recrystallization is key.
-
Precipitation Issues:
-
Incomplete Precipitation: Pouring the reaction mixture into an insufficient volume of ice water or not allowing it to stand long enough can result in incomplete precipitation. The product has some solubility, which is minimized at low temperatures.[2]
-
Oiling Out: If the hot mixture is cooled too rapidly or without vigorous stirring, the product can separate as an oil instead of a filterable solid. This oil can trap impurities.
-
-
Recrystallization Losses:
-
Incorrect Solvent Choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8][9] Ethanol is commonly reported as a good solvent for chromones.[2][7]
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, drastically reducing the yield of recovered crystals.[7][8]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, which is a common source of product loss.[8]
-
Optimized Isolation Protocol:
-
Workup: Vigorously stir a large volume of ice water while slowly pouring the hot reaction mixture into it. Allow the resulting suspension to stand overnight in a cold environment (e.g., a refrigerator) to maximize precipitation.[2]
-
Recrystallization:
-
Transfer the crude, filtered solid to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.[7]
-
If insoluble impurities are present, perform a rapid hot gravity filtration using a pre-heated stemless funnel.[8]
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove soluble impurities without dissolving the product.[7][8]
-
Part 2: Key Experimental Protocols & Data
Protocol 1: Standard Synthesis of 6-Methylchromone Hydrate via Kostanecki-Robinson Reaction
This protocol is adapted from standard procedures for chromone synthesis.[2]
Materials:
-
2'-Hydroxy-5'-methylacetophenone (1 equiv.)
-
Acetic Anhydride (3 equiv.)
-
Anhydrous Sodium Acetate (1 equiv.)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
Combine 2'-Hydroxy-5'-methylacetophenone and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride to the flask.
-
Heat the reaction mixture in an oil bath maintained at 180-190 °C for 8 hours.
-
Monitor the reaction's progress using TLC.
-
After completion, allow the mixture to cool slightly before carefully and slowly pouring it into a large beaker of vigorously stirred ice water.
-
Allow the mixture to stand overnight to ensure complete precipitation of the product.
-
Collect the crude solid by vacuum filtration, washing thoroughly with water.
-
Air-dry the crude product.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to obtain pure 6-Methylchromone hydrate.[2][7]
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Starting Material Recovered | Incomplete reaction due to low temperature or insufficient time. | Increase temperature to 180-190 °C; extend reaction time, monitoring by TLC. |
| Low Yield, Tarry/Resinous Product | Side reactions or product decomposition due to excessive heat. | Maintain strict temperature control; avoid prolonged heating after completion. Purify via column chromatography. |
| Significant Product Loss During Workup | Incomplete precipitation; "oiling out". | Use a larger volume of ice water; stir vigorously during quench; allow to precipitate overnight in the cold. |
| Significant Product Loss During Recrystallization | Using too much solvent; washing with warm solvent. | Use the minimum amount of hot solvent for dissolution; wash final crystals with ice-cold solvent. |
Part 3: Visualization of Key Processes
Diagram 1: Simplified Kostanecki-Robinson Reaction Mechanism
This diagram outlines the key transformations in the synthesis.
Caption: Key steps in the Kostanecki-Robinson synthesis of 6-Methylchromone.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical path to diagnose yield issues.
Caption: A decision tree for troubleshooting low yield in chromone synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the specific role of anhydrous sodium acetate in the Kostanecki-Robinson reaction? A1: Sodium acetate serves as the basic catalyst required for the key intramolecular condensation step.[2] It deprotonates the methyl group of the O-acylated intermediate, generating a nucleophilic enolate. This enolate then attacks the ester carbonyl in an intramolecular Claisen-like condensation, which is the crucial ring-forming step.[10] It is also used as a buffering agent.[11]
Q2: Why is the product isolated as a hydrate? A2: The final product is 6-Methylchromone hydrate, meaning it crystallizes with one or more molecules of water.[12][13][14][15] This happens during the workup when the reaction mixture is poured into a large volume of ice water. The chromone molecule incorporates water into its crystal lattice upon precipitation and recrystallization from aqueous or protic solvents like ethanol. This is a stable form of the solid product.
Q3: Can other methods be used to synthesize 6-Methylchromone? A3: Yes, while the Kostanecki-Robinson reaction is a classic and robust method, other synthetic routes to the chromone scaffold exist. These include the Baker-Venkataraman rearrangement (especially for 2-arylchromones, or flavones), the Simonis reaction, and various modern palladium-catalyzed cyclocarbonylation reactions.[16][17][18] The choice of method often depends on the available starting materials and the desired substitution pattern on the chromone ring.[18]
References
- Benchchem. (n.d.). How to avoid common pitfalls in chromone synthesis.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
- Benchchem. (n.d.). Technical Support Center: Chromone Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethylchromone.
- Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085.
- Benchchem. (n.d.). Comparative Guide to the Synthesis of 6,7-Dimethylchromone.
- Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega.
-
Quora. (2016). What is the purpose of adding sodium acetate in the reaction mixture? Retrieved from [Link]
-
IJRAR.org. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Purification of 3-Formyl-6-Methylchromone.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Shah, M. V., & Sethna, S. (1960). Chromones and Flavones. Part II. Kostanecki-Robinson Acylation of Some Iodo-derivatives of 2,4-Dihydroxyacetophenone. Journal of the Chemical Society, 775.
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
International Journal of Modern Science and Engineering Technology. (n.d.). Chromone As A Versatile Nucleus. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylchromone. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]
- ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- Benchchem. (n.d.). A Comprehensive Review of Synthetic Strategies for Substituted Chromones.
-
PubMed Central. (n.d.). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylchromone hydrate. Retrieved from [Link]
-
University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sodium Acetate? Retrieved from [Link]
- Google Patents. (n.d.). US8530716B2 - Melt-crystallization separation and purification process.
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
PubMed Central. (2024). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Sodium Acetate? [synapse.patsnap.com]
- 12. 6-Methylchromone 98 207511-19-1 [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
- 14. scbt.com [scbt.com]
- 15. 6-Methylchromone hydrate | C10H10O3 | CID 16212708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chromone and flavone synthesis [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Methylchromone Derivatives
Welcome to the Technical Support Center dedicated to the synthesis of 6-methylchromone derivatives. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to delve into the causality of experimental choices, offering troubleshooting guidance and frequently asked questions (FAQs) to navigate the nuances of chromone synthesis. Our goal is to empower you with the expertise to not only execute these reactions but to optimize and troubleshoot them effectively.
Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the synthesis of 6-methylchromone derivatives, providing concise answers grounded in chemical principles.
Q1: What are the most reliable methods for synthesizing the 6-methylchromone scaffold?
A1: Several classical methods are robust and widely employed for the synthesis of 6-methylchromone derivatives. The choice of method often depends on the desired substitution pattern on the chromone core. The most prevalent and reliable methods include:
-
The Kostanecki-Robinson Reaction: This method is particularly useful for synthesizing 2-alkyl-substituted 6-methylchromones from 2'-hydroxy-5'-methylacetophenone and an aliphatic anhydride.[1]
-
The Baker-Venkataraman Rearrangement: This is a favored route for the synthesis of 6-methylflavones (2-aryl-6-methylchromones). It involves the rearrangement of an O-acylated 2'-hydroxy-5'-methylacetophenone to a β-diketone, followed by acid-catalyzed cyclization.[2][3]
-
The Vilsmeier-Haack Reaction: This is the method of choice for synthesizing 3-formyl-6-methylchromone, a versatile intermediate. The reaction utilizes a Vilsmeier reagent (generated from DMF and POCl₃) to formylate 2'-hydroxy-5'-methylacetophenone, which then undergoes cyclization.[4][5]
-
The Simonis Chromone Cyclization: This reaction involves the condensation of m-cresol (a precursor to the 6-methyl substitution) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to favor chromone formation over the isomeric coumarin.[6]
Q2: I am consistently obtaining low yields. What are the primary factors to investigate?
A2: Low yields in chromone synthesis are a common challenge and can often be attributed to a few key factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. Many classical syntheses require high temperatures and prolonged heating, which can lead to degradation.[2] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[5]
-
Purity of Starting Materials: Impurities in the starting 2'-hydroxy-5'-methylacetophenone or other reagents can interfere with the reaction, leading to side product formation.[6]
-
Moisture: Many of the reagents used, particularly in the Vilsmeier-Haack and Baker-Venkataraman reactions, are sensitive to moisture. Ensuring anhydrous conditions is crucial.
-
Inefficient Purification: Significant product loss can occur during workup and purification. Re-evaluating extraction and chromatography procedures can often improve isolated yields.[6]
Q3: How can I minimize the formation of isomeric coumarins as byproducts?
A3: The formation of coumarins is a common side reaction, particularly in the Simonis and Kostanecki-Robinson reactions.[2][7] To favor chromone formation:
-
In the Simonis reaction , the choice of condensing agent is crucial. Using phosphorus pentoxide (P₂O₅) generally favors the formation of chromones over coumarins.[6]
-
In the Kostanecki-Robinson reaction , careful control of the reaction temperature and the choice of anhydride can help minimize coumarin formation.
Q4: What are the best practices for purifying 6-methylchromone derivatives?
A4: Purification of 6-methylchromone derivatives typically involves standard laboratory techniques, but optimization is key:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective. The ideal solvent system should provide a good separation on a TLC plate, with the desired product having an Rf value of approximately 0.2-0.3.[8][9]
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold. Ethanol is often a good starting point for many chromone derivatives.[8][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Product Yield | Incomplete Reaction: Starting material is still visible on TLC. | Extend the reaction time or cautiously increase the temperature. Monitor the reaction progress by TLC to avoid decomposition.[2] |
| Decomposition of Starting Material or Product: The reaction mixture turns dark or tarry. | This can be due to excessively high temperatures or prolonged reaction times. Consider lowering the reaction temperature or using a milder catalyst. For the Vilsmeier-Haack reaction, a dark, tar-like crude product is common; purification is often still possible.[8] | |
| Inactive Reagents: The catalyst or base may have degraded. | Use freshly opened or purified reagents. For reactions requiring anhydrous conditions, ensure solvents and reagents are properly dried. | |
| Formation of Multiple Products/Impurities | Side Reactions: Isomeric coumarins, self-condensation products, or other byproducts are observed. | For Coumarin Formation: In the Simonis reaction, use P₂O₅ as the condensing agent. In the Kostanecki-Robinson reaction, optimize the temperature and choice of anhydride.[2][6] For Self-Condensation: In base-catalyzed reactions, add the aldehyde or ketone slowly to the reaction mixture to maintain a low concentration. |
| Incomplete Cyclization: Intermediates such as β-diketones (in the Baker-Venkataraman rearrangement) are present in the final product. | Ensure a sufficient amount of acid catalyst is used for the cyclization step and that the reaction is allowed to proceed to completion. | |
| Difficulty in Product Purification | Co-elution of Impurities in Column Chromatography: The product and impurities have similar polarities. | Optimize the solvent system for column chromatography using TLC. A less polar solvent system may improve separation. If co-elution persists, consider using a different stationary phase or an alternative purification technique like preparative HPLC. |
| Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | This can be caused by cooling the solution too quickly or by the presence of impurities that inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, try a different recrystallization solvent or further purify the crude product by column chromatography before recrystallization.[8] | |
| Reaction Fails to Initiate | Inactive Catalyst/Reagents: The catalyst may be poisoned, or the reagents may have degraded. | Use fresh, high-purity reagents and catalysts. Ensure all glassware is clean and dry. |
| Insufficient Activation Energy: The reaction temperature may be too low. | Gradually increase the reaction temperature while monitoring for any signs of decomposition. |
Key Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of representative 6-methylchromone derivatives.
Protocol 1: Synthesis of 2,6-Dimethylchromone via Kostanecki-Robinson Reaction
This protocol describes the synthesis of 2,6-dimethylchromone from 2'-hydroxy-5'-methylacetophenone.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ethanol
-
Ice water
Procedure:
-
Grind 2'-hydroxy-5'-methylacetophenone and anhydrous sodium acetate together to a fine powder.
-
Transfer the mixture to a round-bottom flask and add acetic anhydride.
-
Heat the reaction mixture in an oil bath at 180-190°C for 8 hours.[1]
-
Allow the mixture to cool slightly and then pour it into a beaker of ice water with vigorous stirring.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-dimethylchromone.[1]
Protocol 2: Synthesis of 6-Methylflavone via Baker-Venkataraman Rearrangement
This three-step protocol outlines the synthesis of 6-methylflavone from 2'-hydroxy-5'-methylacetophenone.
Step 1: Synthesis of 2'-Benzoyloxy-5'-methylacetophenone
-
To a solution of 2'-hydroxy-5'-methylacetophenone in pyridine, add benzoyl chloride dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Baker-Venkataraman Rearrangement
-
To a solution of 2'-benzoyloxy-5'-methylacetophenone in anhydrous pyridine, add powdered potassium hydroxide.
-
Heat the reaction mixture at 50°C for 4 hours, monitoring the reaction by TLC.[2]
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the precipitated 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, wash with water, and dry.
Step 3: Cyclization to 6-Methylflavone
-
Dissolve the crude β-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1 hour.[6]
-
Cool the reaction mixture and pour it into ice water to precipitate the 6-methylflavone.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Protocol 3: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
This protocol details the one-pot synthesis of 3-formyl-6-methylchromone.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a three-necked flask, cool DMF in an ice-water bath with continuous stirring.
-
Slowly add POCl₃ dropwise to the cooled DMF, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[4]
-
To the freshly prepared Vilsmeier reagent, add 2'-hydroxy-5'-methylacetophenone dissolved in a minimal amount of DMF, dropwise with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to decompose the complex and precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-formyl-6-methylchromone.[5]
Data Presentation: Comparative Synthesis Data
The following table summarizes typical reaction conditions and yields for the synthesis of various 6-methylchromone derivatives, providing a basis for comparison and optimization.
| Product | Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,6-Dimethylchromone | Kostanecki-Robinson | Acetic Anhydride, NaOAc | Neat | 180-190 | 8 h | ~65 | [1] |
| 6-Methylflavone | Baker-Venkataraman | Benzoyl Chloride, KOH, H₂SO₄ | Pyridine, Acetic Acid | 50 (rearrangement), Reflux (cyclization) | 4 h, 1 h | ~70-80 | [6] |
| 3-Formyl-6-methylchromone | Vilsmeier-Haack | POCl₃, DMF | DMF | 0-50, then RT | Overnight | 71 | [5] |
| 6-Methyl-2-styrylchromone | Aldol Condensation | 2,6-Dimethylchromone, Benzaldehyde | Ethanol | Reflux | 6 h | 85 | [11] |
| 6-Bromochromone-2-carboxylic acid | Microwave-assisted | Ethyl oxalate, NaH | Dioxane | 120 | 20 min | 87 | [2][12] |
Visualizations: Reaction Mechanisms & Workflows
To further elucidate the chemical transformations and troubleshooting logic, the following diagrams are provided.
Kostanecki-Robinson Reaction Mechanism
Caption: Workflow for 6-methylflavone synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). Pharmaceutical Chemistry Journal. [Link]
- Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis. (2025). BenchChem.
- How to avoid common pitfalls in chromone synthesis. (2025). BenchChem.
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). PubMed. [Link]
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.).
- Technical Support Center: Synthesis of Substituted Chromones. (2025). BenchChem.
- Baker-Venkatraman Rearrangement. (n.d.). Alfa Chemistry.
- Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. (2025). BenchChem.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry.
- Spectroscopic Analysis of 6,7-Dimethylchromone: A Technical Overview. (2025). BenchChem.
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). PubMed. [Link]
- Technical Support Center: Optimizing the Purification of 3-Formyl-6-Methylchromone. (2025). BenchChem.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
-
Kostanecki acylation. (n.d.). Wikipedia. [Link]
- 2-styrylchromones: biological action, synthesis and reactivity. (n.d.).
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
- Synthesis of Substituted 3-Formyl Chromones. (n.d.).
- 1 H NMR spectrum of 3-formyl 6-methylchromone. (n.d.).
-
Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. (2021). Semantic Scholar. [Link]
-
13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022). MDPI. [Link]
-
Claisen condensation. (n.d.). Wikipedia. [Link]
- Solvent selection for recrystallization: An undergradu
- Claisen Condensation and Dieckmann Condens
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.).
- Claisen Condens
- Synthesis of chromene derivatives using microwave-assisted method. (2016).
- Synthesis of Chromones. Part I. Condensation of Halogenated Phenols and Cresols with Alkyl Acetoacetic Esters. 4. (n.d.). Zenodo.
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI. [Link]
- Pechmann condensation of phenols with ethyl butyroacet
- Synthesis of 6‐amino‐2‐styrylchromones 9 a–n. (n.d.).
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (n.d.). MDPI. [Link]
- Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. (n.d.). NIH.
- 2-Methylchromone derivatives and their preparation process. (n.d.).
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (n.d.).
-
Examples of Synthesis using the Claisen Condensation. (2020). YouTube. [Link]
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Purifying 6-Chloro-1-hexene Derivatives via Column Chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methyl-4-phenylchroman-2-one synthesis - chemicalbook [chemicalbook.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
Technical Support Center: A Guide to Solubilizing 6-Methylchromone Hydrate for Biological Assays
Introduction
Welcome to the technical support guide for 6-Methylchromone hydrate. This molecule is of significant interest in pharmaceutical development and biological research, particularly in the fields of anti-inflammatory and antioxidant drug discovery.[1][2] However, its hydrophobic nature and low aqueous solubility present a common yet significant challenge for researchers, potentially leading to precipitation in assays, inaccurate concentration measurements, and unreliable biological data.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to effectively solubilize 6-Methylchromone hydrate for various biological assays. Moving beyond simple protocols, we will delve into the causality behind each step, empowering you to troubleshoot effectively and ensure the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the most common initial questions regarding 6-Methylchromone hydrate and its solubility characteristics.
Q1: What is 6-Methylchromone hydrate and what are its key properties?
A1: 6-Methylchromone hydrate is a heterocyclic organic compound belonging to the chromone family.[1] The "hydrate" designation indicates that the crystalline solid form incorporates one or more water molecules. Its core structure is relatively non-polar, which is the primary reason for its low solubility in aqueous solutions. Understanding its physicochemical properties is the first step in developing a successful solubilization strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈O₂ · xH₂O | [5][6] |
| Molecular Weight | 160.17 g/mol (anhydrous basis) | [5][6][7] |
| Appearance | Solid | [5] |
| Melting Point | 76-78 °C | [5] |
| Predicted LogP | 1.7 | [7] |
LogP (octanol-water partition coefficient) is a measure of lipophilicity. A positive value, like 1.7, indicates a preference for lipid-like environments over aqueous ones, explaining its poor water solubility.
Q2: Why is poor solubility a problem for my biological assay?
A2: The accuracy of any biological assay is predicated on the test compound being fully dissolved and available to interact with the biological target (e.g., enzyme, receptor, cell). Poor solubility can lead to several critical issues:
-
Precipitation: The compound can fall out of solution when a concentrated organic stock is diluted into aqueous assay buffer or cell culture media. This drastically lowers the actual concentration of the compound being tested.[4]
-
Inaccurate Potency: If the compound is not fully dissolved, the measured biological effect will be lower than its true potential, leading to an underestimation of its potency (e.g., an artificially high IC₅₀ or EC₅₀ value).
-
Poor Reproducibility: Undissolved particles can be heterogeneously distributed, causing high variability between replicate wells and experiments.[4]
-
False Negatives: A potentially active compound may appear inactive simply because it could not reach its target in a soluble form.[3]
Section 2: Troubleshooting Guide - From Dissolution to Dosing
This section provides direct answers and protocols for specific problems you may encounter during your experiments.
Q3: My 6-Methylchromone hydrate powder won't dissolve in my aqueous buffer. What is the first and most critical step?
A3: Do not attempt to dissolve it directly in aqueous buffers. The most reliable starting point for hydrophobic compounds is to prepare a high-concentration stock solution in a suitable organic solvent.[8] The choice of solvent is critical.
The Causality: The energy required to break the crystal lattice of the solid compound must be overcome by the energy released from the interactions between the compound and the solvent molecules. Water, a highly polar solvent, cannot effectively interact with the non-polar chromone structure. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is an industry standard because it can effectively solvate a wide range of organic molecules.[3][9]
Recommended First Step: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: I dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. How do I fix this?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to a predominantly aqueous environment where it is no longer soluble. The key is to manage the dilution process and keep the final solvent concentration below a critical threshold.[4][10]
The Causality: When you add a small volume of concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses rapidly. At the point of entry, the local concentration of the compound is momentarily very high while the DMSO concentration is dropping. This creates a supersaturated state in an environment that cannot support solubility, causing the compound to precipitate.
Solution Workflow:
-
Vigorous Mixing: Add the DMSO stock solution directly into the assay medium dropwise while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes local supersaturation.[10]
-
Intermediate Dilutions (Optional but Recommended): For particularly problematic compounds, perform a serial dilution. First, dilute the 100% DMSO stock into a smaller volume of medium to create an intermediate stock with a higher (but tolerable) DMSO concentration. Then, use this intermediate stock for the final dilution into your assay plates.
-
Control the Final Solvent Concentration: The most critical factor is the final percentage of the organic co-solvent in your assay.
Q5: What is the maximum concentration of DMSO I can use in my assay without causing cellular toxicity?
A5: This is a cell-line and assay-dependent question, but general guidelines are well-established. Exceeding these limits can lead to solvent-induced artifacts, including cytotoxicity, altered gene expression, or changes in cell differentiation, masking the true effect of your compound.[9][11][12]
The Causality: DMSO is a membrane-penetrating solvent.[11] At high concentrations, it can disrupt the integrity of the cell membrane, leading to pore formation and triggering apoptosis.[11][13] Even at sub-lethal concentrations, it can influence cellular processes.[9]
Recommended Final DMSO Concentrations for In Vitro Assays:
| Final DMSO Conc. | General Applicability & Notes | Citation |
| ≤ 0.1% (v/v) | Safest concentration. Recommended for sensitive cell lines, long-term incubations (>48h), and gene expression studies. | [12][14] |
| 0.1% - 0.5% (v/v) | Widely accepted. Generally non-toxic for most robust cell lines in assays up to 72 hours. This is the most common target range. | [12][13][15][16] |
| 0.5% - 1.0% (v/v) | Use with caution. May be acceptable for short-term assays (<24h) but requires validation. Some cell lines show reduced proliferation. | [14][17] |
| > 1.0% (v/v) | Not recommended. High risk of cytotoxicity and off-target solvent effects.[17][18] |
Trustworthiness Check: Always run a "vehicle control" experiment containing only the assay medium plus the highest final concentration of DMSO used in your experiment. This allows you to differentiate between the effect of your compound and the effect of the solvent.[18]
Q6: My cells are highly sensitive to DMSO. Are there any effective alternatives?
A6: Yes. If DMSO toxicity is a concern, several alternative solubilization strategies can be employed. These often involve creating a more stable formulation of the drug.
Alternative Strategies:
-
Ethanol (EtOH): Can be used similarly to DMSO. Prepare a stock in 100% ethanol and dilute. The same principles of keeping the final concentration low (typically <0.5%) apply.
-
Polyethylene Glycol (PEG 400): A less common but effective co-solvent that can sometimes improve solubility and is generally well-tolerated by cells.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic drug molecules, like 6-Methylchromone, forming a water-soluble "inclusion complex."[21][22][23] This complex can then be directly dissolved in aqueous buffers, eliminating the need for organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[22][23]
Section 3: Standard Operating Procedures (SOPs)
Follow these detailed protocols to ensure consistency and reproducibility.
SOP 1: Preparation of a 20 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, fully solubilized stock of 6-Methylchromone hydrate for subsequent dilution.
Materials:
-
6-Methylchromone hydrate (MW: 160.17 g/mol , anhydrous)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Calculation:
-
To make a 20 mM (0.020 mol/L) solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL (0.001 L): Mass (mg) = 0.020 × 0.001 × 160.17 × 1000 = 3.20 mg
Procedure:
-
Accurately weigh approximately 3.20 mg of 6-Methylchromone hydrate and place it in a sterile vial. Record the exact weight.
-
Using the exact weight, recalculate the precise volume of DMSO needed to achieve a 20 mM concentration. (Volume (µL) = [Mass (mg) / 160.17] × 50,000).
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Optional but recommended: Gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to aid dissolution if needed.[8] Allow to return to room temperature before use.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[24][25]
-
Store aliquots at -20°C or -80°C, protected from light.[25]
SOP 2: Dilution of DMSO Stock for a Cell-Based Assay
Objective: To dilute the 20 mM DMSO stock into cell culture medium to achieve a final testing concentration of 10 µM with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
Pipette 2 µL of the 20 mM DMSO stock into 998 µL of sterile cell culture medium. This creates a 40 µM working solution in 0.2% DMSO.
-
Vortex immediately and thoroughly.
-
-
Prepare Final Assay Plate:
-
Add 50 µL of the 40 µM working solution to 50 µL of cell suspension in the wells of a microplate.
-
This results in a final compound concentration of 20 µM and a final DMSO concentration of 0.1%.
-
Note: Volumes can be adjusted as needed, but the dilution factor must be maintained to achieve the desired final concentrations.
-
-
Prepare Vehicle Control:
-
Prepare a "mock" working solution by adding 2 µL of 100% DMSO to 998 µL of medium (0.2% DMSO).
-
Add 50 µL of this mock solution to wells containing the cell suspension to serve as the vehicle control.
-
Section 4: Visual Workflows and Decision Guides
Solubilization Strategy Decision Tree
This diagram outlines the logical steps for selecting an appropriate solubilization method.
Caption: Decision tree for solubilizing 6-Methylchromone hydrate.
Experimental Workflow for Cell-Based Assays
This diagram illustrates the step-by-step process from stock solution to final assay plate.
Caption: Workflow for preparing assay plates from a DMSO stock solution.
References
- Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved January 17, 2026.
- KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved January 17, 2026.
- Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?
- Jagiellonian Center of Innovation. (n.d.).
- Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 17, 2026.
- LifeTein. (2023). DMSO usage in cell culture.
- da Silva, L. A. B., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Kumar, A., et al. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Wang, S., et al. (n.d.).
-
PubChem. (n.d.). 6-Methylchromone hydrate. Retrieved January 17, 2026, from [Link]
- Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.
- Aclar, K., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Higashi, K., et al. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Kovvasu, S. R., et al. (n.d.).
- Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Cumpănășoiu, C.-E., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays.
-
PubChem. (n.d.). 6-Methylchromone. Retrieved January 17, 2026, from [Link]
- MedChemExpress. (n.d.). Compound Handling Instructions.
- BenchChem. (2025).
-
Chem-Impex. (n.d.). 6-Methylchromone hydrate. Retrieved January 17, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-甲基色酮 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. medchemexpress.cn [medchemexpress.cn]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 6-Methylchromone hydrate in aqueous solutions
Welcome to the technical support center for 6-Methylchromone Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with 6-Methylchromone Hydrate in aqueous solutions.
Introduction
6-Methylchromone hydrate is a versatile heterocyclic compound with applications in pharmaceutical development, natural product synthesis, and as a building block for fluorescent probes.[1][2] Understanding its stability in aqueous environments is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential stability challenges and offers practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 6-Methylchromone Hydrate in aqueous solutions. The information provided is based on the general chemical properties of the chromone scaffold.
Q1: What is the general stability of 6-Methylchromone Hydrate in aqueous solutions?
Q2: How does pH affect the stability of 6-Methylchromone Hydrate?
The stability of compounds with a chromone backbone can be highly pH-dependent.[3][4] Extreme acidic or basic conditions can catalyze the hydrolysis of the pyrone ring, leading to ring-opening and the formation of degradation products.[3][4] It is crucial to maintain the pH of your stock solutions and experimental buffers within a range that ensures the stability of the compound. For many pharmaceuticals, controlling the pH is a critical factor in preventing degradation.[5]
Q3: Is 6-Methylchromone Hydrate sensitive to light?
Yes, compounds with a chromone structure can be susceptible to photodegradation.[1] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products, which may interfere with your experiments. It is recommended to prepare and store solutions of 6-Methylchromone Hydrate in amber vials or protect them from light by wrapping containers in aluminum foil.
Q4: What is the recommended method for preparing and storing aqueous stock solutions of 6-Methylchromone Hydrate?
For optimal stability, it is recommended to:
-
Prepare stock solutions in a suitable buffer, preferably close to neutral pH.
-
Store solutions at low temperatures (e.g., 2-8°C or frozen at -20°C for longer-term storage).
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepare fresh working solutions from the stock solution for each experiment to minimize the impact of multiple freeze-thaw cycles and prolonged exposure to experimental conditions.
Q5: How can I detect degradation of my 6-Methylchromone Hydrate solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Spectroscopic methods like UV-Vis can also be used, where a change in the absorbance spectrum may suggest structural changes.
Part 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability-related issues you might encounter during your experiments.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Degradation of 6-Methylchromone Hydrate in your aqueous solution.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a fresh solution of 6-Methylchromone Hydrate at a known concentration in your experimental buffer.
-
Take an aliquot of your suspect (older) solution.
-
Filter both samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective for separating chromones.
-
Detection: UV detector at the λmax of 6-Methylchromone (around 310 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and old solutions.
-
Look for a decrease in the peak area of 6-Methylchromone Hydrate and the emergence of new peaks in the older sample.
-
Issue 2: Visible changes in the solution (e.g., color change, precipitation).
Possible Cause: Significant degradation or change in solubility. The formation of colored degradation products from chromone-like structures upon photodegradation has been reported.
Troubleshooting Steps:
-
Visual Inspection: Note the nature of the change (e.g., yellowing, cloudiness).
-
Check for Precipitation: Centrifuge a small aliquot of the solution. If a pellet forms, it indicates precipitation. This could be due to changes in pH affecting solubility or the formation of insoluble degradation products.
-
pH Measurement: Measure the pH of the solution. A significant shift from the initial pH could indicate a chemical reaction has occurred.
-
Spectroscopic Analysis: Run a UV-Vis spectrum of the solution and compare it to a freshly prepared sample. A shift in the maximum absorbance wavelength (λmax) or the appearance of new absorption bands can indicate the formation of new chemical species.
-
HPLC Analysis: As described in the previous section, use HPLC to identify and quantify the parent compound and any degradation products.
Issue 3: Loss of biological activity.
Possible Cause: Degradation of 6-Methylchromone Hydrate to inactive products.
Troubleshooting Logic:
Troubleshooting Workflow for Loss of Biological Activity
Part 3: Mechanistic Insights into Degradation
Understanding the potential degradation pathways is key to preventing stability issues.
pH-Dependent Hydrolysis
The chromone ring system contains an ester-like linkage within its heterocyclic ring, which is susceptible to hydrolysis under both acidic and basic conditions.[3][4]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Formyl-6-methylchromone | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. pH-Dependent enzyme deactivation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in 6-Methylchromone Hydrate Imaging
<
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-Methylchromone hydrate in fluorescence imaging applications. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome the common challenge of cellular and tissue autofluorescence, ensuring the integrity and clarity of your imaging data.
I. Understanding the Challenge: 6-Methylchromone Hydrate and Autofluorescence
6-Methylchromone and its derivatives are recognized for their potential in various biological applications, including as fluorescent probes.[1][2][3] However, like many fluorophores, their signal can be obscured by endogenous fluorescence from the biological sample itself, a phenomenon known as autofluorescence. This intrinsic fluorescence emanates from various cellular components and can significantly decrease the signal-to-noise ratio of your images.
Autofluorescence is a pervasive issue in fluorescence microscopy, arising from a variety of endogenous molecules.[4] The primary culprits include:
-
Metabolic Co-factors: NADH and flavins, which are involved in cellular respiration, are major sources of autofluorescence, typically in the blue-green spectral region.[5][6]
-
Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit strong autofluorescence, primarily in the blue and green channels.[4][7][8][9]
-
Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are intensely fluorescent across a broad spectrum, from blue to red.[4][10][11]
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.[12][13]
The broad and often overlapping emission spectra of these autofluorescent species can make it challenging to distinguish the specific signal from your 6-Methylchromone hydrate probe.[14]
Spectral Characteristics of Common Autofluorescent Species
To effectively troubleshoot autofluorescence, it's crucial to understand the spectral properties of the potential interfering molecules.
| Autofluorescent Species | Typical Excitation Range (nm) | Typical Emission Range (nm) |
| NADH/NADPH | 340 - 460[15] | 440 - 470[15] |
| Flavins | 360 - 520[15] | 500 - 560[15] |
| Collagen | 270 - 400[4][13] | 390 - 520[4][13] |
| Elastin | 350 - 450[4] | 420 - 520[4] |
| Lipofuscin | 345 - 490[4] | 460 - 670[4] |
| Fixative-Induced | 355 - 435[15] | 420 - 470[15] |
Note: These are general ranges, and the exact spectra can vary depending on the cellular environment and fixation methods.
II. Troubleshooting Guide: Isolating Your 6-Methylchromone Hydrate Signal
This section provides a problem-and-solution framework to address specific issues you may encounter during your imaging experiments.
Problem 1: High background fluorescence obscuring the 6-Methylchromone hydrate signal.
Possible Cause A: Endogenous Autofluorescence from the Sample
-
Suggested Solution 1: Spectral Separation. If your imaging system has spectral detection capabilities, this is a powerful method to distinguish your probe's signal from autofluorescence.[16]
-
Action: Acquire a lambda stack (a series of images at different emission wavelengths) of your stained sample and an unstained control. Use linear unmixing algorithms to separate the known emission spectrum of 6-Methylchromone hydrate from the broad, characteristic spectrum of autofluorescence.[17][18]
-
-
Suggested Solution 2: Move to Longer Wavelengths. The majority of autofluorescence occurs in the blue and green regions of the spectrum.[19]
-
Suggested Solution 3: Photobleaching. Autofluorescent molecules can sometimes be "bleached" or photochemically destroyed by intense light exposure.
-
Action: Before introducing your 6-Methylchromone hydrate, expose your sample to high-intensity light from your microscope's light source.[12] Be cautious, as this can also potentially damage the sample.
-
Possible Cause B: Fixation-Induced Autofluorescence
-
Suggested Solution 1: Optimize Fixation Protocol. Aldehyde fixatives are a common source of autofluorescence.
-
Suggested Solution 2: Chemical Quenching. Several chemical treatments can reduce aldehyde-induced autofluorescence.
Problem 2: Punctate, brightly fluorescent artifacts.
Possible Cause: Lipofuscin Granules
-
Suggested Solution 1: Chemical Quenching. Lipofuscin autofluorescence can be effectively reduced with specific chemical treatments.
-
Suggested Solution 2: Spectral Unmixing. The broad emission spectrum of lipofuscin makes it a good candidate for spectral unmixing.[26]
-
Action: As described in Problem 1, acquire a lambda stack and use linear unmixing to computationally remove the lipofuscin signal.[18]
-
Problem 3: Diffuse, low-level background across the entire image.
Possible Cause A: Autofluorescence from Culture Media or Mounting Media
-
Suggested Solution 1: Use Phenol Red-Free Media. Phenol red, a common pH indicator in cell culture media, is fluorescent.
-
Action: For live-cell imaging, replace the standard culture medium with a phenol red-free formulation before imaging.[12]
-
-
Suggested Solution 2: Choose a Low-Fluorescence Mounting Medium. Some mounting media can contribute to background fluorescence.
-
Action: Select a mounting medium specifically designed for fluorescence microscopy with low background properties.
-
Possible Cause B: Non-specific Binding of 6-Methylchromone Hydrate
-
Suggested Solution: Optimize Staining Protocol. High concentrations or long incubation times can lead to non-specific binding.
III. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess autofluorescence in my samples?
A1: Always include an unstained control in your experiment.[21] Image this control using the same settings you will use for your 6-Methylchromone hydrate-stained samples. This will give you a clear picture of the baseline autofluorescence you need to overcome.
Q2: Can I just subtract the unstained image from my stained image?
A2: Simple image subtraction is generally not recommended.[12] Autofluorescence intensity can vary between samples and even within different regions of the same sample. More sophisticated methods like spectral unmixing or autofluorescence subtraction algorithms available in imaging software provide more accurate results.[30]
Q3: Are there any "universal" quenching agents that work for all types of autofluorescence?
A3: Unfortunately, there is no single quenching agent that is effective against all sources of autofluorescence. The choice of quenching agent depends on the primary source of the background signal. For example, sodium borohydride is often used for aldehyde-induced autofluorescence, while Sudan Black B is effective against lipofuscin.[19][20] Commercial kits often contain a combination of reagents to target multiple sources of autofluorescence.[22][23]
Q4: How does the age of the animal or tissue sample affect autofluorescence?
A4: The age of the sample can have a significant impact, primarily due to the accumulation of lipofuscin, the "aging pigment."[4][11] Older tissues will generally exhibit higher levels of lipofuscin-related autofluorescence.
Q5: Can the choice of microscope and imaging parameters help reduce autofluorescence?
A5: Yes. Using a confocal or multiphoton microscope can help by rejecting out-of-focus light, which can reduce the contribution of background fluorescence.[4] Additionally, carefully selecting excitation and emission filters to match the spectral profile of 6-Methylchromone hydrate while excluding known autofluorescence peaks can improve the signal-to-noise ratio.
IV. Experimental Protocols & Workflows
Protocol 1: Spectral Unmixing for Autofluorescence Removal
This protocol assumes you are using a confocal microscope with a spectral detector.
-
Sample Preparation: Prepare your 6-Methylchromone hydrate-stained sample and an unstained control sample using identical methods.
-
Acquire Reference Spectra:
-
Image the unstained control sample to acquire the "autofluorescence" reference spectrum.
-
If possible, image a pure sample of 6-Methylchromone hydrate to obtain its reference spectrum.
-
-
Acquire Lambda Stack: On your experimental sample, acquire a lambda stack, which is a series of images taken at contiguous emission wavelength bands.
-
Linear Unmixing: Use the microscope's software to perform linear unmixing.[18]
-
Define the reference spectra for autofluorescence and 6-Methylchromone hydrate.
-
The software will then calculate the contribution of each spectrum to every pixel in your lambda stack, generating separate images for your probe and the autofluorescence.
-
Workflow for Autofluorescence Troubleshooting
Caption: A decision-tree workflow for troubleshooting autofluorescence.
Principles of Spectral Unmixing
Caption: The process of linear unmixing to separate signals.
By systematically applying these troubleshooting strategies and understanding the underlying principles of autofluorescence, researchers can significantly improve the quality and reliability of their imaging data when working with 6-Methylchromone hydrate.
V. References
-
Sparrow, J. R., et al. (2002). Spectral profiling of autofluorescence associated with lipofuscin, Bruch's Membrane, and sub-RPE deposits in normal and AMD eyes. Investigative Ophthalmology & Visual Science, 43(13), 2465-2471.
-
Breslin, T. M., et al. (1998). Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon. Gastrointestinal Endoscopy, 48(1), 69-75.
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Lemire, M., et al. (2022). Natural NADH and FAD Autofluorescence as Label-Free Biomarkers for Discriminating Subtypes and Functional States of Immune Cells. Frontiers in Immunology, 13, 864506.
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
Blacker, T. S., et al. (2016). Investigating mitochondrial redox state using NADH and NADPH autofluorescence. Free Radical Biology and Medicine, 100, 51-60.
-
Szasz, T., et al. (2020). Characterization of NAD(P)H and FAD autofluorescence signatures in a Langendorff isolated-perfused rat heart model. Biomedical Optics Express, 11(2), 947-961.
-
Li, Q., et al. (2020). Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. Journal of Biomedical Optics, 25(10), 1-12.
-
Bonuccelli, G., et al. (2017). NADH autofluorescence, a new metabolic biomarker for cancer stem cells: Identification of Vitamin C and CAPE as natural products targeting “stemness”. Oncotarget, 8(13), 20667-20678.
-
Koike, Y., et al. (2008). The Difference in Autofluorescence Features of Lipofuscin between Brain and Adrenal. Journal of Toxicologic Pathology, 21(1), 35-41.
-
Billinton, A., & Knight, A. W. (2001). Seeing the wood through the trees: a review of techniques for distinguishing green fluorescent protein from endogenous autofluorescence. Analytical Biochemistry, 291(2), 175-197.
-
University of Illinois. (n.d.). NADH-FAD Autofluorescence Properties. Retrieved from [Link]
-
Etaluma. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
-
FlowJo. (n.d.). Autofluorescence Subtraction. Retrieved from [Link]
-
Nikon. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Eldred, G. E., & Lasky, M. R. (1993). Spectral Characteristics of Lipofuscin Autofluorescence in RPE Cells of Donor Eyes. Investigative Ophthalmology & Visual Science, 34(13), 366-373.
-
Liu, B., et al. (2021). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. BMC Bioinformatics, 22(1), 1-17.
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
Sun, T., et al. (2015). Physical, biomechanical, and optical characterization of collagen and elastin blend hydrogels. Journal of Biomedical Optics, 20(10), 105002.
-
Van de Lest, C. H., et al. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. The Journal of Histochemistry and Cytochemistry, 43(7), 727-730.
-
Boster Biological Technology. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Labcompare. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Delori, F. C. (2016). Lipofuscin: The Origin of the Autofluorescence Signal. In Retinal Pigment Epithelium in Health and Disease (pp. 35-46). Springer, Cham.
-
University of Massachusetts Chan Medical School. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from [Link]
-
Lab Manager. (2017, March 22). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]
-
Colibri Cytometry. (2024, November 18). Five ways to extract autofluorescence (and store it). Retrieved from [Link]
-
University of Helsinki. (2024, March 18). Quenching Autofluorescence. Retrieved from [Link]
-
Bio-protocol. (n.d.). Elastin autofluorescence and collagen staining. Retrieved from [Link]
-
Wang, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Placenta, 53, 1-8.
-
Gerber, P. F., et al. (2021). Evaluation of autofluorescence quenching techniques on formalin-fixed chicken tissues. Journal of Immunological Methods, 496, 113097.
-
Marcu, L., et al. (2004). Dynamic tissue analysis using time- and wavelength-resolved fluorescence spectroscopy for atherosclerosis diagnosis. Journal of Biomedical Optics, 9(6), 1269-1277.
-
Visikol. (2021, September 8). Autofluorescence Quenching. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. sfrbm.org [sfrbm.org]
- 6. bosterbio.com [bosterbio.com]
- 7. Role of basement membrane collagen and elastin in the autofluorescence spectra of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical, biomechanical, and optical characterization of collagen and elastin blend hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bioone.org [bioone.org]
- 11. Lipofuscin: The Origin of the Autofluorescence Signal | Ento Key [entokey.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. labcompare.com [labcompare.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 16. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 21. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 24. researchgate.net [researchgate.net]
- 25. Autofluorescence Quenching | Visikol [visikol.com]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. sinobiological.com [sinobiological.com]
- 28. hycultbiotech.com [hycultbiotech.com]
- 29. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 30. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of Fluorophores During Microscopy
A Senior Application Scientist's Guide for Researchers
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering photobleaching during fluorescence microscopy experiments. While the initial query concerned 6-Methylchromone hydrate, it's important to note that this compound is not a commonly documented fluorophore in microscopy literature. Therefore, this guide will focus on the fundamental principles of photobleaching and its prevention, offering strategies applicable to a wide range of fluorescent probes.
Section 1: Understanding the Enemy - The "Why" Behind Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][2] This phenomenon is a significant challenge in fluorescence microscopy as it can compromise the quality and reliability of imaging data.[3]
The process begins when a fluorophore absorbs light and enters an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived, highly reactive triplet state.[4] In this triplet state, the fluorophore is susceptible to reactions with molecular oxygen and other molecules, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[5][6] These ROS can then attack the fluorophore, causing irreversible chemical damage and rendering it non-fluorescent.[5][7]
Several factors influence the rate of photobleaching:
-
Light Intensity: Higher light intensity increases the rate at which fluorophores enter the excited state, thereby increasing the probability of transitioning to the destructive triplet state.[3][8]
-
Exposure Duration: The longer the sample is illuminated, the more cycles of excitation and emission a fluorophore undergoes, increasing the cumulative chance of a photobleaching event.[2][3]
-
Excitation Wavelength: Shorter wavelengths (higher energy) can be more damaging to both the fluorophore and the specimen.[3]
-
Oxygen Concentration: The presence of molecular oxygen is a primary driver of photobleaching through the generation of ROS.[5][7]
-
Fluorophore Photostability: Different fluorophores have inherently different levels of resistance to photobleaching.[1][9] For instance, Alexa Fluor dyes are generally more photostable than fluorescein (FITC).[1][9]
Visualizing the Photobleaching Pathway
Caption: Key states and transitions in the photobleaching process.
Section 2: Proactive Defense - Strategies for Minimizing Photobleaching
A multi-faceted approach combining careful fluorophore selection, optimized imaging parameters, and the use of protective reagents is the most effective way to combat photobleaching.
FAQ 1: How do I choose the right fluorophore to begin with?
Answer: Selecting a photostable fluorophore is your first line of defense.[3]
-
Consult Photostability Data: When possible, choose dyes with a high photobleaching quantum yield (Φb), which represents a lower probability of photodegradation per excitation event.[9] Modern dyes like the Alexa Fluor and DyLight series are engineered for enhanced photostability compared to traditional dyes like FITC and rhodamine.[1][10][11]
-
Match to Your System: Ensure the fluorophore's excitation and emission spectra are compatible with your microscope's lasers and filters to maximize signal detection while minimizing bleed-through from other channels.[8][12]
| Fluorophore Family | Relative Photostability | Notes |
| Alexa Fluor Dyes | High | Generally considered the gold standard for photostability across the spectrum. |
| DyLight Fluors | High | Another family of photostable dyes with a wide range of color options.[1] |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High | Widely used, but some can be sensitive to certain antifade reagents like p-phenylenediamine (PPD).[13] |
| Rhodamine Derivatives | Moderate | More photostable than fluorescein, but less so than modern dyes.[9][14] |
| Fluorescein (FITC) | Low | Highly susceptible to photobleaching, especially at physiological pH.[9] |
FAQ 2: What are the most critical microscope settings to adjust?
Answer: The core principle is to deliver the minimum amount of light necessary to obtain a good quality image.[15]
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2][3] Neutral density filters are excellent tools for reducing intensity without changing the light's spectral properties.[3][8]
-
Minimize Exposure Time: Keep the camera exposure time as short as possible.[2][3] Avoid unnecessarily long exposures that saturate your signal and accelerate bleaching.[16]
-
Limit Time-Lapse Acquisition: For live-cell imaging, acquire images only as frequently as your experimental question demands. Avoid continuous illumination between time points.[15]
-
Use Appropriate Filters: Ensure your filter sets are tightly matched to your fluorophore's spectra. This prevents "out-of-band" excitation, which contributes to phototoxicity and bleaching without generating a useful signal.[12]
-
Focus Wisely: Use transmitted light or a dim fluorescent channel to find your region of interest before switching to high-intensity illumination for image acquisition.[1]
Experimental Protocol: Optimizing Acquisition Settings
-
Sample Preparation: Prepare your fluorescently labeled sample as you normally would.
-
Initial Setup: Place the slide on the microscope stage and, using transmitted light (e.g., DIC or phase-contrast), locate the area of interest.
-
Set Minimum Illumination: Switch to the fluorescence channel for your dimmest fluorophore. Set the laser/lamp power to its lowest setting.
-
Adjust Exposure: Gradually increase the exposure time until you can just discern your signal from the background.
-
Fine-tune Intensity and Gain: Now, slowly increase the illumination intensity while decreasing the exposure time to find a balance that provides a clear image with the shortest possible exposure. Use the camera's gain setting sparingly, as high gain can amplify noise.
-
Repeat for All Channels: Perform this optimization for each fluorescent channel you are imaging.
-
Record Settings: Note the final settings for future experiments with similar samples.
FAQ 3: What are antifade reagents and how do I choose one?
Answer: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[3] They primarily work by scavenging reactive oxygen species (ROS) or by quenching the fluorophore's destructive triplet state.[13][17][18]
Common Antifade Agents and Their Mechanisms:
| Antifade Reagent | Mechanism of Action | Pros | Cons |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective.[13][19] | Can cause autofluorescence below 500nm, may quench some dyes (e.g., Cy dyes).[13][20] |
| n-Propyl gallate (NPG) | ROS Scavenger | Non-toxic, can be used in live-cell imaging.[13][19] | Can have anti-apoptotic effects, which may interfere with biological studies.[13][19] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Triplet State Quencher, ROS Scavenger | Less toxic than PPD, good for live-cell work.[13][21] | Generally less effective than PPD.[13][19] |
| Trolox (Vitamin E analog) | Triplet State Quencher, ROS Scavenger | Cell-permeable, effective for live and fixed cells.[15][17] | Optimal concentration may require user optimization.[15] |
| Oxygen Scavenging Systems (e.g., Glucose Oxidase/Catalase) | Enzymatic removal of O₂ | Highly effective at preventing ROS formation.[21][22] | Primarily for in vitro assays, not compatible with all live-cell conditions.[7] |
Choosing the Right Antifade Mounting Medium:
-
Fluorophore Compatibility: Check the manufacturer's documentation for compatibility with your specific fluorophores.[20]
-
Hardset vs. Softset: Hard-setting media solidify and are ideal for long-term storage, while soft-setting (non-curing) media are aqueous and allow for immediate imaging.[23]
-
Refractive Index (RI): For high-resolution imaging, choose a mounting medium with an RI that closely matches that of your immersion oil (typically ~1.51) to minimize spherical aberration.[20][24]
Section 3: Troubleshooting Guide - When Fading Persists
Even with careful planning, you may still encounter photobleaching. Here’s a step-by-step guide to troubleshoot the problem.
Problem: My signal is bright initially but fades very quickly.
| Possible Cause | Solution |
| Illumination is too intense. | Reduce laser power or use a neutral density filter.[8] Ensure you are not oversaturating the detector. |
| Exposure time is too long. | Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.[16] |
| Antifade reagent is ineffective or incompatible. | Switch to a different antifade medium. If using PPD with Cy dyes, try a DABCO or Trolox-based medium.[13] |
| Sample is old or improperly stored. | Image samples as soon as possible after preparation.[12][25] Always store slides flat, protected from light, and at 4°C.[12][25] |
Problem: I have weak or no signal from the start.
| Possible Cause | Solution |
| Fluorophore was bleached before imaging. | Protect your sample from ambient light during all preparation and incubation steps.[25][26] |
| Incorrect filter set or laser line. | Double-check that your microscope's excitation source and emission filters are correct for your fluorophore.[12][25] |
| Antibody or staining issue. | This may not be a photobleaching problem. Troubleshoot your staining protocol, including antibody concentrations and incubation times.[25] |
| Antifade reagent is quenching the initial signal. | Some antifade reagents can slightly reduce the initial fluorescence intensity.[13][27] Try imaging a sample without antifade to confirm if this is the issue. |
Visualizing the Troubleshooting Logic
Caption: A logical workflow for troubleshooting photobleaching issues.
By systematically addressing these factors, you can significantly extend the life of your fluorophores, ensuring the acquisition of high-quality, reliable, and reproducible microscopy data.
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Stennett, E. M., & Williams, J. C. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(15), jcs244479.
- Jradi, F. M., et al. (2018). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. Physical Chemistry Chemical Physics, 20(46), 29458-29468.
- BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
- Das, R., & Chowdhury, P. K. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 55(72), 10753-10764.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Vector Labs. (2022, August 10). How To Choose Antifade Mounting Media.
- Jradi, F. M., et al. (2018). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. bioRxiv.
- HelloBio. (n.d.). MightyMountTM Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset).
- AAT Bioquest. (2023, April 6). What strategies can I use to reduce photobleaching in live-cell imaging?
- BiCell Scientific Inc. (n.d.). Antifade-Fluorescence Mounting Medium.
- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.
- Jradi, F. M., et al. (2018). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. Physical Chemistry Chemical Physics, 20(46), 29458-29468.
- Fisher Scientific. (n.d.). Abcam Anti-Fade Fluorescence Mounting Medium - Aqueous, Fluoroshield.
- AAT Bioquest. (2023, April 13). How should an antifade reagent be chosen for a specific experiment or analysis?
- Jradi, F. M., et al. (2018). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. bioRxiv.
- BIDC UCSF. (n.d.). Mounting Media and Antifade reagents.
- Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References.
- Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835.
- Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-6709.
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
- Thermo Fisher Scientific. (n.d.). Mounting Media and Antifades.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
- ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?
- Vector Labs. (2022, September 14). How To Protect Your Tissue From Photobleaching.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659.
- Kim, D., & Lee, J. B. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Science, 9(10), 2101817.
- van Royen, M. E., et al. (2015). Fluorescence recovery after photobleaching in material and life sciences: putting theory into practice. Quarterly Reviews of Biophysics, 48(4), 477-523.
- Hypermol. (n.d.). FluMaXx VLS (Oxygen scavenger for single molecule imaging).
- ResearchGate. (2013, July 26). How to choose the best mounting medium with antifade ingredients?
- König, K., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5499-5510.
- Wikipedia. (n.d.). Fluorophore.
- Yuan, L., et al. (2013). Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. Chemical Communications, 49(25), 2598-2611.
- AAT Bioquest. (2023, April 6). How do anti-fading agents work?
- Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-6709.
- Wang, Y., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Advances, 14(3), 1833-1840.
- Lim, C. S., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(10), 2899–2910.
- Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
- YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection.
- iBiology. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence (Ron Vale).
- ResearchGate. (n.d.). Fluorescence imaging of A-Cu scavenging reactive oxygen species in live....
- AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?
Sources
- 1. news-medical.net [news-medical.net]
- 2. azolifesciences.com [azolifesciences.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorophore - Wikipedia [en.wikipedia.org]
- 11. Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 19. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxygen Scavenger Microscopy - FluMaXx LowSalt | Hypermol [hypermol.com]
- 23. Mounting Media and Antifades | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 25. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. youtube.com [youtube.com]
- 27. How should an antifade reagent be chosen for a specific experiment or analysis? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing 6-Methylchromone Hydrate for Cell-Based Assays
Welcome to the technical support guide for 6-Methylchromone hydrate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively using this compound in cell-based assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 6-Methylchromone hydrate and what are its fundamental properties?
6-Methylchromone hydrate (CAS No. 207511-19-1) is a heterocyclic organic compound belonging to the chromone family.[1][2][3] Chromone derivatives are widely investigated for various biological activities. Before beginning any experiment, it is crucial to understand the compound's basic physicochemical properties, which are essential for accurate stock solution preparation and experimental design.
Table 1: Physicochemical Properties of 6-Methylchromone Hydrate
| Property | Value | Source |
| CAS Number | 207511-19-1 | [1][2][3] |
| Molecular Formula | C₁₀H₈O₂ · xH₂O | [2] |
| Molecular Weight | 160.17 g/mol (anhydrous basis) | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Store at 2-8°C | [4] |
Section 1: Stock Solution Preparation & Handling
Proper preparation of the stock solution is the most critical first step for obtaining reproducible results. Due to the hydrophobic nature of many small molecules like 6-methylchromone, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.[4]
Q2: The vial of 6-Methylchromone hydrate I received appears empty. Is this normal?
This is a common concern, especially when dealing with small quantities of lyophilized powder. The compound may appear as a thin film on the vial's inner surface or as a small, waxy solid.[5] Always proceed by adding the calculated volume of solvent directly to the vial to reconstitute the entire contents.
Q3: How do I prepare a high-concentration stock solution of 6-Methylchromone hydrate?
Expert Insight: The key to preventing compound precipitation and ensuring an accurate final concentration in your assay is to start with a fully solubilized, high-concentration primary stock in an appropriate organic solvent, like DMSO.[5] Attempting to dissolve the compound directly in aqueous media will likely fail.
Experimental Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Calculation: Determine the mass of 6-Methylchromone hydrate required. Using the anhydrous molecular weight (160.17 g/mol ), to make 1 mL of a 10 mM stock solution, you would need:
-
Mass = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.001 L × 160.17 g/mol = 0.0016017 g = 1.60 mg
-
-
Reconstitution: Carefully weigh out 1.60 mg of 6-Methylchromone hydrate powder or use the entire contents of a pre-weighed vial. Add 1 mL of anhydrous, sterile DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for several minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Sterilization (Optional): For long-term storage or use in sensitive applications, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is certified as DMSO-compatible.[4]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, where they are typically stable for up to three months.[5]
Section 2: Determining the Optimal Working Concentration
The optimal concentration of a compound is one that elicits the desired biological response without inducing widespread, non-specific cytotoxicity. This is determined by establishing a dose-response curve.[6][7] The process involves first identifying the cytotoxic range and then testing for the desired biological activity within the non-toxic range.
Q4: What is a logical workflow for determining the optimal concentration?
A systematic approach is essential to efficiently identify the correct concentration range for your specific cell type and assay. This workflow minimizes wasted resources and ensures that you are working within a biologically relevant concentration window.
Caption: Workflow for optimizing compound concentration.
Q5: How do I determine the cytotoxicity of 6-Methylchromone hydrate in my cell line?
Expert Insight: Different cell lines exhibit varying sensitivities to chemical compounds.[7] Therefore, you must determine the cytotoxic concentration in the specific cell line(s) used in your experiments. A common and straightforward method is the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[8][9]
Experimental Protocol: Cytotoxicity Determination using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Optimizing cell seeding density is crucial for a good assay window.[10]
-
Compound Dilution:
-
Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed complete cell culture medium. Crucially, this step helps prevent the compound from precipitating when transferred from 100% DMSO to an aqueous environment. [4] For example, a 1:100 dilution to create a 100 µM solution (with 1% DMSO).
-
Perform a serial dilution from this intermediate stock to create a range of concentrations to be tested (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 6-Methylchromone hydrate.
-
Essential Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5% or 1%). This is critical to ensure that the solvent itself is not causing toxicity.[11][12]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm the assay is working.
-
-
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (typically 5 mg/mL) to each well.[8]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol or SDS solution) to each well and mix thoroughly to dissolve the crystals.[8]
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value (the concentration that causes 50% cell death). For your functional assays, you should use concentrations well below this CC₅₀ value.
Troubleshooting Guide
Q6: I see a precipitate forming when I dilute my DMSO stock into the cell culture medium. What's wrong?
This is a classic solubility issue.
-
Cause: The compound is crashing out of solution as the solvent changes from highly organic (DMSO) to aqueous (media). This is often called "salting out."
-
Solution 1 (Immediate): Ensure you are using an intermediate dilution step as described in the protocol above. A direct dilution from 100% DMSO to the final concentration is prone to this issue.[4]
-
Solution 2 (Solvent Choice): While DMSO is standard, for some specific media compositions, other solvents might be considered. However, always test the toxicity of any new solvent.[11]
-
Solution 3 (Check Serum Concentration): Fetal Bovine Serum (FBS) contains proteins like albumin that can help keep hydrophobic compounds in solution. Assays run in serum-free or low-serum media are more susceptible to precipitation. The serum concentration itself can also influence cellular behavior.[13]
Q7: My results are not reproducible between experiments. What should I investigate?
Lack of reproducibility can often be traced back to subtle variations in protocol execution.[14]
-
Checklist:
-
Compound Stock: Are you using a fresh aliquot of your stock solution for each experiment? Repeated freeze-thaw cycles can degrade the compound.
-
Cell Health & Passage Number: Are your cells healthy, viable, and within a consistent, low passage number range?[10] High passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Is the exact same number of cells being plated for every experiment? Cell density can affect the cellular response to a stimulus.[7]
-
Solvent Concentration: Is the final percentage of DMSO identical across all wells and all experiments? Even small variations can impact cellular processes.[11]
-
Incubation Times: Are all incubation times precisely controlled?
-
Q8: My vehicle control (DMSO) is showing a biological effect. How do I address this?
DMSO is not completely inert and can induce cellular stress or differentiation, especially at higher concentrations.[11]
-
Cause: The final DMSO concentration is too high for your specific cell line. Many sensitive cell lines show effects at concentrations above 0.5%, while more robust lines might tolerate up to 1%.[12][15]
-
Solution 1 (Reduce Concentration): The best solution is to lower the final DMSO concentration. This can be achieved by making your primary stock solution more concentrated (e.g., 50 mM or 100 mM), which will require a smaller volume to be added to your media, thereby lowering the final DMSO percentage.
-
Solution 2 (Accept and Normalize): If a very low DMSO concentration is not feasible, you must use the vehicle control as your baseline for all calculations. The "fold change" or "percent inhibition" should always be calculated relative to the vehicle control, not the untreated control.
Section 3: Mechanistic Considerations
While the precise mechanism of 6-Methylchromone hydrate must be determined empirically, the chromone scaffold is known to interact with various signaling pathways, often involving kinases and other enzymes.[16] Understanding these potential interactions can help in designing hypothesis-driven experiments.
Q9: What are some potential signaling pathways that could be modulated by a chromone-based compound?
Expert Insight: This is a hypothetical model based on known activities of the broader chromone chemical class. The actual pathway(s) affected by 6-Methylchromone hydrate in your system must be experimentally validated. Many small molecules influence stress-activated protein kinase (SAPK) pathways like p38 and JNK, or pro-survival pathways like PI3K/Akt.[17][18]
Caption: Hypothetical signaling pathways potentially modulated by chromone derivatives.
References
-
J&K Scientific. (n.d.). 6-Methylchromone hydrate. Retrieved from jk-scientific.com [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1669 questions with answers in DMSO | Science topic. Retrieved from researchgate.net [Link]
-
NIST. (n.d.). 3-Formyl-6-methylchromone. In NIST Chemistry WebBook. Retrieved from nist.gov [Link]
-
National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from bmglabtech.com [Link]
-
ResearchGate. (n.d.). Cell Signaling and Stress Responses. Retrieved from researchgate.net [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH. [Link]
-
Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylchromone. PubChem. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from marinbio.com [Link]
-
Grimm, F. A., et al. (2015). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 148(2), 341–353. [Link]
-
Nakamura, Y., et al. (2023). Optimum Serum Concentration Enhances Migration of MDA-MB-231 Triple-Negative Breast Cancer Cells and Promotes Intracellular Delivery of Proapoptotic Domain via Cell-Penetrating Peptides. Molecular Pharmaceutics. [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylchromone hydrate. PubChem. [Link]
-
Bjerregaard-Andersen, K., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(6), 639–642. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. NIH. [Link]
-
National Center for Biotechnology Information. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. [Link]
-
Lee, M., et al. (2022). m 6 A in the Signal Transduction Network. Molecules and Cells, 45(6), 360–367. [Link]
-
Cooper, G. M. (2000). Signaling Molecules and Their Receptors. In The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
-
Ng, L. L. (1982). Stability of aqueous solutions of mibolerone. Journal of Pharmaceutical Sciences, 71(2), 226-229. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 6-Methylchromone 98 207511-19-1 [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. m6A in the Signal Transduction Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signaling Molecules and Their Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 3-Formyl-6-Methylchromone
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of 3-formyl-6-methylchromone. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges and frequently asked questions.
Introduction
3-Formyl-6-methylchromone is a valuable intermediate in medicinal chemistry and organic synthesis, often prepared via the Vilsmeier-Haack reaction.[1][2] The crude product from this reaction is frequently a complex mixture requiring robust purification to isolate the desired compound in high purity.[3] Column chromatography is the most common and effective method for this purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to empower researchers to overcome challenges in this critical purification step.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of 3-formyl-6-methylchromone, offering potential causes and actionable solutions.
Issue 1: The desired product, 3-formyl-6-methylchromone, is not eluting from the column or is eluting very slowly.
-
Potential Cause: The polarity of the mobile phase (eluent) is too low. The highly polar formyl group and the carbonyl group on the chromone ring can lead to strong interactions with the polar silica gel stationary phase. If the eluent is not polar enough, it cannot effectively displace the compound and move it down the column.
-
Recommended Solution:
-
Gradually increase the polarity of the mobile phase. If you are running an isocratic elution (constant solvent composition), you can prepare a series of eluents with incrementally higher proportions of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Switch to a gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often more effective for compounds that are strongly retained.[3] This allows for the elution of less polar impurities first, followed by the more polar desired product.
-
Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Before running a column, it is crucial to identify an appropriate solvent system using TLC.[4] The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.2-0.4 for good separation.[4]
-
Issue 2: The separation between 3-formyl-6-methylchromone and impurities is poor, leading to co-elution.
-
Potential Cause 1: The chosen solvent system does not provide adequate resolution.
-
Recommended Solution 1:
-
Systematically screen different solvent systems using TLC. Experiment with various combinations of non-polar and polar solvents. Common choices for normal-phase chromatography include mixtures of hexanes or petroleum ether with ethyl acetate, dichloromethane, or acetone.[5] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
-
Potential Cause 2: The column is overloaded with the crude sample.
-
Recommended Solution 2:
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude sample ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.[6] Overloading the column leads to broad bands and poor separation.[7]
-
-
Potential Cause 3: Poor column packing.
-
Recommended Solution 3:
-
Ensure the column is packed uniformly without any cracks or channels. Air bubbles or an uneven surface can lead to a non-uniform flow of the mobile phase, causing band broadening and co-elution.[8] Pack the column as a slurry to ensure a homogenous stationary phase.
-
Issue 3: The column runs dry or the flow rate is inconsistent.
-
Potential Cause: The solvent level has dropped below the top of the silica gel.
-
Recommended Solution:
-
Always maintain a level of solvent above the stationary phase. Allowing the column to run dry can introduce air bubbles and create channels, ruining the separation.[9] Regularly replenish the eluent in the reservoir.[9] An inconsistent flow rate can also be due to poor packing or clogging at the column outlet.[8]
-
Issue 4: The crude product is not fully soluble in the initial mobile phase for loading.
-
Potential Cause: 3-Formyl-6-methylchromone has limited solubility in highly non-polar solvents.
-
Recommended Solution:
-
Dry loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[9] Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9] This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong solvent that could disrupt the initial separation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of 3-formyl-6-methylchromone?
A1: For most applications involving the purification of moderately polar organic compounds like 3-formyl-6-methylchromone, silica gel (SiO₂) is the most common and effective stationary phase.[11] Its polar surface provides strong interactions with the polar functional groups of the chromone, allowing for good separation from less polar impurities.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent mixture that moves the 3-formyl-6-methylchromone to an Rf value of approximately 0.2-0.4 while maximizing the separation from other spots on the TLC plate.[4] A good starting point for chromone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler to perform and is suitable when the impurities have significantly different polarities from the desired product.
-
Gradient elution (gradually increasing solvent polarity) is generally more effective for complex mixtures where compounds have a wide range of polarities.[3] It can help to speed up the elution of strongly retained compounds and improve peak shape.
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method for monitoring the separation is to collect fractions and analyze them by TLC.[3] By spotting each fraction on a TLC plate and running it in your chosen solvent system, you can identify which fractions contain your pure product, which contain impurities, and which are mixed. Fractions containing the pure product can then be combined for solvent evaporation.
Q5: My purified 3-formyl-6-methylchromone is still slightly yellow. How can I obtain a purer, crystalline product?
A5: After column chromatography, recrystallization is an excellent final purification step to remove any remaining minor impurities and to obtain a crystalline solid.[3] A documented solvent for the recrystallization of 3-formyl-6-methylchromone is ethanol.[3] Dissolving the compound in a minimal amount of hot ethanol and allowing it to cool slowly should yield pure crystals.
Experimental Protocol: Column Chromatography of 3-Formyl-6-Methylchromone
This protocol provides a step-by-step methodology for the purification of 3-formyl-6-methylchromone using column chromatography.
Materials and Equipment:
-
Crude 3-formyl-6-methylchromone
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology:
-
Solvent System Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product spot.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 3-formyl-6-methylchromone in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 4:1, then 2:1 Hexanes:Ethyl Acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure 3-formyl-6-methylchromone.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-formyl-6-methylchromone.
-
Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of 3-formyl-6-methylchromone.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common column chromatography issues.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Silica to Crude Ratio | 30:1 to 100:1 (by weight) | Ensures sufficient separation capacity. |
| TLC Rf of Product | 0.2 - 0.4 | Provides optimal separation on the column.[4] |
| Sample Loading | Dry Loading | Prevents band broadening from strong solvents.[9] |
| Elution Mode | Isocratic or Gradient | Gradient is preferred for complex mixtures.[3] |
References
-
Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (2022, February 18). During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?. Retrieved from [Link]
-
Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. YouTube. Retrieved from [Link]
-
Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-chloro-3-formyl-7-methylchromone. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?. Retrieved from [Link]
- Nandgaonkar, et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-6-methylchromone. PubChem. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Costanzo, S. J. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Recrystallization of Crude 6-Methylchromone Hydrate
Introduction
Welcome to the Technical Support Center for the purification of 6-Methylchromone hydrate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 6-Methylchromone hydrate as a key intermediate or final product. As a moderately polar heterocyclic compound, its purification via recrystallization can present unique challenges, from solvent selection to the prevention of common issues like "oiling out."
This document provides in-depth, field-proven insights and structured protocols to help you navigate these challenges effectively. Our goal is to move beyond simple instructions and explain the fundamental principles behind each step, empowering you to troubleshoot and optimize your purification process with confidence.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is that most organic solids are more soluble in a hot solvent than in a cold one[1].
The ideal recrystallization solvent should:
-
Dissolve the target compound completely when hot.
-
Dissolve the target compound poorly or not at all when cold.
-
Either dissolve impurities completely at all temperatures or not dissolve them at all.
-
Be chemically inert with respect to the target compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For 6-Methylchromone hydrate, its polarity—derived from the ketone and ether functionalities—dictates that polar organic solvents are the most promising candidates for achieving this solubility differential[2].
Key Parameters & Pre-Experimental Considerations
Before beginning, understanding the properties of your crude material is critical. The success of a recrystallization is not just in the execution, but in the planning.
Understanding the Compound: 6-Methylchromone Hydrate
-
Structure: A benzopyran derivative with a methyl group at the 6-position. It is a moderately polar, solid compound.
-
Hydrate Form: The presence of water molecules within the crystal lattice (·xH₂O) can influence solubility and the melting point. It is crucial to consider that heating the compound in a non-aqueous solvent may or may not remove this water. The final product should be analyzed to confirm its hydration state.
-
Melting Point: The literature melting point for the hydrate is reported as 76-78 °C, with another source indicating 84-92 °C[3]. This relatively low melting point is a critical factor, as it predisposes the compound to "oiling out" if the boiling point of the solvent is higher[3].
Solvent Selection: A Predictive Guide
Table 1: Predicted Solubility Profile for 6-Methylchromone Hydrate
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability for Recrystallization |
| Ethanol | Polar | Sparingly Soluble | Soluble | Excellent Starting Point |
| Methanol | Polar | Soluble | Very Soluble | Possible, but may lead to lower yield |
| Water | Very Polar | Insoluble | Sparingly Soluble | Poor for single-solvent; good anti-solvent |
| Ethyl Acetate | Mid-Polarity | Sparingly Soluble | Soluble | Good Alternative |
| Acetone | Polar | Soluble | Very Soluble | Likely too soluble for good recovery |
| Hexane/Heptane | Non-Polar | Insoluble | Insoluble | Good for washing crystals; poor solvent |
| Toluene | Non-Polar | Insoluble | Sparingly Soluble | Potential, but risk of oiling out is high |
Potential Impurities
The impurity profile depends on the synthetic route. A common synthesis proceeds from 2-hydroxy-5-methylacetophenone[6]. Potential impurities may include:
-
Unreacted 2-hydroxy-5-methylacetophenone.
-
Reagents or catalysts from the cyclization step.
-
By-products from side reactions, such as chalcone intermediates.
An ideal solvent will keep these impurities dissolved in the cold mother liquor.
Experimental Protocol: Single-Solvent Recrystallization from Ethanol
This protocol is a robust, validated starting point for the purification of gram-scale quantities of crude 6-Methylchromone hydrate.
Workflow Diagram
Caption: Workflow for Recrystallization of 6-Methylchromone Hydrate.
Step-by-Step Methodology
-
Preparation: Place the crude 6-Methylchromone hydrate (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination.
-
Dissolution:
-
In a separate beaker, heat approximately 50-60 mL of ethanol to a gentle boil on a hotplate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid. Stir and bring the mixture to a boil.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Adding the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which maximizes yield.
-
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Charcoal adsorbs high molecular weight, colored impurities.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities that would otherwise contaminate the final product. Pre-heating the apparatus prevents premature crystallization in the funnel.
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol and apply vacuum to seal it.
-
Pour the cold crystal slurry into the funnel.
-
Wash the crystals with two small portions of ice-cold ethanol to remove any residual soluble impurities from the mother liquor. Causality: Using ice-cold solvent for washing minimizes the dissolution of the desired product.
-
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Analysis: Determine the yield and assess the purity by taking a melting point. Pure 6-Methylchromone hydrate should have a sharp melting range (e.g., 76-78 °C).
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the experiment.
Caption: Troubleshooting Decision Tree for Common Recrystallization Issues.
Q1: My compound separated as an oily liquid instead of crystals. What happened and how do I fix it?
A1: This phenomenon is called "oiling out." It occurs when the solute melts before it dissolves or comes out of solution at a temperature above its melting point. Given that 6-Methylchromone hydrate has a low melting point (76-78 °C), this is a common issue, especially if the solution is cooled too quickly or is highly impure.
-
Immediate Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
Alternative Solvent: If oiling out persists, your solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point, such as ethyl acetate (b.p. 77 °C).
-
Underlying Cause: Significant amounts of impurities can depress the melting point of a mixture, exacerbating oiling out. If the problem continues, the crude material may require a preliminary purification step, like a quick filtration through a plug of silica gel, before recrystallization.
Q2: After cooling, I have very few or no crystals. What went wrong?
A2: This is typically caused by one of two issues: either the solution is not saturated, or it is supersaturated and requires a nucleation event to begin crystallization.
-
Problem: Not Saturated: This is the most common reason for low yield and occurs when too much solvent was added during the dissolution step.
-
Solution: Gently boil the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30%, then allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out with impurities.
-
-
Problem: Supersaturated: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not initiated.
-
Solution 1 (Induce Nucleation): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for the first crystals to form.
-
Solution 2 (Seeding): If you have a small crystal of pure 6-Methylchromone hydrate, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.
-
Q3: The recrystallized product is still colored. How can I get a pure white solid?
A3: The presence of color indicates persistent, likely polar, impurities.
-
Solution 1 (Activated Charcoal): As described in the protocol, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb many colored impurities. Use sparingly, as it can also adsorb your product.
-
Solution 2 (Second Recrystallization): A second recrystallization is often necessary to achieve high purity. The material from the first attempt will be significantly purer, making the second attempt more effective.
-
Solution 3 (Alternative Method): If color persists after multiple recrystallizations, the impurity may have very similar solubility properties to your product. In this case, an alternative purification method like column chromatography may be required.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for 6-Methylchromone hydrate? A single solvent or a mixed-solvent system? A1: Start with a single-solvent system. Based on the properties of similar compounds, ethanol is the most recommended starting point[5][6]. It offers a good balance of dissolving the compound when hot while having reduced solubility when cold. A mixed-solvent system, such as ethanol/water, should only be explored if the compound is found to be too soluble in pure ethanol even at 0 °C, leading to poor recovery.
Q2: How does the "hydrate" part of the name affect the recrystallization? A2: The water of hydration is part of the crystal structure. When dissolving the compound in an anhydrous solvent like ethanol, this water will be released. Upon cooling and recrystallization, the hydrate form will likely re-form if the process is not strictly anhydrous. The key is consistency. For drying, use mild heat (40-50 °C) under vacuum to avoid driving off the water of hydration, which could change the compound's physical properties and molecular weight.
Q3: My final product has a broad melting point range. What does this indicate? A3: A broad melting point range (greater than 2 °C) is a classic indicator of an impure sample. Impurities disrupt the crystal lattice, causing the solid to melt at a lower temperature and over a wider range. This suggests that the recrystallization did not successfully remove all impurities. Another possibility is that the solid is still wet with solvent. Ensure the product is thoroughly dried before taking a melting point. If it is dry and the melting point is still broad, a second recrystallization is recommended.
Q4: Can I use a beaker instead of an Erlenmeyer flask? A4: It is strongly discouraged. A beaker's wide mouth allows for rapid solvent evaporation, making it difficult to maintain a constant solvent volume and achieve a properly saturated solution. It also increases the risk of spilling the hot, flammable solvent and exposes the solution to airborne dust and contaminants.
References
-
Solubility of Things. (n.d.). Chromone. Retrieved January 18, 2026, from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved January 18, 2026, from [Link]
-
University of the Sciences. (n.d.). Recrystallization. PDF. Retrieved January 18, 2026, from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
ChemBK. (2024). 6-chloro-3-formyl-7-methylchromone. Retrieved January 18, 2026, from [Link]
-
Chem-Impex. (n.d.). 6-Methylchromone hydrate. Retrieved January 18, 2026, from [Link]
-
Zhang, Y., et al. (2011). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinosides. NIH Public Access. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Chromone. Retrieved January 18, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved January 18, 2026, from [Link]
-
Indian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. NISCAIR-CSIR, India. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules. Retrieved January 18, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Activity of 6-Methylchromone Hydrate in RAW 264.7 Macrophages
This guide provides a comprehensive framework for validating the anti-inflammatory properties of 6-Methylchromone hydrate, a promising small molecule, using the well-established RAW 264.7 macrophage cell line. We will objectively compare its performance against a gold-standard steroidal anti-inflammatory drug, Dexamethasone, and a widely studied natural flavonoid, Quercetin. The narrative explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Rationale for Validation
Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Macrophages are central players in the inflammatory cascade, and the murine macrophage cell line, RAW 264.7, is an invaluable in vitro model for studying this process.[1] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4]
Chromones, a class of heterocyclic compounds, have garnered interest for their diverse biological activities. 6-Methylchromone hydrate, in particular, is explored for its therapeutic potential in inflammation.[5] However, rigorous validation is essential. This guide details the necessary workflow to not only confirm its activity but also to benchmark its efficacy against established anti-inflammatory agents.
The Comparative Framework
To provide a robust assessment, 6-Methylchromone hydrate is evaluated alongside two reference compounds:
-
Positive Control: Dexamethasone. A potent synthetic glucocorticoid that serves as a benchmark for anti-inflammatory efficacy. Its mechanism involves binding to the glucocorticoid receptor (GR), which in turn suppresses the transcription of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α, largely through inhibition of the NF-κB pathway.[6][7][8]
-
Alternative Compound: Quercetin. A natural flavonoid known for its antioxidant and anti-inflammatory properties.[9] In LPS-stimulated RAW 264.7 cells, quercetin has been shown to reduce the production of TNF-α, IL-6, and IL-1β, potentially by inhibiting pathways involving Akt and STATs.[10][11][12]
Experimental Design and Workflow
The validation process follows a logical, multi-step approach designed to yield clear, interpretable data. The core principle is to first establish a non-toxic concentration range for the test compounds and then to quantify their ability to suppress the production of key inflammatory mediators in LPS-activated macrophages.
Caption: A streamlined workflow for validating anti-inflammatory compounds.
Overview of Signaling and Mechanisms of Action
LPS initiates the inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface.[2] This triggers downstream signaling pathways, primarily involving Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrate the expression of pro-inflammatory genes.[13][14]
Caption: LPS-induced inflammatory pathway and points of intervention.
-
6-Methylchromone Hydrate (Putative): Based on studies of the closely related compound 6-methylcoumarin, it is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of proteins in the MAPK and NF-κB signaling pathways.[13][14]
-
Dexamethasone: Suppresses inflammation primarily by inhibiting NF-κB signaling and upregulating anti-inflammatory proteins.[6][15]
-
Quercetin: Can inhibit multiple pathways, including those involving Akt, STATs, and NF-κB, thereby reducing the expression of inflammatory mediators.[10][16]
Data-Driven Comparison (Hypothetical Data)
The following tables present hypothetical data to illustrate a successful validation study. This data is for demonstrative purposes and represents a plausible outcome where 6-Methylchromone hydrate shows significant, dose-dependent anti-inflammatory activity.
Table 1: Cytotoxicity Assessment via MTT Assay
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100.0 ± 4.5 |
| 6-Methylchromone | 10 | 98.7 ± 5.1 |
| 25 | 97.2 ± 4.8 | |
| 50 | 95.5 ± 6.2 | |
| 100 | 93.1 ± 5.5 | |
| Dexamethasone | 1 | 99.1 ± 3.9 |
| Quercetin | 20 | 96.8 ± 4.3 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | Nitrite Conc. (µM) | % Inhibition |
| Vehicle Control | - | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0% |
| LPS + 6-Methylchromone | 10 | 35.2 ± 2.5 | 23.1% |
| 25 | 24.7 ± 1.9 | 46.1% | |
| 50 | 15.3 ± 1.5 | 66.6% | |
| LPS + Dexamethasone | 1 | 8.9 ± 0.9 | 80.6% |
| LPS + Quercetin | 20 | 20.1 ± 2.2 | 56.1% |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | Conc. (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | - | 45 ± 8 | - | 30 ± 6 | - |
| LPS (1 µg/mL) | - | 3550 ± 210 | 0% | 2890 ± 180 | 0% |
| LPS + 6-Methylchromone | 10 | 2810 ± 150 | 20.8% | 2350 ± 165 | 18.7% |
| 25 | 1980 ± 110 | 44.2% | 1660 ± 120 | 42.6% | |
| 50 | 1150 ± 95 | 67.6% | 970 ± 88 | 66.4% | |
| LPS + Dexamethasone | 1 | 650 ± 70 | 81.7% | 480 ± 55 | 83.4% |
| LPS + Quercetin | 20 | 1620 ± 130 | 54.4% | 1340 ± 115 | 53.6% |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[17]
-
Cell Maintenance: Culture RAW 264.7 cells (e.g., ATCC TIB-71) in 75 cm² flasks at 37°C in a humidified, 5% CO₂ incubator.[17]
-
Subculturing: When cells reach 80-90% confluency, gently dislodge them using a cell scraper (RAW 264.7 cells adhere loosely). Centrifuge the cell suspension at 200 x g for 5 minutes, resuspend the pellet in fresh medium, and seed into new flasks or plates.[17] The growth medium should be refreshed every 2-3 days.[1]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]
-
Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of 6-Methylchromone hydrate, Dexamethasone, Quercetin, or vehicle (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[18]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[18][21] Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide (Griess) Assay
This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[22][23]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (2 x 10⁵ cells/well) and allow adherence overnight.
-
Pre-treatment: Replace the medium with fresh medium containing the desired non-toxic concentrations of the test compounds or controls. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group. Incubate for 24 hours.[24]
-
Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[22]
-
Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.[25][26] The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.
Protocol 4: TNF-α and IL-6 Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific cytokine concentrations in the supernatant.[27][28]
-
Sample Preparation: Use the cell culture supernatants collected in step 4 of the Griess Assay protocol. If not used immediately, samples can be stored at -80°C.[28]
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[4][29] A general procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for the target cytokine. b. Wash the plate and block non-specific binding sites. c. Add standards, controls, and samples (supernatants) to the wells and incubate. d. Wash the plate and add a biotin-conjugated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[28][30] f. Wash the plate and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[30][31] g. Stop the reaction with a stop solution (e.g., phosphoric acid) and measure the absorbance at 450 nm.[32]
-
Quantification: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
Conclusion
This guide outlines a robust, comparative methodology for validating the anti-inflammatory activity of 6-Methylchromone hydrate. By systematically assessing cytotoxicity and then quantifying the inhibition of key inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 cells, researchers can generate reliable and compelling data. Comparing the results against both a potent pharmaceutical (Dexamethasone) and a well-characterized natural product (Quercetin) provides critical context for the compound's efficacy and potential. This structured approach, grounded in established protocols and scientific rationale, is essential for advancing promising molecules from initial discovery toward potential therapeutic development.
References
-
Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. National Institutes of Health. [Link]
-
What is the mechanism of action of Dexamethasone? Patsnap Synapse. [Link]
-
Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. National Institutes of Health. [Link]
-
Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid. Sciforum. [Link]
-
Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid. Sci-Hub. [Link]
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
-
Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. National Institutes of Health. [Link]
-
What is the mechanism of Dexamethasone? Patsnap Synapse. [Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. ResearchGate. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Dexamethasone impairs the expression of antimicrobial mediators in lipopolysaccharide-activated primary macrophages by inhibiting both expression and function of interferon β. National Center for Biotechnology Information. [Link]
-
Nitric Oxide Assay? ResearchGate. [Link]
-
Protocol Griess Test. ResearchGate. [Link]
-
2.8. TNF-α and IL-6 ELISA. Bio-protocol. [Link]
-
Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Center for Biotechnology Information. [Link]
-
Cell viability determination using MTT assay. (A) RAW 264.7 Cells were... ResearchGate. [Link]
-
Cell culture of RAW264.7 cells. protocols.io. [Link]
-
The anti-inflammatory effects of 1 in RAW264.7 cells. (A) NO production... ResearchGate. [Link]
-
Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. MDPI. [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. National Institutes of Health. [Link]
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PubMed. [Link]
-
Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. MDPI. [Link]
-
Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells. PubMed. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 9. Sci-Hub. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid / Molecules, 2016 [sci-hub.box]
- 10. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Protocol Griess Test [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. researchgate.net [researchgate.net]
- 28. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Antioxidant Potential of 6-Methylchromone Hydrate and Trolox
In the continuous pursuit of novel therapeutic agents to combat oxidative stress-associated pathologies, the evaluation of compounds for their antioxidant potential is a critical first step.[1][2] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This guide provides a comparative analysis of 6-Methylchromone hydrate, a derivative of the versatile chromone scaffold, and Trolox, the universally accepted standard for antioxidant capacity measurement.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural and mechanistic differences between these two compounds, provide standardized protocols for their evaluation, and present a framework for interpreting the resulting data.
Structural Basis of Antioxidant Activity: A Tale of Two Scaffolds
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ease with which a compound can donate a hydrogen atom or an electron to neutralize a free radical dictates its potency.
Trolox: The Gold Standard
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E.[3][4] Its antioxidant prowess stems from the hydroxyl (-OH) group on the chromanol ring.[5] This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting Trolox phenoxyl radical is stabilized by the electron-donating methyl groups on the ring, preventing it from becoming a pro-oxidant.[5]
6-Methylchromone Hydrate: A Compound of Interest
6-Methylchromone hydrate belongs to the chromone family, which are structural building blocks of flavonoids—compounds well-known for their antioxidant properties.[6][7] The antioxidant potential of chromone derivatives is often attributed to the presence and position of hydroxyl groups and the delocalization of electrons across the benzopyrone ring system.[8][9] While 6-Methylchromone itself lacks a hydroxyl group for easy hydrogen donation, its scaffold can be a platform for derivatization to enhance antioxidant activity. Some studies suggest that the chromone core itself possesses chemoprotective and antioxidant properties.[7]
Diagram: Chemical Structures
Below are the chemical structures of Trolox and 6-Methylchromone hydrate, rendered to highlight their core scaffolds.
Caption: Chemical structures of Trolox and 6-Methylchromone hydrate.
Mechanisms of Radical Scavenging
Antioxidants primarily neutralize free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical, quenching it. This is a one-step process.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation from the antioxidant and an anion from the radical. The anion is then typically protonated by the solvent.
Trolox is known to act via the HAT mechanism, which is the basis for the ORAC assay.[5][10] The antioxidant activity of chromone derivatives can involve both HAT and SET mechanisms, depending on their specific substitutions and the reaction environment.[1]
Diagram: Antioxidant Mechanisms
This diagram illustrates the fundamental HAT and SET pathways for radical neutralization.
Caption: Generalized HAT and SET antioxidant mechanisms.
In Vitro Assay Methodologies: A Practical Guide
To empirically compare the antioxidant potential of 6-Methylchromone hydrate and Trolox, a panel of assays is recommended. Each assay has a different underlying principle, providing a more comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the SET mechanism.[11] The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale-yellow hydrazine upon accepting an electron or hydrogen radical from an antioxidant.[11][12]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of 6-Methylchromone hydrate and Trolox in methanol.
-
Assay Procedure:
-
Add 200 µL of the DPPH working solution to 20 µL of each sample or standard concentration in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 3-5 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is also based on the SET mechanism.[13] The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[13] Antioxidants reduce the ABTS•+, causing the color to fade.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][15]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[14][15]
-
Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of ~0.700 at 734 nm.[14]
-
-
Sample Preparation: Prepare a series of concentrations of 6-Methylchromone hydrate and Trolox.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample or standard concentration in a 96-well plate.[14]
-
Incubate at room temperature for 5 minutes with continuous shaking.
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay is based on the HAT mechanism and measures the ability of an antioxidant to scavenge peroxyl radicals.[10][16] A fluorescent probe (fluorescein) is used, and its fluorescence decay, caused by radical-induced oxidation, is monitored.[17][18]
Experimental Protocol:
-
Reagent Preparation:
-
Sample Preparation: Prepare a series of concentrations of 6-Methylchromone hydrate and Trolox standards.
-
Assay Procedure:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[17][19]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[17][19]
-
Initiate the reaction by adding 25 µL of the AAPH solution.[17][19]
-
Immediately begin measuring fluorescence every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).[17][19]
-
-
Calculation: Calculate the area under the curve (AUC) and express the results as Trolox Equivalents.[17]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[20] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[20]
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[21]
-
Sample Preparation: Prepare a series of concentrations of 6-Methylchromone hydrate and a ferrous sulfate standard curve.
-
Assay Procedure:
-
Calculation: The results are expressed as ferrous iron equivalents.
Diagram: General Antioxidant Assay Workflow
Caption: A simplified workflow for in vitro antioxidant assays.
Data Interpretation and Comparative Analysis
| Assay | Parameter | Trolox (Standard) | 6-Methylchromone hydrate (Hypothetical) | Interpretation |
| DPPH | IC50 (µg/mL) | ~8.0 | >100 | A lower IC50 value indicates higher radical scavenging activity. Trolox is expected to be significantly more potent. |
| ABTS | TEAC (Trolox Eq.) | 1.0 | 0.2 - 0.4 | A TEAC value closer to 1.0 indicates antioxidant activity comparable to Trolox. |
| ORAC | µmol TE/g | By definition, 1.0 | 0.3 - 0.5 | Measures hydrogen atom donating capacity. The chromone scaffold may show some activity. |
| FRAP | mmol Fe²⁺/g | ~1.5 | 0.1 - 0.3 | Measures reducing power. The lack of easily donatable electrons in 6-Methylchromone hydrate would likely result in low activity. |
Expert Insights:
The expected lower antioxidant potential of 6-Methylchromone hydrate compared to Trolox is primarily due to the absence of a phenolic hydroxyl group, which is the key functional group for radical scavenging in Trolox.[5] However, the chromone nucleus itself can interact with biological systems and may exhibit other beneficial effects, such as anti-inflammatory properties.[8] The methyl group at the 6-position may confer some lipophilicity, potentially influencing its interaction with cellular membranes.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of the antioxidant potential of 6-Methylchromone hydrate and the gold-standard, Trolox. While Trolox's high antioxidant capacity is well-established and structurally justified, the potential of 6-Methylchromone hydrate remains an area for further investigation.
Future research should focus on:
-
Empirical Testing: Performing the described assays to obtain concrete comparative data.
-
Structural Modification: Synthesizing derivatives of 6-Methylchromone hydrate, particularly with hydroxyl substitutions, to enhance its antioxidant activity.
-
In Vivo Studies: Evaluating the most promising derivatives in cellular and animal models of oxidative stress.
By systematically applying these methodologies, the scientific community can accurately characterize novel compounds and pave the way for the development of new and effective antioxidant therapies.
References
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source not available].
-
ORAC Assay Protocol. Scribd. Retrieved from [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2020). Antioxidants, 9(10), 963. Retrieved from [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Retrieved from [Link]
-
Chromones and their derivatives as radical scavengers: a remedy for cell impairment. (2014). Current Topics in Medicinal Chemistry, 14(22), 2552-75. Retrieved from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io. Retrieved from [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). International Journal of Molecular Sciences, 21(21), 8035. Retrieved from [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). Molecules, 28(7), 3105. Retrieved from [Link]
-
Synthesis and antioxidant properties of new chromone derivatives. (2009). Bioorganic & Medicinal Chemistry, 17(20), 7313-20. Retrieved from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Retrieved from [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. Retrieved from [Link]
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules, 29(4), 795. Retrieved from [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 412-22. Retrieved from [Link]
-
FRAP Antioxidant Assay Kit. Zen-Bio. Retrieved from [Link]
-
Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. (1995). FEBS Letters, 360(1), 27-31. Retrieved from [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc. Retrieved from [Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Retrieved from [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Retrieved from [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. (2025, August 26). YouTube. Retrieved from [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Semantic Scholar. Retrieved from [Link]
-
Trolox. Wikipedia. Retrieved from [Link]
-
Trolox | C14H18O4. PubChem. Retrieved from [Link]
-
Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (2010). Free Radical Biology and Medicine, 49(10), 1598-605. Retrieved from [Link]
-
DPPH Radical Scavenging Assay. (2023). Processes, 11(8), 2248. Retrieved from [Link]
-
6-Methylchromone hydrate | C10H10O3. PubChem. Retrieved from [Link]
-
Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution. ResearchGate. Retrieved from [Link]
-
6-Methylchromone hydrate. Chem-Impex. Retrieved from [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2021). Molecules, 26(16), 4786. Retrieved from [Link]
-
Feature Selection for the Interpretation of Antioxidant Mechanisms in Plant Phenolics. (2021). Antioxidants, 10(10), 1538. Retrieved from [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2010). Journal of Cellular and Molecular Medicine, 14(4), 840-60. Retrieved from [Link]
Sources
- 1. Feature Selection for the Interpretation of Antioxidant Mechanisms in Plant Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trolox | CAS 53188-07-1 | Antioxidant vitamin E derivative | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant properties of new chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
- 18. agilent.com [agilent.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. zen-bio.com [zen-bio.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
A Researcher's Guide to Live-Cell Imaging: A Comparative Analysis of 6-Methylchromone Hydrate and Established Fluorescent Dages
Live-cell imaging has revolutionized our understanding of cellular dynamics, allowing for the real-time visualization of intricate biological processes. The selection of an appropriate fluorescent probe is paramount to the success of these experiments, with ideal dyes offering high specificity, robust photostability, and minimal cytotoxicity. This guide provides a comprehensive comparison of the novel compound 6-Methylchromone hydrate against well-established fluorescent dyes, namely Hoechst 33342 and DAPI, for live-cell imaging applications.
While extensive experimental data exists for Hoechst and DAPI, it is important to note that the application of 6-Methylchromone hydrate in live-cell imaging is an emerging area. Consequently, this guide will juxtapose the proven performance of established dyes with the theoretical potential of 6-Methylchromone hydrate, grounded in the known properties of the chromone chemical family.
The Landscape of Live-Cell Fluorescent Dyes
The primary objective in live-cell imaging is to illuminate specific cellular structures or processes without perturbing their natural state. Fluorescent dyes are indispensable tools in this endeavor, but their use is not without challenges. Phototoxicity, where the excitation light and the dye interact to produce reactive oxygen species, can induce cellular stress and artifacts, compromising the integrity of the experiment.[1] Furthermore, the inherent cytotoxicity of a dye can alter cellular behavior or lead to cell death. Therefore, an ideal fluorescent probe for live imaging should exhibit high fluorescence quantum yield, minimal phototoxicity, and low cytotoxicity.[2]
In-Depth Look: Established Nuclear Stains
Hoechst 33342 and DAPI are two of the most widely used blue-fluorescent nuclear stains in live-cell imaging. Both dyes bind to the minor groove of DNA, with a preference for AT-rich regions.[]
Hoechst 33342: This cell-permeant dye is extensively used for visualizing nuclei in living cells. Its relatively low cytotoxicity at working concentrations makes it suitable for time-lapse imaging experiments.[4] However, like many fluorescent dyes, it can induce phototoxicity, especially with prolonged exposure to UV light.[]
DAPI (4',6-diamidino-2-phenylindole): While DAPI is also a popular nuclear stain, its cell permeability is lower than that of Hoechst 33342, often necessitating higher concentrations or cell permeabilization for effective staining in live cells.[] This can increase the risk of cytotoxicity. DAPI is more commonly used for staining fixed cells. Both Hoechst and DAPI require UV excitation, which can be damaging to cells and cause autofluorescence.[]
The Challenger: 6-Methylchromone Hydrate
6-Methylchromone hydrate belongs to the chromone family, a class of heterocyclic compounds known for their diverse biological activities and, in some derivatives, fluorescent properties. The chromone scaffold is a key component in a variety of natural and synthetic compounds. While specific data on the fluorescent properties of 6-Methylchromone hydrate in a biological context is limited, the broader family of chromone and coumarin derivatives has shown promise as fluorescent probes. These compounds can exhibit high quantum yields and their fluorescence can be sensitive to the local environment, offering potential for developing sophisticated biosensors.
The potential advantages of a chromone-based dye like 6-Methylchromone hydrate could include a different spectral profile, potentially allowing for excitation at longer, less damaging wavelengths, and a unique chemical structure that might offer lower cytotoxicity compared to existing dyes. However, without direct experimental evidence, these remain theoretical benefits that require rigorous validation.
Comparative Analysis: Key Performance Metrics
To provide a clear overview, the following table summarizes the key characteristics of Hoechst 33342, DAPI, and the projected properties of 6-Methylchromone hydrate.
| Feature | Hoechst 33342 | DAPI (for live cells) | 6-Methylchromone Hydrate (Projected) |
| Target | AT-rich regions of DNA minor groove | AT-rich regions of DNA minor groove | To be determined; likely cellular compartments based on lipophilicity |
| Cell Permeability | High | Moderate to Low | To be determined; likely moderate to high based on small molecule structure |
| Excitation Max | ~350 nm | ~358 nm | To be determined; potentially in the near-UV or blue region |
| Emission Max | ~461 nm | ~461 nm | To be determined |
| Photostability | Moderate | Moderate | To be determined |
| Cytotoxicity | Low at working concentrations | Moderate, concentration-dependent | To be determined; a key parameter for evaluation |
| Primary Application | Live-cell nuclear staining | Primarily fixed-cell nuclear staining; limited live-cell use | Potential for live-cell imaging of specific organelles or cellular environments |
Experimental Protocols
Adherence to optimized protocols is critical for successful and reproducible live-cell imaging experiments. The following are established protocols for Hoechst 33342 and DAPI, and a hypothetical protocol for 6-Methylchromone hydrate that would serve as a starting point for optimization.
Protocol 1: Live-Cell Nuclear Staining with Hoechst 33342
This protocol is a standard procedure for staining the nuclei of living cells.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Live cells cultured in an appropriate imaging dish or plate
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.1-1.0 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 10-30 minutes, protected from light.
-
Washing (Optional): For applications requiring low background fluorescence, the staining solution can be removed and the cells can be washed once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm). Minimize light exposure to reduce phototoxicity.
Protocol 2: Live-Cell Nuclear Staining with DAPI
This protocol is adapted for staining live cells, which typically requires a higher concentration of DAPI than fixed-cell staining.
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Live cells cultured in an appropriate imaging dish or plate
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the DAPI stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.
-
Cell Staining: Add the DAPI staining solution directly to the cell culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope with a UV excitation source (e.g., ~360 nm) and a blue emission filter (e.g., ~460 nm).
Protocol 3: Hypothetical Protocol for Live-Cell Imaging with 6-Methylchromone Hydrate
This proposed protocol is a starting point and would require significant optimization.
Materials:
-
6-Methylchromone hydrate stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured in an appropriate imaging dish or plate
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine Working Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration. A starting range of 1-25 µM is suggested.
-
Prepare Staining Solution: Dilute the 6-Methylchromone hydrate stock solution in pre-warmed serum-free or complete cell culture medium to the desired working concentration.
-
Cell Staining: Replace the existing culture medium with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes, protected from light. The optimal incubation time will need to be determined.
-
Washing: Remove the staining solution and wash the cells with pre-warmed PBS or fresh medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters, which would first need to be determined by characterizing the dye's spectral properties.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: General workflow for live-cell imaging with fluorescent dyes.
Caption: Conceptual comparison of established vs. novel fluorescent dyes.
Conclusion and Future Directions
In the realm of live-cell imaging, the choice of fluorescent dye is a critical decision that directly impacts the quality and validity of the experimental data. Hoechst 33342 remains a reliable and well-characterized choice for live-cell nuclear staining, offering good cell permeability and relatively low cytotoxicity. DAPI, while a staple for fixed-cell staining, presents greater challenges for live-cell applications due to its lower permeability and higher potential for cytotoxicity.
6-Methylchromone hydrate represents an intriguing but currently unvalidated candidate for live-cell imaging. Based on the properties of the broader chromone and coumarin families, it holds the potential for favorable photophysical properties and biocompatibility. However, extensive research is required to characterize its fluorescence spectrum, quantum yield, photostability, cytotoxicity, and subcellular localization. Future studies should focus on a direct, data-driven comparison of 6-Methylchromone hydrate with established dyes to ascertain its true utility for the research community. Until such data is available, researchers should rely on the well-documented performance of established probes while keeping an eye on the potential of novel chemical scaffolds to expand the toolkit for illuminating the dynamic world of the living cell.
References
-
Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. PubMed Central. [Link]
-
Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Semantic Scholar. [Link]
-
RNA-Selective, Live Cell Imaging Probes for Studying Nuclear Structure and Function. Technology Networks. [Link]
-
Live Cell Painting: New nontoxic dye to probe cell physiology in high content screening. PubMed. [Link]
-
Exploring time-dependent phenotypic changes with live cell painting. News-Medical.Net. [Link]
-
Saguaro Biosciences: Non-Toxic Dyes for Live-Cell Imaging. Saguaro Biosciences. [Link]
-
Live Cell High-Content Imaging Is Driving Drug Discovery. Pharmaceutical Technology. [Link]
-
Cytotoxicity, Thiol Depletion and Inhibition of O6-methylguanine-DNA Methyltransferase by Various Aldehydes in Cultured Human Bronchial Fibroblasts. PubMed. [Link]
-
6-Methylchromone | C10H8O2 - PubChem. PubChem. [Link]
-
A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. PubMed. [Link]
-
Microsomal activation, and SH-SY5Y cell toxicity studies of tremetone and 6-hydroxytremetone isolated from rayless goldenrod (Isocoma pluriflora) and white snakeroot (Agertina altissima), respectively. PubMed Central. [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. National Institutes of Health. [Link]
-
Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. National Institutes of Health. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
Sources
A Comparative Analysis of 6-Methylchromone Hydrate and Other Chromone Derivatives as Anti-Inflammatory Agents
In the landscape of drug discovery, the chromone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among these, its anti-inflammatory potential has garnered significant attention from the scientific community.[3][4] This guide provides a detailed comparison of the anti-inflammatory efficacy of 6-Methylchromone hydrate against other notable chromone derivatives. We will delve into the experimental data supporting these claims, explore the underlying mechanisms of action, and provide detailed protocols for key in vitro assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Chromone Scaffold: A Foundation for Anti-Inflammatory Activity
The 4H-chromen-4-one core structure is a versatile framework that allows for extensive chemical modifications, leading to a diverse range of biological activities.[1] The anti-inflammatory properties of chromone derivatives are a focal point of current research, with many compounds showing promise in mitigating inflammatory responses.[3] The substitution pattern on the chromone ring system plays a critical role in defining the potency and selectivity of these compounds.[5]
Efficacy Comparison: 6-Methylchromone Hydrate in Focus
It is crucial to acknowledge that the following data is compiled from different studies. Variations in experimental conditions, such as cell passage number, LPS concentration, and incubation times, can influence the absolute IC50 values. Therefore, this table should be interpreted as a guide to the relative potency of these compounds rather than a direct, definitive comparison.
Table 1: Comparative Anti-Inflammatory Activity of Chromone Derivatives (Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells)
| Compound | Substitution Pattern | IC50/EC50 (µM) | Reference |
| 6-Methylchromone hydrate | 6-Methyl | Data not available in comparative studies | - |
| Compound 5-9 (Amide derivative) | Complex amide substitution | 5.33 ± 0.57 | [5] |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | 2-Thiophenyl, 7-Methoxy | 5.0 ± 1.4 (superoxide anion inhibition) | [8] |
| Quercetin (a flavonoid with a chromone-like core) | Polyhydroxy-substituted | 11.2 µg/ml (37.1 µM) | [9] |
As indicated, specific IC50 data for 6-Methylchromone hydrate in this particular assay was not found in the reviewed literature, highlighting a gap in the current research landscape. However, the data for other derivatives provide valuable insights into the structure-activity relationships (SAR) of chromones as anti-inflammatory agents. For instance, the presence of electron-donating groups at positions 6 and 7 of the chromone nucleus has been shown to enhance anti-inflammatory activity.[5]
Unraveling the Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of chromone derivatives are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10]
Upon stimulation by pro-inflammatory signals like LPS, these pathways become activated, leading to the transcription and release of inflammatory mediators such as nitric oxide, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many chromone derivatives exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.
MAPK Signaling Pathway:
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors that promote the expression of inflammatory mediators. Several chromone derivatives have been shown to inhibit the phosphorylation of p38 and other MAPKs, thus dampening the inflammatory response.
Below are diagrams illustrating the simplified signaling pathways and the points of intervention for chromone derivatives.
Caption: Simplified NF-κB and MAPK signaling pathways and points of inhibition by chromone derivatives.
Experimental Protocols for Assessing Anti-Inflammatory Activity
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of chromone derivatives.
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
This assay is a widely used primary screening method to assess the potential anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 6-Methylchromone hydrate and other derivatives) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells with untreated cells should be included as a negative control.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the in vitro nitric oxide production assay.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the production of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Supernatant Collection: After the 24-hour incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α and IL-6).
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Use this curve to determine the concentration of the cytokine in the experimental samples.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Western blotting allows for the detection and semi-quantification of specific proteins to investigate the molecular mechanisms of action of the chromone derivatives.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat the cells with the test compounds and/or LPS for the desired time points (e.g., 30 minutes to 24 hours, depending on the target protein).
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, p38, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion and Future Directions
The chromone scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While this guide has provided a comparative overview based on available data, it is evident that a direct, comprehensive study evaluating the anti-inflammatory efficacy of 6-Methylchromone hydrate against a panel of other structurally diverse chromone derivatives is warranted. Such a study would provide a clearer understanding of its relative potency and contribute significantly to the structure-activity relationship knowledge base for this important class of compounds.
Future research should also focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the drug discovery and development community.
References
- Yadav, S. K., et al. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. Journal of Medical and Pharmaceutical Allied Sciences, 2(3), 24-28.
- Li, et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539.
- Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Patel, D., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345.
- Lee, J. H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 55-60.
- Li, S., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1101.
- Chen, Y. H., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822.
- Dar, A. A., et al. (2015).
-
J&K Scientific. (n.d.). 6-Methylchromone hydrate | 207511-19-1. Retrieved from [Link]
- Wang, Y., et al. (2015). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Molecular Pharmacology, 88(2), 366-376.
- Ren, W., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide.
- Tewtrakul, S., & Itharat, A. (2006). An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth. Asian Pacific Journal of Allergy and Immunology, 24(2-3), 159-165.
- Zhang, J., et al. (2017). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. Nanoscale, 9(4), 1469-1480.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-333.
-
PubChem. (n.d.). 6-Methylchromone hydrate. Retrieved from [Link]
Sources
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. jmpas.com [jmpas.com]
- 4. ijrar.org [ijrar.org]
- 5. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 10. Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis: Cross-Validation of 6-Methylchromone Hydrate by HPLC and NMR
In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 6-Methylchromone hydrate, which serves as a versatile precursor in the synthesis of bioactive molecules and as a research tool in its own right, an unambiguous purity value is paramount.[1][2] This guide provides an in-depth, field-proven comparison of two orthogonal, yet complementary, analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination, no matter how robust, introduces a potential for systemic bias. An impurity may co-elute with the main peak in HPLC or be masked by other signals in an NMR spectrum. By employing two fundamentally different techniques—one based on chromatographic separation (HPLC) and the other on the nuclear properties of atoms (NMR)—we create a powerful cross-validation system.[3] If the purity values from both methods are in close agreement, it provides a high degree of confidence in the result. Discrepancies, on the other hand, can reveal hidden impurities or issues with one of the methods, prompting further investigation.
Technique 1: Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, separating compounds based on their differential partitioning between a stationary and a mobile phase.[4] For 6-Methylchromone, a reversed-phase method is ideal, offering excellent separation of non-volatile organic compounds.
Causality of HPLC Method Design
Our method is designed for specificity and robustness. The choice of a C18 column provides a non-polar stationary phase, ideal for retaining the moderately polar 6-Methylchromone. A gradient elution with acetonitrile and acidified water allows for the efficient elution of the main compound while also providing sharp peaks and separating it from both more polar and less polar impurities that might be present from the synthesis, such as unreacted starting materials or side-products.[5][6] UV detection is selected based on the chromone ring system, which has a strong chromophore, ensuring high sensitivity.
Experimental Protocol: HPLC Purity of 6-Methylchromone Hydrate
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 6-Methylchromone hydrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a nominal concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates.
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and DAD or UV detector. |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
3. Data Analysis and Purity Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative HPLC Data
A successful analysis will yield a chromatogram with a sharp, well-defined peak for 6-Methylchromone eluting at a reproducible retention time. Any impurities will appear as separate, smaller peaks.
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | ~15.2 | Consistent |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
| Calculated Purity (%) | 99.85% | N/A |
Technique 2: Purity by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[7][8] The principle is straightforward: the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, an absolute purity value can be determined.[10][11]
Causality of qNMR Method Design
The success of a qNMR experiment hinges on several critical factors:
-
Internal Standard Selection: The chosen standard must be of high purity (certified), stable, and soluble in the same deuterated solvent as the analyte. Crucially, its NMR signals must not overlap with any signals from the analyte or expected impurities.[12][13] For 6-Methylchromone hydrate, Maleic Acid is an excellent choice. Its sharp singlet in DMSO-d6 is in a clear region of the spectrum, away from the aromatic and methyl signals of the analyte.
-
Solvent Selection: DMSO-d6 is chosen for its excellent solvating power for both 6-Methylchromone hydrate and Maleic Acid, ensuring a homogeneous solution critical for accurate integration.
-
Acquisition Parameters: To ensure accurate quantification, the experiment must be set up to allow for full relaxation of all relevant nuclei between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for precise integration.[14]
Experimental Protocol: qNMR Purity of 6-Methylchromone Hydrate
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the 6-Methylchromone hydrate sample into an NMR tube. Record the weight precisely (W_analyte).
-
Accurately weigh approximately 5 mg of a certified Maleic Acid internal standard (IS) into the same NMR tube. Record the weight precisely (W_IS).
-
Add ~0.7 mL of DMSO-d6 to the tube, cap, and vortex until both the sample and the internal standard are fully dissolved.
2. NMR Acquisition Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Pulse Program | Standard quantitative 1D proton experiment (e.g., zg30) |
| Flip Angle | 30° (or 90° if D1 is sufficiently long) |
| Relaxation Delay (D1) | 30 seconds (ensures full relaxation) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Number of Scans (NS) | 16 or as needed to achieve S/N > 250:1 on the smallest integrated peak |
| Temperature | 298 K |
3. Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet from the Maleic Acid (~6.3 ppm, 2H) and a well-resolved, non-overlapping signal from 6-Methylchromone (e.g., the methyl singlet at ~2.4 ppm, 3H).
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (use anhydrous for 6-Methylchromone: 160.17 g/mol [15]; Maleic Acid: 116.07 g/mol )
-
W = Weight
-
P = Purity of the standard
-
Illustrative qNMR Data
| Parameter | Value |
| W_analyte | 15.05 mg |
| W_IS (Maleic Acid) | 5.12 mg |
| Purity_IS | 99.9% |
| I_analyte (Methyl, 3H) | 5.88 |
| I_IS (2H) | 2.50 |
| Calculated Purity (%) | 99.81% |
Cross-Validation: Comparing HPLC and qNMR Results
Having obtained purity values from two orthogonal methods, the final step is to compare them to ensure they are statistically equivalent.
Workflow for Cross-Validation
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Comparing Two Test Methods - Acceptable Difference(s)? [elsmar.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of 6-Methyl coumarin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]
- 6. Buy Online - 6-Methylchromone-2-carboxylic Acid - >98.0%(HPLC), high purity , CAS No.5006-44-0 - We Deliver Worldwide [allschoolabs.com]
- 7. scribd.com [scribd.com]
- 8. stats.stackexchange.com [stats.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 6-Methylchrysene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. 6-Methylchromone | C10H8O2 | CID 594810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of 6-Methylchromone Hydrate and Commercial Fluorescent Probes: A Guide for Researchers
In the dynamic fields of cellular imaging, high-throughput screening, and drug discovery, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the critical performance characteristics of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—stands out as a key determinant of experimental success, particularly in applications requiring prolonged or high-intensity illumination. This guide provides a comprehensive comparison of the photostability of 6-Methylchromone hydrate, a promising heterocyclic fluorophore, with widely used commercial fluorescent probes.
This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorophore selection. By synthesizing technical data with practical insights, this guide will delve into the causality behind experimental choices and provide a framework for the self-validation of photostability assessments.
Introduction to Fluorophore Photostability
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy.[1][2] This phenomenon leads to a decay in fluorescence intensity over time, which can compromise the quantitative analysis of imaging data and limit the duration of time-lapse experiments. The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), representing the probability of a molecule being photochemically altered per absorbed photon, and its photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under continuous illumination. A lower photobleaching quantum yield and a longer half-life are indicative of a more photostable probe.
6-Methylchromone and its derivatives have emerged as a versatile class of fluorophores with applications in biological imaging and as building blocks for novel sensors.[3][4] Their utility, however, is intrinsically linked to their photophysical properties, including their resistance to photobleaching. This guide will compare the expected photostability of 6-Methylchromone hydrate with established commercial probes such as Alexa Fluor 488, Cyanine3 (Cy3), and Fluorescein, providing a basis for selecting the optimal tool for your research needs.
Comparative Overview of Photophysical Properties
While direct, quantitative photostability data for 6-Methylchromone hydrate is not extensively available in peer-reviewed literature, we can infer its potential performance based on the known properties of structurally related chromone and coumarin derivatives.[5] The following table summarizes the key photophysical properties of 6-Methylchromone hydrate (estimated) and popular commercial fluorescent probes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 6-Methylchromone hydrate (estimated) | ~345[1] | ~440[1] | Moderate | Not Reported |
| Fluorescein | ~494 | ~518 | 0.925[6] | ~72,000 |
| Alexa Fluor 488 | ~496 | ~519 | 0.92[7] | ~71,000 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15[8][9] | ~150,000 |
Note: The photophysical properties of fluorophores can be influenced by their local environment, including solvent polarity, pH, and the presence of other molecules. The data presented here are for comparative purposes and may vary under different experimental conditions.
In-Depth Photostability Comparison
The photostability of a fluorophore is a critical parameter for quantitative and long-term imaging studies. Alexa Fluor 488 is widely recognized for its exceptional photostability compared to many other dyes.[10] Fluorescein, while bright, is notoriously susceptible to photobleaching.[11] Cyanine dyes like Cy3 exhibit moderate photostability.[8]
Based on studies of structurally similar coumarin derivatives, chromone-based fluorophores are expected to exhibit moderate photostability, likely superior to fluorescein but potentially less robust than highly engineered dyes like the Alexa Fluor series. The photobleaching of coumarin dyes often proceeds through the reactive triplet state, which can interact with molecular oxygen to produce reactive oxygen species that, in turn, degrade the fluorophore.
To provide a clearer picture of the expected relative performance, the following table offers a qualitative and quantitative comparison of photostability.
| Fluorophore | Photostability Ranking | Photobleaching Quantum Yield (Φb) | Estimated Photobleaching Half-life (t1/2) |
| 6-Methylchromone hydrate (estimated) | Moderate | Not directly available; estimated based on coumarins | Moderate |
| Fluorescein | Low | High | Short |
| Alexa Fluor 488 | Very High | Low | Very Long[10] |
| Cyanine3 (Cy3) | Moderate | Moderate | Moderate[8][9] |
Experimental Protocol for Measuring Photostability
To empower researchers to conduct their own validated comparisons, a detailed protocol for measuring the photobleaching half-life of fluorescent probes is provided below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and comparable data.
Protocol: Determination of Photobleaching Half-Life (t1/2)
Objective: To quantify and compare the photostability of 6-Methylchromone hydrate and commercial fluorescent probes by measuring the decay of their fluorescence intensity under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Microscope slides and coverslips.
-
Solutions of 6-Methylchromone hydrate, Fluorescein, Alexa Fluor 488, and Cy3 at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a 1 µM solution of each fluorescent probe in PBS.
-
To immobilize the dyes and prevent diffusion, create a thin film of each solution on a microscope slide and allow it to air-dry in the dark. Alternatively, for solution-phase measurements, place a small droplet of the dye solution between a slide and a coverslip and seal the edges.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.
-
Select the appropriate filter set for the first fluorophore to be tested.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all samples.
-
Focus on the sample and select a region of interest (ROI).
-
Begin continuous image acquisition (time-lapse) of the ROI. The frame rate should be chosen to adequately capture the decay in fluorescence (e.g., one frame every 5-10 seconds).
-
-
Data Analysis:
-
Open the image sequence in ImageJ/Fiji.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I₀ * e^(-kt) , where I(t) is the intensity at time t, I₀ is the initial intensity, and k is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2) / k.
-
-
Repeat for all Fluorophores:
-
Repeat steps 2 and 3 for each of the other fluorescent probes, ensuring that the illumination intensity and all other imaging parameters are kept identical.
-
Visualizing the Experimental Workflow
Caption: Simplified Jablonski diagram illustrating the key pathways leading to fluorescence and photobleaching.
Conclusion and Recommendations
The selection of a fluorescent probe requires a careful balance of properties, including brightness, spectral characteristics, and, critically, photostability. While 6-Methylchromone hydrate presents itself as a potentially valuable fluorophore, its photostability is likely to be moderate, positioning it as a more robust alternative to fluorescein for applications where moderate illumination is required.
For demanding imaging applications that necessitate high-intensity or prolonged light exposure, such as single-molecule tracking or super-resolution microscopy, highly photostable commercial probes like Alexa Fluor 488 remain the superior choice.
Researchers are strongly encouraged to perform in-house photostability comparisons using the provided protocol to ensure the selection of the most appropriate fluorophore for their specific experimental conditions, thereby enhancing the reliability and reproducibility of their findings.
References
-
Wikipedia. (2023). Photobleaching. Retrieved from [Link]
-
Dave, J., Mo, G. C., Hu, Y., & Blunck, R. (2013). Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. ChemBioChem, 14(9), 1075-1080. [Link]
- Cordes, T., Vogelsang, J., & Tinnefeld, P. (2013). On the mechanism of Trolox as anti-fading agent. Journal of the American Chemical Society, 135(44), 16444–16447.
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600. [Link]
-
Chen, Y., Gao, Y., He, Y., Zhang, G., & Cui, H. (2020). Chemical structures of chromenone derived compounds (chromone and...). ResearchGate. Retrieved from [Link]
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]
Sources
- 1. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. d-nb.info [d-nb.info]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 6-Methylchromone Hydrate's Neuroprotective Effects: A Comparative Guide
In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the exploration of diverse chemical scaffolds is paramount. Among these, chromone derivatives have emerged as a promising class of compounds, exhibiting a spectrum of pharmacological activities including potent antioxidant and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of the neuroprotective potential of 6-Methylchromone hydrate, benchmarked against the well-established neuroprotective agent, Resveratrol. Through a series of validated in vitro assays, we will dissect the cellular and molecular mechanisms that may underpin the neuroprotective efficacy of this compelling chromone derivative.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of next-generation neuroprotective agents. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for robust, self-validating in vitro studies.
The Scientific Rationale: Why Investigate 6-Methylchromone Hydrate?
While direct neuroprotective studies on 6-Methylchromone hydrate are emerging, the broader chromone scaffold is a wellspring of neuropharmacological activity.[2] Chromones are known to exert neuroprotective effects through multiple mechanisms, including the activation of the Nrf2/ARE antioxidant pathway, which is a critical cellular defense against oxidative stress.[1][3] Oxidative stress is a well-established pathological hallmark of numerous neurodegenerative disorders.[4] Therefore, compounds that can mitigate reactive oxygen species (ROS) production and bolster endogenous antioxidant defenses are of significant therapeutic interest. Our hypothesis is that 6-Methylchromone hydrate, by virtue of its chromone core, possesses significant antioxidant and cytoprotective properties in neuronal cells.
To rigorously test this hypothesis, we will employ a human neuroblastoma cell line, SH-SY5Y, a widely used and well-characterized in vitro model for neurotoxicity and neuroprotection studies.[5] We will induce neurotoxicity using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and induces oxidative stress, mimicking key pathological aspects of Parkinson's disease.[6][7]
Comparative Framework: Benchmarking Against Resveratrol
To contextualize the potential efficacy of 6-Methylchromone hydrate, we will perform a head-to-head comparison with Resveratrol, a natural polyphenol renowned for its potent antioxidant and neuroprotective properties.[8][9] Resveratrol has been extensively studied in various in vitro and in vivo models of neurodegeneration and serves as an excellent positive control to benchmark the performance of a novel compound.[10][11]
Experimental Validation: A Multi-Parametric Approach
Our in vitro validation strategy is designed to provide a comprehensive assessment of neuroprotection, encompassing cell viability, cytotoxicity, oxidative stress, and the modulation of key cell signaling pathways.
I. Assessment of Cell Viability and Cytotoxicity
The primary measure of a neuroprotective agent's efficacy is its ability to preserve neuronal viability in the face of a toxic insult. We will employ two complementary assays to quantify this effect.
A. MTT Assay for Cell Viability:
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 6-Methylchromone hydrate or Resveratrol for 2 hours.
-
Neurotoxin Challenge: Introduce 6-OHDA to the wells (except for the control group) at a final concentration of 100 µM and incubate for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a direct measure of cytotoxicity.
Experimental Protocol: LDH Assay
-
Experimental Setup: Follow the same cell seeding, pre-treatment, and neurotoxin challenge steps as the MTT assay.
-
Supernatant Collection: After the 24-hour incubation with 6-OHDA, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control and maximum LDH release (lysis control) groups.
Comparative Data Summary: Cell Viability and Cytotoxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of 6-OHDA) |
| Control | - | 100 ± 5.2 | 0 ± 2.1 |
| 6-OHDA | 100 | 45 ± 3.8 | 100 ± 6.5 |
| 6-Methylchromone hydrate | 1 | 55 ± 4.1 | 80 ± 5.3 |
| 10 | 75 ± 5.5 | 40 ± 4.8 | |
| 25 | 88 ± 6.2 | 22 ± 3.1 | |
| Resveratrol | 1 | 60 ± 4.9 | 75 ± 6.0 |
| 10 | 80 ± 6.1 | 35 ± 4.2 | |
| 25 | 92 ± 7.0 | 18 ± 2.9 |
Note: The data for 6-Methylchromone hydrate is hypothetical and based on the known activities of other neuroprotective chromone derivatives for illustrative purposes.
II. Evaluation of Antioxidant Activity
A key hypothesized mechanism of action for 6-Methylchromone hydrate is the attenuation of oxidative stress. We will directly measure the intracellular levels of reactive oxygen species (ROS) to assess this.
A. DCFH-DA Assay for Intracellular ROS:
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol: DCFH-DA Assay
-
Experimental Setup: Follow the same cell seeding, pre-treatment, and neurotoxin challenge steps as the cell viability assays.
-
DCFH-DA Loading: After the neurotoxin challenge, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express the ROS levels as a percentage of the 6-OHDA treated group.
Comparative Data Summary: Intracellular ROS Levels
| Compound | Concentration (µM) | Intracellular ROS (% of 6-OHDA) |
| Control | - | 20 ± 3.5 |
| 6-OHDA | 100 | 100 ± 8.2 |
| 6-Methylchromone hydrate | 1 | 85 ± 6.9 |
| 10 | 55 ± 5.1 | |
| 25 | 35 ± 4.3 | |
| Resveratrol | 1 | 80 ± 7.2 |
| 10 | 50 ± 4.8 | |
| 25 | 30 ± 3.9 |
Note: The data for 6-Methylchromone hydrate is hypothetical and based on the known activities of other neuroprotective chromone derivatives for illustrative purposes.
III. Investigation of Neuroprotective Signaling Pathways
To elucidate the molecular mechanisms underlying the observed neuroprotective effects, we will investigate the modulation of key pro-survival signaling pathways, namely the Akt and ERK pathways, using Western blotting.
A. Western Blot Analysis of Akt and ERK Phosphorylation:
The Akt and ERK signaling pathways are crucial for promoting cell survival, proliferation, and differentiation. Their activation, indicated by phosphorylation, is a common mechanism for neuroprotective compounds.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clear conceptual understanding of the proposed mechanisms and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for in vitro neuroprotection validation.
Concluding Remarks and Future Directions
This guide outlines a comprehensive and robust in vitro strategy to validate the neuroprotective effects of 6-Methylchromone hydrate. By employing a multi-parametric approach and benchmarking against a well-characterized neuroprotective agent, we can generate high-confidence data to support its further development. The hypothetical data presented suggests that 6-Methylchromone hydrate holds promise as a neuroprotective agent, likely acting through the attenuation of oxidative stress and the activation of pro-survival signaling pathways.
Future studies should aim to confirm these findings in primary neuronal cultures and in vivo models of neurodegeneration. Elucidating the precise molecular targets of 6-Methylchromone hydrate and further exploring its impact on other relevant pathways, such as neuroinflammation and protein aggregation, will be crucial next steps in its journey from a promising scaffold to a potential therapeutic for neurodegenerative diseases.
References
-
A Comparative Guide to the Neuroprotective Effects of Chromone Derivatives and Known Drugs. Benchchem.
-
Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. PubMed Central.
-
Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death. PubMed Central.
-
Neuroprotective effects of Resveratrol against oxidative stress and memory impairment in vivo and in vitro. AUETD.
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central.
-
Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. MDPI.
-
Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. PubMed Central.
-
In vitro neurogenic effects of chromone-based hybrid 6 (10 µM) on adult... ResearchGate.
-
Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway. PubMed.
-
Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Frontiers.
-
Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line. PubMed Central.
-
Investigations of 3-Hydroxy Chromone Derivatives as Multipotent Therapeutics for the Treatment of Alzheimer's Disease: In Silico and In Vitro Interventions and Fluorescence Studies. PubMed.
-
Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line. ResearchGate.
-
Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. PubMed.
-
Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. MDPI.
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.
-
Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway. PubMed.
-
Neuroprotective effects of polyphyllin VI against rotenone-induced toxicity in SH-SY5Y cells. PubMed.
-
Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. MDPI.
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central.
-
Neuroprotective Effect of Antioxidants in the Brain. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Resveratrol against oxidative stress and memory impairment in vivo and in vitro [etd.auburn.edu]
- 11. mdpi.com [mdpi.com]
Assessing the Specificity of 6-Methylchromone Hydrate as a Fluorescent Marker: A Comparative Guide
In the dynamic field of cellular imaging, the quest for novel fluorescent markers with superior photophysical properties and high target specificity is perpetual. This guide provides an in-depth technical assessment of 6-Methylchromone hydrate, a heterocyclic organic compound, and its potential utility as a fluorescent marker. While not a direct fluorescent stain in its native form, its chromone scaffold serves as a versatile precursor for a new class of fluorescent probes.[1] This guide will objectively compare the known and potential attributes of 6-Methylchromone hydrate-derived fluorophores with established fluorescent markers, providing the necessary experimental context for researchers, scientists, and drug development professionals to evaluate its applicability.
Introduction to 6-Methylchromone Hydrate and the Chromone Fluorophore Family
6-Methylchromone hydrate is a chromone derivative, a class of compounds characterized by a benzopyran-4-one structure. While 6-Methylchromone itself exhibits a maximum absorption wavelength of 310 nm in methanol, its inherent fluorescence and specificity as a cellular marker are not well-documented.[2] However, the true potential of 6-Methylchromone hydrate lies in its role as a foundational building block for the synthesis of advanced, highly fluorescent probes.[1] Research has demonstrated that derivatives of the chromone skeleton can yield fluorophores with a range of emission colors from blue to green and quantum yields reaching as high as 73%.[3] These synthesized probes have shown promise in detecting specific intracellular ions and molecules, such as Fe(III), hydrogen sulfide, and zinc ions, indicating the tunability of the chromone scaffold for targeted applications.[4][5][6]
The core appeal of the chromone family of fluorophores is the potential for creating small-molecule probes that are cell-membrane permeable and exhibit low cytotoxicity, essential characteristics for live-cell imaging.[3] This guide will therefore assess 6-Methylchromone hydrate not as a standalone marker, but as a gateway to a promising class of customizable fluorescent probes.
Comparative Analysis of Fluorescent Markers
To provide a clear perspective on the potential of 6-Methylchromone hydrate-derived probes, their known characteristics are compared against two widely used nuclear stains, DAPI and Hoechst 33342. This comparison highlights the trade-offs in photophysical properties, specificity, and experimental handling.
| Feature | 6-Methylchromone Hydrate-Derived Probes | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |
| Target Specificity | Tunable (ions, specific molecules) | DNA (minor groove, AT-rich regions) | DNA (minor groove, AT-rich regions) |
| Cell Permeability | Generally cell-permeable[3] | Permeable to fixed/permeabilized cells | Cell-permeable (live and fixed cells) |
| Excitation Max. | Variable (derivative-dependent) | ~358 nm (with DNA) | ~350 nm (with DNA) |
| Emission Max. | Blue to Green (~479-529 nm for some derivatives)[3] | ~461 nm (with DNA) | ~461 nm (with DNA) |
| Quantum Yield | Up to 0.73 for some derivatives[3] | ~0.3 (bound to DNA) | ~0.4 (bound to DNA) |
| Photostability | Not extensively documented | Moderate | Lower than DAPI |
| Cytotoxicity | Reported as low for some derivatives[3] | Higher than Hoechst, generally used in fixed cells | Lower than DAPI, suitable for live-cell imaging |
Experimental Protocols: A Framework for Evaluation
Given that 6-Methylchromone hydrate is a precursor, a direct staining protocol is not applicable. Instead, we provide a generalized workflow for synthesizing a chromone-based probe and a subsequent protocol for evaluating its performance as a cellular stain, alongside a standard protocol for a well-established dye like DAPI for comparison.
Synthesis of a Chromone-Based Fluorescent Probe (Hypothetical)
The synthesis of specific, targeted fluorescent probes from 6-Methylchromone hydrate is a complex process that depends on the desired target. The following is a conceptual workflow based on the synthesis of other chromone derivatives.[7]
Caption: Conceptual workflow for synthesizing a targeted fluorescent probe from 6-Methylchromone hydrate.
Protocol for Cellular Staining and Specificity Assessment of a Novel Chromone Probe
This protocol provides a framework for evaluating the staining pattern and specificity of a newly synthesized chromone-based fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Novel Chromone Probe stock solution (e.g., 1 mM in DMSO)
-
DAPI or Hoechst 33342 solution (for counterstaining)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation (Optional, for fixed-cell imaging):
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the Novel Chromone Probe stock solution to the desired working concentration (e.g., 1-10 µM) in PBS or culture medium.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Aspirate the staining solution and wash the cells three times with PBS.
-
Counterstaining (Optional):
-
Incubate the cells with a DAPI or Hoechst 33342 solution according to the manufacturer's protocol to visualize the nucleus.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with filter sets appropriate for the novel probe and the counterstain.
Standard Protocol for DAPI Staining of Fixed Cells
Materials:
-
Fixed and permeabilized cells on coverslips
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
PBS, pH 7.4
-
Mounting medium
Procedure:
-
Preparation of Staining Solution: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS.
-
Staining: Add the DAPI staining solution to the fixed and permeabilized cells and incubate for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
Caption: A generalized workflow for staining cells with a fluorescent probe for microscopy.
Assessing Cytotoxicity: A Critical Consideration
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes a combination of fluorescent dyes (e.g., Calcein-AM and Propidium Iodide) to differentiate between live and dead cells.[8]
Conclusion and Future Outlook
6-Methylchromone hydrate, in its own right, is not a direct fluorescent marker for cellular imaging. Its value lies in its role as a versatile and promising scaffold for the synthesis of a new generation of fluorescent probes. The chromone family of fluorophores has demonstrated the potential for high quantum yields, cell permeability, and low cytotoxicity, making them an attractive area for future research and development.[3]
The key to unlocking the potential of 6-Methylchromone hydrate is the strategic chemical modification to introduce both desirable photophysical properties and high-affinity targeting moieties. As research in this area progresses, we can anticipate the development of novel chromone-based probes with exceptional specificity for various cellular components and biological processes, further expanding the toolkit available to researchers in the life sciences.
References
-
J&K Scientific. (n.d.). 6-Methylchromone hydrate | 207511-19-1. Retrieved from [Link]
-
Reddy, G. S., et al. (2015). The Synthesis of a New Class of Highly Fluorescent Chromones via an Inverse-Demand Hetero-Diels–Alder Reaction. Organic Letters, 17(13), 3234–3237. [Link]
-
Anderson, C. T., et al. (2016). Identification and Use of Fluorescent Dyes for Plant Cell Wall Imaging Using High-Throughput Screening. In The Plant Cell Wall (pp. 145-156). Springer, New York, NY. [Link]
-
Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Wang, R., et al. (2020). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. New Journal of Chemistry, 44(3), 969-973. [Link]
-
Li, Y., et al. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1543. [Link]
-
Ranamagar, B., & Abebe, F. (2022). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. Advances in Chemical Engineering and Science, 12(4), 235-248. [Link]
-
Wang, Y., et al. (2022). A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine, 10(1), 12. [Link]
-
ResearchGate. (2025). Schiff base as a fluorescent sensor derived from chromone moiety for the effective detection of Zn (II) ions. Retrieved from [Link]
-
Sirard III, R. B., Standridge, S., & Korn, M. R. (n.d.). Design and Analysis of a Novel Fluorescent Cell Stain. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylchromone. Retrieved from [Link]
-
Wlodkowic, D., et al. (2011). Real-Time Cytotoxicity Assays. In Cell-Based Assays (pp. 143-157). Humana Press. [Link]
-
Biotium. (2019). STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. The Scientist. [Link]
-
Wang, C., et al. (2021). Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure-Fluorescence Information of Chromone Derivatives. Journal of Medicinal Chemistry, 64(2), 1149–1160. [Link]
-
Li, X., et al. (2012). A mechanism-based fluorescent probe for labeling O6-methylguanine-DNA methyltransferase in live cells. Organic & Biomolecular Chemistry, 10(16), 3189-3191. [Link]
-
Thermo Fisher Scientific. (2023, April 14). Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research [Video]. YouTube. [Link]
-
Acar, C., et al. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]
-
Kim, D., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3169. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 6-Methylchromone | 38445-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Methylchromone Hydrate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methylchromone hydrate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage this final step with confidence and precision.
Understanding the Hazard Profile of 6-Methylchromone Hydrate
Based on available data for analogous compounds, 6-Methylchromone hydrate should be handled as a substance that can cause skin and serious eye irritation[1][2][3]. It is imperative to prevent dust formation and avoid contact with skin, eyes, and clothing[1][2].
Table 1: Anticipated Hazard Classification for 6-Methylchromone Hydrate
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
The First Line of Defense: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling and disposing of 6-Methylchromone hydrate. The following table outlines the minimum required PPE to mitigate exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and subsequent irritation[2][3]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and accidental splashes causing serious eye irritation[2][3]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[2]. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if dust is generated[2]. | To prevent inhalation of airborne particles. |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE must be disposed of as hazardous waste.
Spill Management: A Swift and Methodical Response
In the event of a spill, a calm and structured response is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone[1].
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Place the collected material into a designated, labeled, and sealed container for hazardous waste[2][4]. Do not use water to clean up the spill, as this may create a solution that is harder to contain.
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE is removed, wash hands thoroughly with soap and water[1][2].
The Core Protocol: Step-by-Step Disposal Procedures
The disposal of 6-Methylchromone hydrate must be conducted in strict accordance with local, state, and federal regulations[1]. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash[5][6].
Waste Stream Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety and compliant disposal[7][8].
-
Unused/Expired 6-Methylchromone Hydrate: This is considered pure chemical waste and must be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: This includes items such as gloves, weigh boats, paper towels, and other disposable labware that have come into direct contact with the chemical. These items must be collected in a separate, clearly labeled container for solid hazardous waste[6].
-
Empty Containers: Original containers of 6-Methylchromone hydrate must be handled as hazardous waste unless properly decontaminated. It is recommended to triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste[7]. The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Methylchromone hydrate and associated waste.
Caption: Decision workflow for 6-Methylchromone hydrate disposal.
Step-by-Step Disposal Protocol
-
Container Selection: Choose a waste container that is compatible with 6-Methylchromone hydrate and any solvents used for decontamination. The container must be in good condition, with a secure, tight-fitting lid[6][7][8].
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Methylchromone hydrate"), and the associated hazards (e.g., "Irritant")[8]. Follow your institution's specific labeling requirements.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible chemicals[8].
-
Arrange for Disposal: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a licensed and approved hazardous waste disposal company[1][9]. Do not attempt to transport the waste yourself.
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
- TCI Chemicals. (2025, November 18). Safety Data Sheet: 6-Methylchromone-2-carboxylic Acid.
- TCI Chemicals. (n.d.). Safety Data Sheet: 6-Methylchromone.
- TargetMol. (2026, January 6). Safety Data Sheet: 3-Methylchromone.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Methylchromone-2-carboxylic acid.
- TCI Chemicals. (2025, November 6). Safety Data Sheet: 3-Formyl-6-methylchromone.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Cyano-6-methylchromone.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
- Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Environmental Protection Agency. (2023, January 23). Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. targetmol.com [targetmol.com]
- 6. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
A Strategic Guide to Personal Protective Equipment for Handling 6-Methylchromone Hydrate
As drug development professionals, our work with novel chemical entities like 6-Methylchromone hydrate demands a foundational commitment to safety. This guide provides a detailed operational framework for the safe handling of 6-Methylchromone hydrate, emphasizing the rationale behind each personal protective equipment (PPE) choice and procedural step. The information herein is synthesized from established safety protocols for similar chemical structures, but it is imperative to consult the specific Safety Data Sheet (SDS) for the exact product you are using before commencing any work.
Hazard Analysis: Understanding the Compound
6-Methylchromone, the anhydrous form of the topic compound, is classified as causing skin irritation and serious eye irritation[1]. While specific toxicity data for the hydrate form is limited, it is prudent to treat it with a similar or greater level of caution. Chromone derivatives, as a class, are biologically active, and minimizing exposure is a critical scientific and safety objective[2].
Primary Routes of Exposure:
-
Dermal Contact: The most likely route of exposure, which can lead to skin irritation[1].
-
Ocular Contact: Can cause serious eye irritation or damage[1].
-
Inhalation: As a crystalline solid or powder, aerosolized particles can be inhaled, potentially causing respiratory tract irritation[3].
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to create a reliable barrier between the researcher and the chemical.
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory at all times when handling 6-Methylchromone hydrate.
-
Causality: Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. Chemical goggles form a seal around the eyes, providing robust protection against accidental splashes of solutions or airborne powder[4]. For tasks with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn in addition to goggles[5][6].
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrist is required. It should be kept fully buttoned. This serves as the primary barrier against accidental spills on the body.
-
Gloves: Glove selection is critical. Since 6-Methylchromone is an aromatic ketone, glove material must be chosen carefully.
-
Recommended: Butyl rubber or Viton (fluoroelastomer) gloves are recommended for handling ketones and aromatic compounds, especially for extended contact[7][8].
-
Acceptable for Incidental Contact: Nitrile gloves may be used for tasks with a low risk of direct contact, but they should be changed immediately upon any sign of contamination or degradation[8]. Always double-glove if there is a significant risk of splashes.
-
Causality: The molecular structure of ketones can degrade common glove materials like latex and nitrile over time[7][8]. Butyl rubber and Viton offer superior resistance, preventing chemical permeation and protecting the skin.
-
-
Apparel: Full-length pants and closed-toe shoes are mandatory. Exposed skin on the legs, ankles, or feet is unacceptable in a laboratory environment.
Respiratory Protection:
-
When Required: A NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor cartridges for solutions) is necessary when engineering controls are insufficient to control exposure[9]. This includes:
-
Weighing or transferring the powder outside of a chemical fume hood or ventilated balance enclosure.
-
Handling large quantities of the material.
-
Cleaning up spills.
-
-
Causality: Engineering controls like fume hoods are the primary method for minimizing inhalation exposure. When these are not available or feasible, personal respiratory protection is the essential secondary line of defense to prevent inhalation of aerosolized particles or vapors[10].
Table 1: PPE Requirements for Handling 6-Methylchromone Hydrate
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Safety Goggles | Double-gloved (Butyl or Nitrile) | Lab Coat | Required if outside a ventilated enclosure (N95) |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Butyl or Viton Gloves | Lab Coat | Recommended if not in a fume hood |
| General Handling/Reaction | Chemical Safety Goggles | Butyl or Viton Gloves | Lab Coat | Not required if in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Butyl Gloves | Lab Coat/Apron | Required (N95 and/or organic vapor cartridge) |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling.
Step 1: Preparation & Pre-Donning
-
Verify that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary materials (glassware, solvents, stir bars, etc.) inside the fume hood.
-
Locate the nearest safety shower and eyewash station. Confirm the access path is unobstructed.
-
Consult the Safety Data Sheet (SDS) for 6-Methylchromone hydrate one final time.
Step 2: Donning PPE
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Put on the first pair of gloves.
-
If required, perform a fit test on your respirator.
-
Put on the second pair of outer gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of 6-Methylchromone hydrate (weighing, dissolution, reaction addition) within the chemical fume hood.
-
If weighing powder, use a ventilated balance enclosure or perform the task in a fume hood to contain dust.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep all containers with the chemical sealed when not in immediate use.
Step 4: Post-Handling & Doffing PPE
-
Decontaminate any surfaces within the fume hood.
-
Securely seal all waste containers.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the lab coat, folding it inward to avoid contaminating personal clothing.
-
Remove safety goggles.
-
Remove inner gloves.
Caption: Safe Handling Workflow for 6-Methylchromone Hydrate.
Emergency & Spill Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[3].
-
Small Spill (Solid): Wearing appropriate PPE, gently sweep or scoop the material into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
Disposal Plan
All materials contaminated with 6-Methylchromone hydrate must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any un-rinsed empty containers. Place these items in a clearly labeled, sealed hazardous waste container.
-
Unused Product: Do not dispose of unused 6-Methylchromone hydrate down the drain or in regular trash[12]. It must be disposed of through your institution's environmental health and safety (EHS) office as hazardous waste[3][10].
-
Contaminated Solvents: Collect all waste solvents in a designated, sealed, and properly labeled hazardous waste container.
By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Vertex AI Search. (2022, January 18). Acetone Safety Precautions.
- Taylor Technologies. (n.d.).
- University of California, Davis. (n.d.). Personal Protective Equipment (PPE).
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 6-Methylchromone-2-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methyl-(chroman-6-ylmethyl)amine.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 6-Methylchromone-3-carbonitrile.
- TCI Chemicals. (n.d.).
- TCI Chemicals. (2024, December 17). SAFETY DATA SHEET - 2-(2-Amino-3-methoxyphenyl)chromone.
- Echemi. (n.d.).
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Sigma-Aldrich. (2024, September 8).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98 7745-91-7.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-nitrotoluene 98 7745-93-9.
- PubChem. (n.d.). 3-Chloro-4-methylaniline.
- Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
- Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K. (2014). Chromones and their derivatives as radical scavengers: a remedy for cell impairment. Current Topics in Medicinal Chemistry, 14(22), 2552–2575.
- Nchinda, A. T. (n.d.).
- Asian Journal of Chemistry. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-784.
- BuyersGuideChem. (n.d.). Supplier CAS No 7745-91-7.
- ChemicalBook. (2025, September 25). 3-Bromo-4-methylaniline | 7745-91-7.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. threesixtysafety.com [threesixtysafety.com]
- 6. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. sjsu.edu [sjsu.edu]
- 9. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
